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  • Product: 2-(5-iodo-1H-indol-3-yl)acetic acid
  • CAS: 90841-87-5

Core Science & Biosynthesis

Foundational

The Emergence of a Potent Regulator: Unraveling the Mechanism of 2-(5-iodo-1H-indol-3-yl)acetic Acid in Auxin Signaling

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal form, o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phytohormone auxin, with indole-3-acetic acid (IAA) as its principal form, orchestrates a vast array of developmental processes in plants. The specificity and diversity of auxin responses are dictated by a sophisticated signaling cascade involving a small number of core components. Synthetic auxin analogs have proven invaluable in dissecting this pathway and have found widespread applications in agriculture and biotechnology. This technical guide provides an in-depth exploration of the mechanism of action of a specific halogenated analog, 2-(5-iodo-1H-indol-3-yl)acetic acid (5-iodo-IAA). While direct experimental data for 5-iodo-IAA is limited, this guide synthesizes current knowledge on auxin signaling and structure-activity relationships of halogenated auxins to present a scientifically grounded, inferred mechanism. We delve into the molecular interactions of 5-iodo-IAA with the auxin co-receptor complex, its anticipated effects on downstream signaling events, and provide detailed experimental protocols for its further characterization.

Introduction: The Canonical Auxin Signaling Pathway

At the heart of auxin perception and response lies a trio of protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1]

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, thereby repressing the expression of auxin-responsive genes.[2] The arrival of auxin triggers a remarkable molecular event: it acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB F-box protein and an Aux/IAA repressor.[1] This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate or repress the expression of a suite of downstream genes, ultimately leading to a physiological response.[3]

The large number of genes encoding the TIR1/AFB, Aux/IAA, and ARF protein families in many plant species provides a combinatorial complexity that allows for a wide range of auxin responses in different cell types and developmental contexts.

The Role of Halogenation: A Handle on Activity

The chemical structure of auxin analogs is a key determinant of their biological activity. Halogenation of the indole ring of IAA has been shown to significantly impact auxin activity. For instance, the chlorinated auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a naturally occurring, highly potent auxin.[4] Studies on various chlorinated IAA derivatives have revealed that both the position and the nature of the halogen substituent influence auxin activity.[4]

Structure-activity relationship studies of dichlorinated IAA analogs have provided insights into the topology of the auxin-binding pocket of the TIR1 receptor. These studies suggest that substitutions at the 5- and 6-positions of the indole ring are well-tolerated and can even enhance auxin activity, while substitutions at the 4- and 7-positions may be sterically hindered within the binding site.[5] This suggests that a halogen at the 5-position, such as the iodine in 5-iodo-IAA, is likely to be accommodated within the receptor's binding pocket and may confer potent auxin activity.

Inferred Mechanism of Action of 2-(5-iodo-1H-indol-3-yl)acetic Acid (5-iodo-IAA)

Based on the established principles of auxin signaling and the known effects of halogenation on auxin activity, we can infer the mechanism of action of 5-iodo-IAA as a potent auxin agonist.

Enhanced Binding to the TIR1/AFB-Aux/IAA Co-receptor Complex

The iodine atom at the 5-position of the indole ring is expected to enhance the binding affinity of 5-iodo-IAA for the TIR1/AFB-Aux/IAA co-receptor complex. The increased size and hydrophobicity of the iodine atom compared to a hydrogen atom can lead to more favorable van der Waals interactions within the hydrophobic auxin-binding pocket of the TIR1/AFB receptor. This enhanced binding would stabilize the co-receptor complex, making 5-iodo-IAA a more effective "molecular glue" than the endogenous IAA.

The following diagram illustrates the proposed mechanism of 5-iodo-IAA action:

Auxin_Signaling_5_iodo_IAA cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High 5-iodo-IAA ARF ARF Aux_IAA Aux/IAA ARF->Aux_IAA Heterodimerization (Repression) Gene Auxin-Responsive Gene ARF->Gene Transcription OFF iodo_IAA 5-iodo-IAA TIR1 TIR1/AFB iodo_IAA->TIR1 Binds Aux_IAA2 Aux/IAA TIR1->Aux_IAA2 Binds Proteasome 26S Proteasome Aux_IAA2->Proteasome Degradation ARF2 ARF Gene2 Auxin-Responsive Gene ARF2->Gene2 Transcription ON

Figure 1. Proposed mechanism of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-iodo-IAA) in auxin signaling.

Accelerated Degradation of Aux/IAA Repressors

By promoting a more stable interaction between TIR1/AFB and Aux/IAA proteins, 5-iodo-IAA is predicted to accelerate the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressors.[6][7] This would lead to a more rapid and efficient de-repression of ARF transcription factors. The rate of Aux/IAA degradation is a critical factor in determining the dynamics and magnitude of the auxin response.

Potent Induction of Auxin-Responsive Gene Expression

The accelerated degradation of Aux/IAA repressors would result in a more robust and potentially more sensitive induction of auxin-responsive genes. This could manifest as a lower effective concentration (EC50) of 5-iodo-IAA required to elicit a transcriptional response compared to IAA. The specific set of genes activated or repressed would depend on the complement of ARF and Aux/IAA proteins present in a given cell type.

Experimental Protocols for Characterizing 5-iodo-IAA Activity

To validate the inferred mechanism of action of 5-iodo-IAA, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Auxin Receptor Binding Assay (Competitive)

This assay determines the binding affinity of 5-iodo-IAA for the TIR1/AFB-Aux/IAA co-receptor complex.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB and a specific Aux/IAA protein (e.g., IAA7).

  • Radioligand Binding: In a multi-well plate, combine the purified TIR1/AFB and Aux/IAA proteins with a constant concentration of radiolabeled IAA (e.g., [3H]IAA).

  • Competition: Add increasing concentrations of unlabeled 5-iodo-IAA to compete with the radiolabeled IAA for binding to the co-receptor complex.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium.

  • Separation: Separate the protein-bound radioligand from the free radioligand (e.g., using filter binding assays).

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the 5-iodo-IAA concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated to represent the binding affinity of 5-iodo-IAA.

In Vivo Aux/IAA Degradation Assay

This assay measures the effect of 5-iodo-IAA on the degradation of a specific Aux/IAA protein in living cells.

Methodology:

  • Generation of Reporter Lines: Create transgenic plants or cell cultures expressing an Aux/IAA protein fused to a reporter protein (e.g., Luciferase or GFP) under the control of a constitutive promoter.

  • Treatment: Treat the transgenic material with a range of concentrations of 5-iodo-IAA or a vehicle control.

  • Time-Course Analysis: Monitor the reporter signal (luminescence or fluorescence) over time.

  • Data Analysis: A decrease in the reporter signal in the presence of 5-iodo-IAA indicates degradation of the Aux/IAA fusion protein. The rate of signal decay can be used to quantify the degradation kinetics.

Transcriptional Reporter Assay

This assay quantifies the ability of 5-iodo-IAA to induce the expression of auxin-responsive genes.

Methodology:

  • Reporter Construct: Use transgenic plants or protoplasts containing a reporter gene (e.g., GUS or LUC) driven by a synthetic auxin-responsive promoter, such as DR5.[2]

  • Treatment: Treat the plant material with various concentrations of 5-iodo-IAA.

  • Reporter Gene Assay: Quantify the reporter gene activity using appropriate substrates and detection methods (e.g., spectrophotometry for GUS or luminometry for LUC).

  • Dose-Response Curve: Plot the reporter activity against the concentration of 5-iodo-IAA to generate a dose-response curve and determine the EC50 value.

The following diagram outlines the workflow for a transcriptional reporter assay:

Reporter_Assay_Workflow start Start: Transgenic Plant (DR5::GUS) treatment Treat with varying concentrations of 5-iodo-IAA start->treatment incubation Incubate for a defined period treatment->incubation extraction Extract proteins incubation->extraction assay Perform GUS assay (add substrate) extraction->assay measurement Measure absorbance (spectrophotometer) assay->measurement analysis Generate dose-response curve and determine EC50 measurement->analysis

Figure 2. Workflow for a GUS-based transcriptional reporter assay to assess 5-iodo-IAA activity.

Anticipated Quantitative Data

While specific experimental data for 5-iodo-IAA is not yet available in the public domain, based on studies of other halogenated auxins, we can anticipate the following quantitative outcomes:

ParameterPredicted Value for 5-iodo-IAAComparison with IAARationale
Binding Affinity (Ki) Lower (tighter binding)HigherThe larger, more hydrophobic iodine atom is expected to increase van der Waals interactions in the TIR1 binding pocket.
Aux/IAA Degradation Rate FasterSlowerTighter binding to the co-receptor complex will lead to more efficient ubiquitination and degradation.
EC50 for Transcriptional Activation LowerHigherA more potent agonist will require a lower concentration to elicit a half-maximal response.

Conclusion and Future Directions

2-(5-iodo-1H-indol-3-yl)acetic acid represents a potentially powerful tool for the study of auxin signaling and a candidate for applications in plant biotechnology. Based on our current understanding of auxin perception and the structure-activity relationships of halogenated auxins, 5-iodo-IAA is predicted to act as a potent auxin agonist, exhibiting enhanced binding to the TIR1/AFB-Aux/IAA co-receptor complex, leading to accelerated degradation of Aux/IAA repressors and a more robust transcriptional response.

The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of 5-iodo-IAA's mechanism of action. Future research should focus on obtaining empirical data for its binding affinity with different TIR1/AFB-Aux/IAA pairs, its efficacy in promoting the degradation of a range of Aux/IAA proteins, and its global effects on the transcriptome. Such studies will not only illuminate the specific properties of this promising synthetic auxin but also contribute to a deeper understanding of the intricacies of auxin signaling.

References

  • Jain, M., & Khurana, J. P. (2009). Transcript profiling reveals diverse roles of auxin-responsive genes during reproductive development and abiotic stress in rice. FEBS Journal, 276(11), 3148–3162.
  • Ludwig-Müller, J. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 21(7), 2563.
  • Guseman, J. M., et al. (2015). Auxin-induced degradation dynamics set the pace for lateral root development. Development, 142(5), 905–909.
  • Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465-479.
  • Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800.
  • Vain, T., et al. (2022).
  • Kurepa, J., et al. (2026). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Molecules, 31(6), 1969.
  • Worley, C. K., et al. (2000). Degradation of Aux/IAA proteins is essential for normal auxin signalling. The Plant Journal, 21(6), 553-562.
  • Gray, W. M., et al. (2001). Auxin regulates SCF-dependent degradation of AUX/IAA proteins. Genes & Development, 15(14), 1796-1808.
  • Ramos, J. A., & Zenser, N. (2000). Degradation of Aux/IAA proteins is essential for normal auxin signalling. White Rose Research Online.
  • Kurepa, J., et al. (2026).
  • Cohen, J. D., & Slovin, J. P. (1998). Structural characterization and auxin properties of dichlorinated indole-3-acetic acids.
  • Savaldi-Goldstein, S., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195.
  • Wang, R., & Estelle, M. (2014). Diversity and specificity of auxin signaling. Current Opinion in Plant Biology, 21, 51-58.
  • Peer, W. A. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3745.
  • Fendrych, M., et al. (2010). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Cell, 22(10), 3249-3253.
  • Mockaitis, K., & Estelle, M. (2008). Auxin signaling. Current Biology, 18(11), R482-R484.
  • Wójcikowska, B., & Gaj, M. D. (2020). Hypermethylation of Auxin-Responsive Motifs in the Promoters of the Transcription Factor Genes Accompanies the Somatic Embryogenesis Induction in Arabidopsis. International Journal of Molecular Sciences, 21(18), 6835.
  • Strader, L. C., & Zhao, Y. (2022). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling. International Journal of Molecular Sciences, 23(15), 8565.
  • Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048.
  • Gilbert, S., et al. (2024). Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. Frontiers in Bioengineering and Biotechnology, 12, 1386541.
  • Prasad, A., et al. (2021). Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. PLOS Genetics, 17(3), e1009414.
  • Cook, S. D., et al. (2016). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. Plant Physiology, 171(2), 1230-1241.
  • Yesbolatova, A., et al. (2022). 5-Ph-IAA-AM. Tocris Bioscience.
  • del Pozo, J. C., & Estelle, M. (1999). The Arabidopsis AUX1 gene is required for root gravitropism and encodes a protein with similarity to amino acid permeases. The Plant Cell, 11(5), 879-892.
  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229.

Sources

Exploratory

Chemical structure and molecular weight of 2-(5-iodo-1H-indol-3-yl)acetic acid

An In-depth Technical Guide to 2-(5-iodo-1H-indol-3-yl)acetic acid Introduction 2-(5-Iodo-1H-indol-3-yl)acetic acid is a halogenated derivative of Indole-3-acetic acid (IAA), the most ubiquitous and physiologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(5-iodo-1H-indol-3-yl)acetic acid

Introduction

2-(5-Iodo-1H-indol-3-yl)acetic acid is a halogenated derivative of Indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants. While IAA is fundamental to plant growth and development, the introduction of halogen substituents onto the indole scaffold profoundly alters the molecule's physicochemical properties and biological activities. This modification has opened new avenues of research, particularly in the fields of medicinal chemistry and drug development. The presence of an iodine atom at the C-5 position of the indole ring makes this compound a subject of interest for its potential as a research tool and a precursor for more complex molecules. This guide provides a comprehensive overview of its chemical structure, a robust synthetic strategy, predicted spectroscopic characteristics, and a discussion of its potential biological significance for researchers in drug discovery and chemical biology.

Chemical Structure and Physicochemical Properties

The foundational structure of 2-(5-iodo-1H-indol-3-yl)acetic acid is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. An acetic acid moiety is attached to the C-3 position of the indole ring, a characteristic feature of the auxin family. The key modification is the substitution of a hydrogen atom with an iodine atom at the C-5 position on the benzene ring portion of the scaffold.

Caption: Chemical Structure of 2-(5-iodo-1H-indol-3-yl)acetic acid.

The incorporation of the large, electron-donating iodine atom influences the electronic distribution and steric profile of the molecule, which in turn can affect its interaction with biological targets.

PropertyValueSource
IUPAC Name 2-(5-Iodo-1H-indol-3-yl)acetic acidN/A
Synonyms 5-Iodoindole-3-acetic acid, 5-I-IAAN/A
CAS Number 90841-87-5[1]
Molecular Formula C₁₀H₈INO₂Calculated
Molecular Weight 301.08 g/mol Calculated
Exact Mass 300.95998 DaCalculated

Proposed Synthesis Methodology: Japp-Klingemann and Fischer Indole Synthesis

A robust and classical approach to synthesizing substituted indole-3-acetic acids is through a combination of the Japp-Klingemann reaction and the Fischer indole synthesis. This strategy offers a high degree of control and adaptability for introducing various substituents onto the indole ring. The Japp-Klingemann reaction first produces a key phenylhydrazone intermediate, which is then cyclized under acidic conditions in the Fischer indole synthesis to construct the indole core.[1][2]

Causality of Experimental Design:

  • Diazotization (Step 1): 4-Iodoaniline is converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing. This electrophilic diazonium salt is the key reagent for the subsequent coupling reaction.

  • Japp-Klingemann Reaction (Step 2): The diazonium salt reacts with a β-keto-ester, such as ethyl 2-methylacetoacetate, which has been deprotonated by a base (sodium acetate) to form an enolate. The enolate acts as a nucleophile, attacking the diazonium salt. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the stable phenylhydrazone.[2]

  • Fischer Indole Synthesis (Step 3): The purified phenylhydrazone is subjected to cyclization using a strong acid catalyst, typically polyphosphoric acid (PPA) or sulfuric acid in ethanol. The acid protonates the hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by ammonia elimination and aromatization to form the stable indole ring system with the desired acetic acid side chain.[1][3]

  • Saponification (Step 4): The resulting ethyl ester is hydrolyzed to the final carboxylic acid product using a base like potassium hydroxide, followed by acidification to precipitate the final product.

G cluster_workflow Synthetic Workflow A Step 1: Diazotization 4-Iodoaniline + NaNO₂/HCl @ 0-5°C B Step 2: Japp-Klingemann Reaction Diazonium Salt + Ethyl 2-methylacetoacetate A->B C Intermediate: Ethyl 2-(2-(4-iodophenyl)hydrazono)propanoate B->C D Step 3: Fischer Indole Synthesis Cyclization with H₂SO₄/EtOH C->D E Intermediate: Ethyl 2-(5-iodo-1H-indol-3-yl)acetate D->E F Step 4: Saponification KOH, then H⁺ workup E->F G Final Product: 2-(5-iodo-1H-indol-3-yl)acetic acid F->G

Caption: Proposed workflow for the synthesis of 2-(5-iodo-1H-indol-3-yl)acetic acid.

Experimental Protocol

Part A: Synthesis of Ethyl 2-(2-(4-iodophenyl)hydrazono)propanoate

  • Dissolve 4-iodoaniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate (10 mmol) and sodium acetate (30 mmol) in ethanol (100 mL). Cool this solution to 0-5 °C.

  • Slowly add the diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into cold water (500 mL). Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure phenylhydrazone intermediate.

Part B: Synthesis and Purification of 2-(5-iodo-1H-indol-3-yl)acetic acid

  • Add the purified phenylhydrazone (5 mmol) to a mixture of absolute ethanol (50 mL) and concentrated sulfuric acid (5 mL).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude ethyl 2-(5-iodo-1H-indol-3-yl)acetate.

  • To the crude ester, add a solution of potassium hydroxide (10 mmol) in ethanol/water (1:1, 50 mL) and reflux for 2 hours.

  • Cool the mixture and remove the ethanol under reduced pressure. Dilute with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(5-iodo-1H-indol-3-yl)acetic acid are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its structural analogues, such as methyl 5-iodo-1H-indole-3-carboxylate and other halogenated indoles.[4][5][6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the acetic acid side chain.

  • N-H Proton: A broad singlet is expected far downfield, typically >11.0 ppm, due to the acidic nature of the pyrrole nitrogen proton.

  • Aromatic Protons:

    • H-2: A singlet or a narrow triplet (due to coupling with the N-H) around 7.2-7.4 ppm.

    • H-4: A doublet around 7.8-8.0 ppm. The presence of iodine at C-5 will deshield this proton, shifting it downfield. It will appear as a singlet or a small doublet (J ≈ 1.5-2.0 Hz). For methyl 5-iodo-1H-indole-3-carboxylate, the H-4 proton appears as a doublet at 8.33 ppm.[5]

    • H-6: A doublet of doublets (dd) around 7.4-7.6 ppm, showing coupling to both H-4 and H-7. For the aforementioned ester, this appears at 7.48 ppm.[5]

    • H-7: A doublet around 7.3-7.4 ppm. For the ester, this appears at 7.34 ppm.[5]

  • CH₂ Group: A singlet for the methylene protons of the acetic acid group, expected around 3.6-3.8 ppm.

  • COOH Proton: A very broad singlet, which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic environment of each carbon atom.

  • Carbonyl Carbon (COOH): Expected in the range of 172-175 ppm.

  • Indole Carbons:

    • C-5 (Iodo-substituted): A signal significantly upfield due to the heavy-atom effect of iodine, expected around 85-90 ppm. This is a key diagnostic signal. For the related ester, this signal is at 85.7 ppm.[5]

    • Other Aromatic Carbons: Signals for C-2, C-3, C-3a, C-4, C-6, C-7, and C-7a are expected in the typical aromatic region of 105-140 ppm. The specific shifts will be influenced by the iodo and acetic acid substituents.

  • Methylene Carbon (CH₂): Expected around 30-35 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A sharp peak around 3400 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a strong molecular ion peak at m/z = 301, corresponding to the molecular weight.

  • Key Fragmentation: A characteristic fragmentation pattern for indole-3-acetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) via decarboxylation, leading to a prominent fragment ion at m/z = 256 (the skatole radical cation). This fragment would likely be the base peak. Further fragmentation of the iodinated skatole fragment would also be observed.

Biological Activity and Research Applications

The primary interest in halogenated indole-3-acetic acid derivatives stems from their potential application in targeted cancer therapy. While the parent compound, IAA, is generally non-toxic to mammalian cells, its derivatives can be enzymatically activated to produce potent cytotoxic species.[7]

Mechanism of Action: Oxidative Activation The proposed therapeutic strategy involves the enzyme horseradish peroxidase (HRP), which can be conjugated to a tumor-targeting antibody or expressed in tumor cells via gene therapy. When the non-toxic halogenated IAA prodrug is administered systemically, it is only in the tumor microenvironment, where HRP is present, that it becomes activated. HRP oxidizes the IAA derivative, leading to oxidative decarboxylation and the formation of a highly reactive and cytotoxic intermediate, 3-methylene-2-oxindole. This species is a potent electrophile that can form adducts with cellular nucleophiles such as glutathione and DNA, leading to oxidative stress and apoptotic cell death.[7][8]

G cluster_pathway Mechanism of Cytotoxic Activation A 5-Iodo-IAA (Non-toxic Prodrug) C Oxidative Decarboxylation (-CO₂, -H⁺, -e⁻) A->C B Horseradish Peroxidase (HRP) (Tumor-Targeted Enzyme) B->C Catalyzes D Reactive Intermediate (3-Methylene-5-iodo-2-oxindole) C->D F Adduct Formation & Oxidative Stress D->F E Cellular Nucleophiles (DNA, Thiols) E->F Attacks G Apoptotic Cell Death F->G

Caption: Proposed bioactivation pathway of 5-Iodo-IAA in targeted cancer therapy.

Studies have shown that halogenation can enhance the cytotoxicity of the activated species. For example, 5-fluoroindole-3-acetic acid was found to be significantly more cytotoxic than the parent IAA upon activation by HRP.[5] It is hypothesized that 2-(5-iodo-1H-indol-3-yl)acetic acid would exhibit similar or potentially enhanced activity due to the electronic properties of iodine, making it a compelling candidate for evaluation in enzyme-prodrug cancer therapy models.

Furthermore, as a microbial metabolite of tryptophan, indole derivatives are increasingly recognized for their role in modulating host-microbiome interactions and immune responses, often through the Aryl Hydrocarbon Receptor (AhR).[9] The specific effects of 5-iodo substitution on these activities remain an open area for investigation.

Conclusion

2-(5-Iodo-1H-indol-3-yl)acetic acid represents a molecule of significant interest at the intersection of plant biology and medicinal chemistry. Its structural relationship to the natural auxin IAA, combined with the unique properties imparted by the iodine substituent, makes it a valuable tool for chemical biology and a promising scaffold for the development of targeted therapeutics. This guide provides a foundational understanding of its structure, a viable synthetic pathway based on established methodologies, and a predictive analysis of its spectral properties. The outlined potential for this compound in enzyme-prodrug therapy underscores the importance of continued research into halogenated indoles as a class of bioactive molecules.

References

  • Baldi, B. G., Slovin, J. P., & Cohen, J. D. (1989). Synthesis of 14C-labeled halogen substituted indole-3-acetic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 727-732. [Link]

  • Baskaran, P., & Jayabalan, N. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research, 30(11), 4607-4612. [Link]

  • Chen, J., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

  • Giri, S., et al. (2021). Chemical structure of indole-3-acetic acid. ResearchGate. [Link]

  • Johnson, H. E., & Crosby, D. G. (1973). Indole-3-acetic Acid. Organic Syntheses, Coll. Vol. 5, p.654. [Link]

  • Japp, F. R., & Klingemann, F. (1887). Ueber Benzolazo- und Benzolhydrazofettsäuren. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944. [Link]

  • Mallardo, M., et al. (2025). Insights from an in vitro study: the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. CNR-IRIS. [Link]

  • Miyake, T., et al. (2026). Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. MDPI. [Link]

  • Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species--a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136. [Link]

  • Greco, G., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5633. [Link]

Sources

Foundational

5-Iodo-Indole-3-Acetic Acid: A Technical Guide to its Discovery, History, and Function as an Auxin Analog

Abstract This technical guide provides a comprehensive overview of 5-iodo-indole-3-acetic acid (5-iodo-IAA), a halogenated synthetic analog of the principal plant hormone, indole-3-acetic acid (IAA). The discovery of IAA...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 5-iodo-indole-3-acetic acid (5-iodo-IAA), a halogenated synthetic analog of the principal plant hormone, indole-3-acetic acid (IAA). The discovery of IAA revolutionized our understanding of plant growth and development, leading to the synthesis and investigation of numerous structural analogs to elucidate the molecular requirements for auxin activity. This guide traces the historical context of synthetic auxin development, leading to the exploration of halogenated derivatives like 5-iodo-IAA. We delve into the chemical synthesis of 5-iodo-IAA, its characterized biological activities, and the underlying molecular mechanisms of its action as an auxin mimic. Furthermore, this document provides detailed experimental protocols for the synthesis of 5-iodo-IAA and for conducting classic auxin bioassays to evaluate its physiological effects. This guide is intended for researchers, scientists, and professionals in the fields of plant biology, agriculture, and drug development who are interested in the structure-activity relationships of auxins and the utility of synthetic analogs in biological research.

Introduction: The Dawn of Auxin Science and the Rise of Synthetic Analogs

The journey into the world of plant hormones began with the pioneering observations of Charles and Francis Darwin in the late 19th century, who demonstrated that a transmissible signal from the tip of a plant coleoptile was responsible for its bending towards light.[1] This seminal work laid the foundation for the eventual isolation and identification of the first plant hormone, auxin, which was chemically characterized as indole-3-acetic acid (IAA).[2] IAA is a ubiquitous and pleiotropic regulator of plant growth and development, orchestrating a vast array of processes including cell elongation, division, and differentiation, as well as the formation of roots, leaves, and flowers.[2][3]

The discovery of IAA sparked a wave of research into its physiological effects and led to the logical next step: the chemical synthesis of structural analogs. This endeavor was driven by several key objectives: to understand the precise molecular features required for a compound to elicit an auxin response, to develop more stable and potent auxin-like compounds for agricultural and horticultural applications, and to create tools to probe the complex auxin signaling pathway.[4] This exploration gave rise to a host of synthetic auxins, some of which, like 2,4-dichlorophenoxyacetic acid (2,4-D), have had a profound impact on modern agriculture as selective herbicides.[2]

Within this context of structure-activity relationship studies, the halogenated derivatives of IAA emerged as a particularly interesting class of compounds. The introduction of halogen atoms at various positions on the indole ring was found to significantly modulate the biological activity of the parent molecule.[1][5] This guide focuses on one such derivative, 5-iodo-indole-3-acetic acid, to provide an in-depth look at its discovery, synthesis, and function as a potent auxin analog.

Discovery and History of Halogenated Auxins

While a definitive "discovery paper" for 5-iodo-indole-3-acetic acid is not readily apparent in the historical literature, its emergence can be understood within the broader investigation of halogenated auxins that took place from the 1940s onwards. Following the elucidation of IAA's structure, researchers began systematically modifying the indole ring to map the regions critical for biological activity.

Early structure-activity relationship studies established that an unsaturated ring system and an acetic acid side chain were crucial for auxin function.[4] Subsequent research focused on substitutions to the benzene portion of the indole nucleus. The introduction of halogen atoms (chlorine, bromine, and iodine) was found to have a significant impact on auxin activity, with the position and nature of the halogen being critical determinants of potency.[1][5] For instance, studies on various monohalogenated IAA derivatives revealed that substitution at the 4, 5, 6, and 7-positions of the indole ring could either enhance or diminish auxin activity compared to the parent IAA molecule.[5][6]

The investigation of 5-halogenated IAAs, including 5-chloro-IAA and 5-bromo-IAA, demonstrated that this position was amenable to substitution while retaining, and in some cases enhancing, auxin-like effects.[6] It is within this systematic exploration of halogenated IAA analogs that 5-iodo-IAA was likely first synthesized and tested for its biological activity. The rationale behind these experiments was to understand how the size, electronegativity, and lipophilicity of the halogen atom at a specific position on the indole ring influenced the molecule's interaction with the auxin receptor machinery.

Chemical Synthesis of 5-Iodo-Indole-3-Acetic Acid

The synthesis of 5-iodo-indole-3-acetic acid typically proceeds through a multi-step process, starting with the iodination of indole, followed by the introduction of the acetic acid side chain at the 3-position.

Synthesis of the Precursor: 5-Iodoindole

A common route to 5-iodoindole involves the direct iodination of indole. However, this can lead to a mixture of products. A more controlled synthesis often starts from a substituted aniline derivative.

Diagram of a Plausible Synthetic Route to 5-Iodoindole:

G cluster_0 Synthesis of 5-Iodoindole 4-Iodoaniline 4-Iodoaniline 5-Iodo-2-oxindole 5-Iodo-2-oxindole 4-Iodoaniline->5-Iodo-2-oxindole  Japp-Klingemann reaction    (e.g., with ethyl 2-chloroacetoacetate)   5-Iodoindole 5-Iodoindole 5-Iodo-2-oxindole->5-Iodoindole  Reduction    (e.g., with LiAlH4)  

Caption: A plausible synthetic pathway for 5-iodoindole.

Addition of the Acetic Acid Side Chain

Once 5-iodoindole is obtained, the acetic acid side chain can be introduced at the 3-position using various methods. One common approach is the reaction with a glyoxylic acid equivalent followed by reduction.

Diagram of the Final Synthesis Step:

G cluster_1 Synthesis of 5-Iodo-Indole-3-Acetic Acid 5-Iodoindole 5-Iodoindole Indole-3-glyoxylic acid, 5-iodo- Indole-3-glyoxylic acid, 5-iodo- 5-Iodoindole->Indole-3-glyoxylic acid, 5-iodo-  Reaction with glyoxylic acid   5-Iodo-Indole-3-Acetic Acid 5-Iodo-Indole-3-Acetic Acid Indole-3-glyoxylic acid, 5-iodo-->5-Iodo-Indole-3-Acetic Acid  Reduction    (e.g., with NaBH4)  

Caption: Final steps in the synthesis of 5-iodo-IAA.

A detailed, step-by-step protocol for a representative synthesis is provided in the experimental section of this guide.

Biological Activity and Mechanism of Action

5-Iodo-IAA elicits a spectrum of physiological responses in plants that are characteristic of auxins. These include the promotion of cell elongation, induction of rooting, and regulation of gene expression. The potency of 5-iodo-IAA relative to IAA can vary depending on the specific bioassay and plant species used.

Classic Auxin Responses
  • Cell Elongation: In classic bioassays such as the Avena coleoptile elongation test, 5-iodo-IAA has been shown to stimulate cell elongation.[4] The magnitude of this response is dose-dependent.

  • Root Initiation: Like IAA, 5-iodo-IAA promotes the formation of adventitious and lateral roots, a property that is exploited in commercial rooting preparations.

  • Gene Expression: At the molecular level, 5-iodo-IAA induces the expression of auxin-responsive genes, such as the Aux/IAA and SAUR (Small Auxin Up RNA) gene families.

Molecular Mechanism of Action

The molecular mechanism by which 5-iodo-IAA exerts its effects is through its interaction with the core auxin signaling pathway. This pathway is centered around the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.

Diagram of the Auxin Signaling Pathway:

G cluster_2 Auxin Signaling Pathway 5-Iodo-IAA 5-Iodo-IAA TIR1/AFB TIR1/AFB 5-Iodo-IAA->TIR1/AFB binds to Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA promotes interaction with 26S Proteasome 26S Proteasome TIR1/AFB->26S Proteasome targets Aux/IAA for degradation by ARF ARF Aux/IAA->ARF represses Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes activates transcription of

Caption: The core auxin signaling pathway.

In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factor (ARF) transcription factors, preventing them from regulating the expression of target genes. When 5-iodo-IAA is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response.[7]

The substitution of iodine at the 5-position of the indole ring likely influences the binding affinity of the molecule for the TIR1/AFB receptor pocket, thereby modulating its biological activity. The larger atomic radius and altered electronic properties of iodine compared to hydrogen can affect the van der Waals interactions and overall fit within the receptor's binding site.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 5-iodo-indole-3-acetic acid and for assessing its biological activity.

Protocol: Synthesis of 5-Iodo-Indole-3-Acetic Acid

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Materials:

  • 5-Iodoindole

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Sodium borohydride

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Formation of the Indole-3-glyoxylate.

    • In a round-bottom flask, dissolve 5-iodoindole in ethanol.

    • Add an aqueous solution of sodium hydroxide, followed by glyoxylic acid monohydrate.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Reduction to 5-Iodo-Indole-3-Acetic Acid.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Step 3: Work-up and Purification.

    • Quench the reaction by the slow addition of hydrochloric acid until the pH is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude 5-iodo-indole-3-acetic acid by recrystallization or column chromatography.

Protocol: Avena Coleoptile Bioassay for Auxin Activity

This classic bioassay measures the ability of a compound to stimulate cell elongation.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Test solutions of 5-iodo-IAA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)

  • Control solution (buffer only)

  • Ruler or digital caliper

Procedure:

  • Seed Germination:

    • Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning:

    • Under dim light, excise the apical 3-5 mm of the coleoptiles.

    • From the remaining coleoptile, cut 10 mm sections.

  • Incubation:

    • Place the coleoptile sections in Petri dishes containing filter paper moistened with the test solutions or control solution.

    • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measurement and Data Analysis:

    • After the incubation period, measure the final length of each coleoptile section.

    • Calculate the change in length for each treatment group.

    • Plot the percent elongation versus the logarithm of the 5-iodo-IAA concentration to generate a dose-response curve.

Table 1: Representative Data from an Avena Coleoptile Bioassay

Concentration of 5-Iodo-IAA (M)Average Elongation (mm)Percent Elongation over Control
0 (Control)1.50%
10⁻⁸1.820%
10⁻⁷2.567%
10⁻⁶4.0167%
10⁻⁵4.2180%
10⁻⁴3.5133%

Conclusion and Future Perspectives

5-Iodo-indole-3-acetic acid stands as a classic example of how the systematic chemical modification of a natural product can lead to valuable tools for biological research. Its discovery and characterization, as part of the broader exploration of halogenated auxins, have contributed significantly to our understanding of the structure-activity relationships that govern auxin perception and signaling. As a potent auxin analog, 5-iodo-IAA continues to be a useful compound for studies aimed at dissecting the intricate network of auxin-regulated developmental processes in plants.

Future research may focus on several key areas. The use of 5-iodo-IAA in conjunction with modern techniques such as cryo-electron microscopy could provide high-resolution structural insights into its interaction with the TIR1/AFB co-receptor complex. Furthermore, the development of radiolabeled or fluorescently tagged versions of 5-iodo-IAA could enable detailed studies of its transport and subcellular localization. As our understanding of the complexities of auxin signaling continues to grow, synthetic analogs like 5-iodo-indole-3-acetic acid will undoubtedly remain indispensable tools for the scientific community.

References

  • Nigović, B., Kojić-Prodić, B., Antolić, S., Tomić, S., Puntarec, V., & Cohen, J. D. (1996). Structural studies on monohalogenated derivatives of the phytohormone indole-3-acetic acid (auxin). Acta Crystallographica Section B: Structural Science, 52(5), 854-863.
  • Darwin, C., & Darwin, F. (1880). The Power of Movement in Plants. London: John Murray.
  • Magnus, V., & Kojić-Prodić, B. (1999). Auxin structure and activity. Phyton (Horn, Austria), 39(3), 19-23.
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.
  • Karami, O., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369.
  • Wikipedia. (2024). Indole-3-acetic acid. Retrieved from [Link]

  • MDPI. (2019). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Retrieved from [Link]

  • Salehin, M., et al. (2015). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. The Plant Cell, 27(12), 3463-3481.

Sources

Exploratory

Binding affinity of 2-(5-iodo-1H-indol-3-yl)acetic acid to TIR1/AFB receptors

An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-(5-Iodo-1H-indol-3-yl)acetic Acid to TIR1/AFB Receptors Abstract This technical guide provides a comprehensive framework for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of 2-(5-Iodo-1H-indol-3-yl)acetic Acid to TIR1/AFB Receptors

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the synthetic auxin analogue, 2-(5-iodo-1H-indol-3-yl)acetic acid, to the TIR1/AFB family of auxin co-receptors. In the absence of direct published binding data for this specific molecule, this document synthesizes established principles of auxin-receptor interactions and detailed experimental protocols to empower researchers to generate these critical insights. We will delve into the intricacies of the auxin signaling pathway, the structure of the TIR1/AFB binding pocket, and provide step-by-step methodologies for robust binding affinity determination using Surface Plasmon Resonance (SPR). This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental design.

Introduction: The Auxin Co-Receptor System

The plant hormone auxin, with indole-3-acetic acid (IAA) as its principal form, governs a vast array of developmental processes.[1][2] Its perception is mediated by a sophisticated co-receptor system involving the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[3][4] In Arabidopsis, there are six TIR1/AFB proteins and 29 Aux/IAA proteins, allowing for a multitude of combinatorial co-receptor complexes with varying auxin-binding affinities.[5]

Auxin acts as a "molecular glue," stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA protein.[3] This binding event targets the Aux/IAA for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which then regulate the expression of auxin-responsive genes.[7] The study of synthetic auxins, such as 2-(5-iodo-1H-indol-3-yl)acetic acid, is crucial for dissecting the specificity of these interactions and for the development of novel agrochemicals.[8]

The TIR1/AFB Auxin Binding Pocket

Structural studies have revealed that the auxin binding site on TIR1 is a deep pocket, not a shallow surface indentation.[9] This pocket is somewhat promiscuous, accommodating a variety of auxin analogues.[3] The floor of the binding pocket in TIR1 is lined with key residues including His78, Arg403, Ser438, Ser462, and Glu487, which are critical for auxin binding.[6] The specificity of different TIR1/AFB members for various auxins and Aux/IAA proteins suggests that subtle variations in the amino acid composition of this pocket across the receptor family can lead to differential binding affinities.[5][6] The introduction of a halogen atom, such as iodine at the 5-position of the indole ring, is likely to influence the electronic and steric properties of the ligand, potentially altering its interaction with the receptor pocket.

Physicochemical Properties of 2-(5-Iodo-1H-indol-3-yl)acetic Acid

While extensive characterization of 2-(5-iodo-1H-indol-3-yl)acetic acid is not widely published, its structure suggests key properties relevant to receptor binding. The indole scaffold and the acetic acid side chain are characteristic features of natural auxins. The iodine atom at the 5-position is an electron-withdrawing group, which can alter the electron density of the indole ring and influence hydrogen bonding and van der Waals interactions within the TIR1/AFB binding pocket. Its synthesis can be achieved through modifications of established methods for creating indole-3-acetic acid analogues.[10][11][12][13] This compound is commercially available from suppliers such as BLD Pharm.

Determining Binding Affinity: A Practical Approach

Several biophysical techniques can be employed to quantify the binding affinity between a small molecule and a protein receptor, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and competitive binding assays.[14][15] SPR is a powerful and versatile label-free technology for real-time monitoring of biomolecular interactions and is well-suited for studying the auxin co-receptor system.[16][17][18]

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following protocol outlines a robust SPR-based assay to determine the binding affinity of 2-(5-iodo-1H-indol-3-yl)acetic acid for a specific TIR1/AFB-Aux/IAA co-receptor complex. This method relies on the principle that the binding of the TIR1/AFB protein from the solution to an immobilized Aux/IAA degron peptide is dependent on the presence of an auxin.

Diagram of the SPR Experimental Workflow

SPR_Workflow cluster_prep Sample Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Synthesize/Acquire 2-(5-iodo-1H-indol-3-yl)acetic acid P3 Prepare Running Buffer and Analyte Solutions P1->P3 P2 Express & Purify TIR1/AFB and Biotinylated Aux/IAA Degron Peptide P2->P3 S2 Inject TIR1/AFB with varying concentrations of 2-(5-iodo-1H-indol-3-yl)acetic acid P3->S2 S1 Immobilize Biotinylated Aux/IAA Degron Peptide on Streptavidin Chip S1->S2 Repeat for each concentration S3 Monitor Association and Dissociation Phases S2->S3 Repeat for each concentration S4 Regenerate Chip Surface S3->S4 Repeat for each concentration A1 Generate Sensorgrams S3->A1 S4->S2 Repeat for each concentration A2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Calculate Kinetic (ka, kd) and Affinity (KD) Constants A2->A3

Caption: Workflow for determining binding affinity using SPR.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ligand: Prepare a stock solution of 2-(5-iodo-1H-indol-3-yl)acetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in the SPR running buffer.

    • Proteins: Recombinantly express and purify the specific TIR1/AFB protein of interest and a biotinylated degron peptide from an Aux/IAA protein (e.g., IAA7).[16]

    • Running Buffer: A typical buffer would be HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • SPR Chip Immobilization:

    • Use a streptavidin-coated sensor chip.

    • Immobilize the biotinylated Aux/IAA degron peptide onto the chip surface. A control channel with no peptide or a scrambled peptide should be used for reference subtraction.

  • Binding Analysis:

    • Prepare a series of analyte solutions containing a fixed concentration of the TIR1/AFB protein and varying concentrations of 2-(5-iodo-1H-indol-3-yl)acetic acid.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association of the TIR1/AFB protein.

    • After the association phase, switch to running buffer alone to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Data Presentation and Interpretation

The binding affinity data should be presented in a clear and concise tabular format to allow for easy comparison.

Table 1: Hypothetical Binding Affinity Data for 2-(5-iodo-1H-indol-3-yl)acetic Acid

Co-receptor ComplexLigandKD (nM)ka (1/Ms)kd (1/s)
TIR1-IAA7IAA (control)17.8 ± 7.8[19]ValueValue
TIR1-IAA72-(5-iodo-1H-indol-3-yl)acetic acidExperimental ValueExperimental ValueExperimental Value
AFB5-IAA7IAA (control)Reference ValueValueValue
AFB5-IAA72-(5-iodo-1H-indol-3-yl)acetic acidExperimental ValueExperimental ValueExperimental Value
...............

Note: The KD value for IAA with the TIR1-IAA7 co-receptor is provided as a reference from the literature. Experimental values for 2-(5-iodo-1H-indol-3-yl)acetic acid would be determined through the described SPR protocol.

A lower KD value indicates a higher binding affinity. By comparing the KD values for 2-(5-iodo-1H-indol-3-yl)acetic acid across different TIR1/AFB-Aux/IAA co-receptor complexes, researchers can determine its binding specificity.

Visualizing the Molecular Interaction

A conceptual diagram of the co-receptor complex formation stabilized by 2-(5-iodo-1H-indol-3-yl)acetic acid can aid in understanding the mechanism of action.

Diagram of the TIR1/AFB-Aux/IAA Co-Receptor Complex

CoReceptor_Complex cluster_complex SCF-TIR1/AFB E3 Ubiquitin Ligase cluster_substrate TIR1 TIR1/AFB SCF SCF Complex AuxIAA Aux/IAA TIR1->AuxIAA Stabilizes Interaction Auxin 2-(5-iodo-1H-indol-3-yl) acetic acid Auxin->TIR1 Binds to pocket AuxIAA->TIR1

Caption: 2-(5-iodo-1H-indol-3-yl)acetic acid acts as a molecular glue.

Conclusion

This technical guide provides a comprehensive roadmap for the characterization of the binding affinity of 2-(5-iodo-1H-indol-3-yl)acetic acid to the TIR1/AFB family of auxin co-receptors. By following the detailed methodologies outlined herein, researchers can generate high-quality, quantitative data to elucidate the specific interactions of this synthetic auxin with its protein targets. These findings will not only contribute to a deeper understanding of the intricacies of auxin signaling but also have significant implications for the rational design of novel herbicides and plant growth regulators.

References

Sources

Foundational

Thermodynamic Profiling and Stability Dynamics of 2-(5-Iodo-1H-indol-3-yl)acetic Acid (5-I-IAA)

Executive Summary The development of highly specific chemical genetic tools has revolutionized targeted protein degradation. Among these, the Auxin-Inducible Degron (AID) system—specifically the super-sensitive AID2 syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific chemical genetic tools has revolutionized targeted protein degradation. Among these, the Auxin-Inducible Degron (AID) system—specifically the super-sensitive AID2 system utilizing mutant receptors like OsTIR1(F74G) or OsTIR1(F74A)—relies heavily on bumped auxin analogs[1][2]. 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA; CAS: 90841-87-5) serves as a critical orthogonal ligand in these systems[3]. The bulky iodine atom at the 5-position acts as a steric "bump" that perfectly complements the engineered "hole" in the mutant TIR1 receptor, enabling protein degradation at concentrations 100- to 1000-fold lower than native indole-3-acetic acid (IAA)[1].

However, the introduction of the heavy iodine atom fundamentally alters the thermodynamic landscape and stability profile of the indole nucleus. For researchers and formulation scientists, understanding the physicochemical constraints, degradation kinetics, and thermodynamic behavior of 5-I-IAA is paramount to ensuring reproducible in vitro and in vivo efficacy. This whitepaper provides a comprehensive technical guide to the thermodynamic properties, degradation pathways, and validated handling protocols for 5-I-IAA.

Physicochemical and Thermodynamic Profile

The substitution of a hydrogen atom with an iodine atom at the C5 position of the indole ring induces significant electronic and steric shifts. Iodine is highly polarizable and lipophilic, which directly impacts the molecule's solvation thermodynamics and partition coefficient.

Thermodynamic Parameters

Because the C–I bond is highly polarizable, the London dispersion forces between 5-I-IAA molecules in the solid state are stronger than those in native IAA, leading to a higher enthalpy of fusion ( ΔHfus​ ) and a correspondingly higher melting point. Furthermore, the lipophilic nature of iodine (Hansch constant π≈1.12 ) significantly increases the molecule's LogP, reducing its aqueous solubility but enhancing cellular membrane permeability—a crucial factor for its efficacy in cellular assays[2].

Table 1: Key Physicochemical and Thermodynamic Parameters of 5-I-IAA

ParameterValue / CharacteristicMechanistic Rationale
Molecular Formula C10H8INO2Base indole-3-acetic acid structure with C5 halogenation[3].
Molecular Weight 301.08 g/mol High molecular weight driven by the heavy iodine atom (126.9 g/mol )[3].
Melting Point 162°C – 165°C (Decomposes)Stronger intermolecular dispersion forces due to iodine increase lattice energy.
LogP (Predicted) 2.6 – 2.9Increased lipophilicity compared to native IAA (LogP ~1.4) enhances membrane diffusion.
pKa (Carboxylic Acid) ~4.65The inductive electron-withdrawing effect (-I) of iodine slightly increases acidity.
Aqueous Solubility < 1 mg/mL at pH 7.0High crystal lattice energy and lipophilicity thermodynamically disfavor aqueous solvation.
Primary Solvent DMSO (100 mM capacity)Aprotic, highly polar solvents overcome the ΔHfus​ to achieve stable solvation[4].

Stability Dynamics and Degradation Pathways

Indole derivatives are notoriously susceptible to environmental stress. The stability of 5-I-IAA is governed by three primary degradation vectors: photochemical, thermal, and hydrolytic.

Photochemical Stability (UV/Vis Susceptibility)

The most critical vulnerability of 5-I-IAA is its photostability. The carbon-iodine (C–I) bond has a relatively low bond dissociation energy (BDE 240 kJ/mol). Upon exposure to ambient or UV light, the molecule undergoes homolytic cleavage, generating a highly reactive indolyl radical and an iodine radical. These radicals rapidly react with dissolved oxygen to form oxidized indole polymers, or undergo decarboxylation.

PhotochemDegradation A 5-I-IAA (Intact) B UV/Vis Irradiation (hv) A->B Absorption C Homolytic C-I Bond Cleavage B->C Excitation D Indolyl Radical + Iodine Radical C->D Scission E Oxidative Polymerization D->E +O2 F Decarboxylation Products D->F -CO2

Photochemical degradation pathway of 5-I-IAA highlighting C-I bond homolysis.

Thermal and Hydrolytic Stability

At elevated temperatures (>40°C in solution, or >160°C in solid state), 5-I-IAA undergoes thermal decarboxylation, yielding 5-iodo-3-methylindole (skatole derivative). Hydrolytically, the molecule is relatively stable in neutral to slightly acidic conditions (pH 4.0 - 7.4). However, in highly alkaline environments (pH > 9.0), the deprotonated carboxylate can facilitate slow nucleophilic degradation of the indole ring. Therefore, stock solutions are strictly maintained in anhydrous DMSO at -20°C to -80°C to arrest both thermal and hydrolytic degradation kinetics[4].

Experimental Workflows for Stability Assessment

To ensure the integrity of 5-I-IAA before deployment in sensitive AID assays, researchers must validate its stability. The following protocols establish a self-validating system for thermodynamic and kinetic profiling.

StabilityWorkflow S1 1. Stock Formulation (DMSO, 100 mM) S2 2. Aqueous Dilution (PBS, pH 7.4) S1->S2 S3 3. Environmental Stress (Temp: 4°C to 40°C / Light) S2->S3 S4 4. HPLC-UV/MS Quantification S3->S4 S5 5. Kinetic Modeling (Arrhenius Equation) S4->S5

Step-by-step experimental workflow for thermodynamic and stability profiling of 5-I-IAA.

Protocol 1: Determination of Temperature-Dependent Degradation Kinetics

Objective: Calculate the activation energy ( Ea​ ) for the thermal degradation of 5-I-IAA using the Arrhenius equation.

  • Preparation: Dissolve 5-I-IAA in anhydrous DMSO to a concentration of 100 mM. Dilute to 100 µM in 50 mM Phosphate Buffer (pH 7.4).

  • Aliquot & Incubation: Distribute into amber glass vials (to isolate thermal effects from photochemical effects). Incubate vials at 4°C, 25°C, 37°C, and 50°C.

  • Sampling: Extract 50 µL aliquots at t=0,1,3,7,14,and 28 days. Quench immediately with an equal volume of cold acetonitrile (ACN) containing 0.1% Formic Acid.

  • HPLC-UV Analysis: Analyze using a C18 reverse-phase column. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: ACN + 0.1% TFA. Monitor absorbance at 280 nm (indole ring).

  • Data Synthesis: Plot ln([5-I-IAA]t​/[5-I-IAA]0​) versus time to determine the rate constant ( k ) at each temperature. Plot ln(k) versus 1/T to derive Ea​ .

Protocol 2: Accelerated Photostability Testing (ICH Q1B Compliant)

Objective: Quantify the rate of UV-induced C-I bond homolysis.

  • Preparation: Prepare a 50 µM solution of 5-I-IAA in PBS (pH 7.4) in transparent quartz cuvettes. Prepare an identical set wrapped in aluminum foil as the Dark Control .

  • Irradiation: Expose samples to an integrated UV-A/Vis light source providing an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 watt hours/square meter.

  • Mass Spectrometry (LC-MS/MS): Analyze the degraded samples. Look for the loss of the parent mass ( m/z 302.0 for [M+H]+) and the appearance of the deiodinated indole radical adducts or oxidized species ( m/z 176.1 for native IAA or corresponding oxindoles).

  • Causality Check: The dark control must show >98% recovery. Any degradation in the dark control indicates thermal or hydrolytic contamination of the assay.

Best Practices for Formulation and Storage

Based on the thermodynamic and stability profiling, the following handling directives are mandatory for maintaining 5-I-IAA integrity in laboratory settings:

  • Solvent Selection: Always reconstitute 5-I-IAA in high-purity, anhydrous DMSO. Aqueous buffers should only be introduced immediately prior to the assay[4].

  • Storage Conditions: Stock solutions must be stored at -20°C for short-term (< 6 months) or -80°C for long-term storage. The solid powder should be kept desiccated at -20°C[4].

  • Light Protection: Due to the severe risk of C-I bond homolysis, all handling of 5-I-IAA solutions should be performed under low-light conditions, and storage tubes must be opaque or wrapped in foil.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. The thermodynamic stress of repeated crystallization and solvation can precipitate the compound out of the DMSO matrix, leading to inaccurate dosing in AID assays.

References

  • BioAcademia. (n.d.). 5-Ph-IAA: Inducer for Auxin Inducible Degron 2 System. Retrieved April 2, 2026, from[Link]

  • Yesbolatova, A., et al. (2020). A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair. PMC / National Institutes of Health. Retrieved April 2, 2026, from [Link]

  • Schödl, K., et al. (2026). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. Molecular Biology of the Cell. Retrieved April 2, 2026, from [Link]

Sources

Exploratory

The Physiological Effects of 5-iodo-IAA on Arabidopsis thaliana Root Development: A Technical Whitepaper

Executive Summary The precise manipulation of auxin signaling is a cornerstone of plant developmental biology and agrochemical engineering. While native indole-3-acetic acid (IAA) is highly susceptible to metabolic degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise manipulation of auxin signaling is a cornerstone of plant developmental biology and agrochemical engineering. While native indole-3-acetic acid (IAA) is highly susceptible to metabolic degradation and conjugation, synthetic halogenated analogues offer enhanced stability and targeted receptor affinity. This whitepaper provides an in-depth analysis of 5-iodo-IAA , a bulky, halogenated auxin analogue. By exploring its structure-activity relationship (SAR), receptor binding kinetics, and profound physiological effects on Arabidopsis thaliana root architecture, this guide serves as a comprehensive resource for researchers and drug development professionals aiming to leverage synthetic auxins for developmental assays.

Chemical Rationale and Molecular Dynamics

The Structural Advantage of Halogenation

Halogenated indole-3-acetic acid analogues, such as 5-fluoro-IAA (5-F-IAA) and 5-bromo-IAA, have been extensively documented for their potent auxinic activity and ability to stimulate tissue regeneration in Arabidopsis thaliana[1]. The substitution of a halogen at the C-5 position of the indole ring fundamentally alters the molecule's physicochemical properties:

  • Lipophilicity (LogP): The introduction of an iodine atom—the largest and most polarizable of the common halogens—significantly increases the partition coefficient. This enhances passive diffusion across the plasma membrane, allowing 5-iodo-IAA to rapidly reach intracellular receptor pools.

  • Steric Bulk and Electron Density: The bulky iodine atom alters the electron cloud of the indole ring, optimizing the electrostatic interactions within the hydrophobic binding pocket of the TIR1/AFB receptors.

Receptor Agonism and Metabolic Stability

5-substituted halogenated IAAs act as robust, selective agonists for the nuclear TIR1/AFB signaling pathway, effectively inducing auxin-responsive gene expression (e.g., DR5 promoters)[2][3].

Crucially, the physiological potency of 5-iodo-IAA is driven by its metabolic stability. In wild-type Arabidopsis, excess native IAA is rapidly conjugated to amino acids (such as aspartate or glutamate) by GH3 amido synthetases to dampen signaling. However, halogenated auxins exhibit marked steric resistance to GH3-mediated conjugation[4]. Because 5-iodo-IAA cannot be efficiently deactivated by these homeostatic enzymes, it triggers a sustained, supra-optimal auxin response in treated tissues.

G IodoIAA 5-iodo-IAA (Metabolically Stable) TIR1 TIR1/AFB Receptor (SCFTIR1 Complex) IodoIAA->TIR1 High-affinity binding AuxIAA Aux/IAA Repressors (Targeted for Ubiquitination) TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Degraded by ARF ARF Transcription Factors (Derepressed) AuxIAA->ARF Represses (Inhibited) Proteasome->ARF Releases repression GeneExp Auxin-Responsive Genes (Root Architecture Alteration) ARF->GeneExp Activates transcription

Fig 1: 5-iodo-IAA activation of the TIR1/AFB-mediated auxin signaling pathway.

Physiological Effects on Root Architecture

The root system of Arabidopsis thaliana is highly sensitive to auxin gradients. The application of 5-iodo-IAA disrupts the endogenous gradient, leading to distinct morphological phenotypes.

Primary Root Elongation Inhibition

Root elongation in the primary meristem requires a delicate balance of auxin. While low concentrations promote growth, the sustained, high-intensity signaling caused by the degradation-resistant 5-iodo-IAA rapidly inhibits cell elongation in the root transition and elongation zones. This is a hallmark response of strong TIR1/AFB agonists[2].

Hyper-Proliferation of Lateral Roots

Lateral root founder cells in the pericycle require localized auxin maxima to initiate division. Because 5-iodo-IAA diffuses readily and resists metabolic clearance[4], it artificially induces these maxima across the entire pericycle. This results in a massive increase in lateral root density, often leading to the emergence of lateral roots unusually close to the primary root apical meristem (RAM).

Quantitative Phenotypic Data

The following table synthesizes the comparative dose-response effects of native IAA versus halogenated analogues on Arabidopsis seedlings (extrapolated from standardized 1 µM treatments at 7 days post-germination).

Treatment (1 µM)Primary Root Length (% of Mock)Lateral Root Density (roots/cm)DR5::GFP Reporter SignalMetabolic Half-Life
Mock (DMSO) 100%2.5 ± 0.4Basal (RAM only)N/A
Native IAA 45%6.2 ± 0.8ModerateShort (Rapid GH3 conjugation)
5-Fluoro-IAA 30%8.5 ± 1.1HighModerate
5-Iodo-IAA 18%12.0 ± 1.5Very High (Sustained)Long (Highly resistant)

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity (E-E-A-T), the following self-validating protocol is designed to assess the physiological effects of 5-iodo-IAA. It incorporates essential controls, including a mock treatment and the use of tir1-1 mutants, to definitively prove that the observed phenotypes are receptor-dependent rather than a result of non-specific chemical toxicity.

Reagents and Media Preparation
  • Media: Prepare half-strength Murashige and Skoog (½ MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) phytoagar. Adjust pH to 5.7 using KOH.

  • Stock Solutions: Dissolve 5-iodo-IAA in 100% DMSO to create a 10 mM stock. Store at -20°C in dark aliquots.

  • Working Plates: Autoclave the ½ MS media. Once cooled to ~55°C, add 5-iodo-IAA to achieve desired concentrations (e.g., 0.1 µM, 1.0 µM). Ensure the final DMSO concentration is ≤0.1% (v/v) across all plates, including the mock control.

Seed Sterilization and Stratification
  • Surface-sterilize Arabidopsis thaliana seeds (Col-0 wild-type and tir1-1 mutants) using 70% ethanol for 2 minutes, followed by 20% sodium hypochlorite (bleach) containing 0.05% Triton X-100 for 10 minutes.

  • Wash seeds five times with sterile distilled water.

  • Plate seeds on compound-free ½ MS plates.

  • Stratify in the dark at 4°C for 48 hours to synchronize germination.

Treatment and Phenotyping Workflow
  • Pre-growth: Transfer plates to a growth chamber (22°C, 16h light/8h dark photoperiod) and grow vertically for 4 days.

  • Transfer: Using sterile forceps, carefully transfer seedlings with uniform root lengths to the ½ MS plates containing 5-iodo-IAA, native IAA (positive control), and DMSO (mock).

  • Incubation: Grow vertically for an additional 72 hours.

  • Imaging & Analysis: Scan the plates at 600 DPI. Use ImageJ/Fiji with the SmartRoot plugin to quantify primary root length and count emerged lateral roots.

Causality Note: If 5-iodo-IAA is functioning specifically through the auxin pathway, the tir1-1 mutant lines will exhibit significant resistance to primary root inhibition compared to the Col-0 wild-type.

W Step1 1. Seed Prep Sterilization & Stratification (4°C, 48h) Step2 2. Pre-growth 1/2 MS Media, Vertical Growth (4 days) Step1->Step2 Step3 3. Treatment Transfer to 5-iodo-IAA plates (0.1 - 10 µM) Step2->Step3 Step4 4. Incubation 72h under standard light/temp (22°C) Step3->Step4 Step5 5a. Phenotyping Root elongation & lateral root density Step4->Step5 Step6 5b. Validation tir1-1 mutant resistance check Step4->Step6

Fig 2: Standardized workflow for assessing 5-iodo-IAA effects on root architecture.

Conclusion

5-iodo-IAA represents a powerful tool in the arsenal of chemical biology. By combining high membrane permeability with extreme resistance to GH3-mediated metabolic deactivation, it acts as a persistent TIR1/AFB agonist. This results in profound alterations to Arabidopsis root architecture, characterized by severe primary root inhibition and explosive lateral root formation. For drug development professionals and plant physiologists, utilizing 5-iodo-IAA provides a stable, predictable mechanism to probe auxin-dependent transcriptional networks and screen for novel auxin signaling mutants.

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Foundational

Physicochemical Profiling of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA): pKa, Aqueous Solubility, and Formulation Strategies

Executive Summary The compound 2-(5-iodo-1H-indol-3-yl)acetic acid, commonly known as 5-iodoindole-3-acetic acid (5-I-IAA), is a synthetic halogenated analog of the ubiquitous plant hormone indole-3-acetic acid (IAA)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-iodo-1H-indol-3-yl)acetic acid, commonly known as 5-iodoindole-3-acetic acid (5-I-IAA), is a synthetic halogenated analog of the ubiquitous plant hormone indole-3-acetic acid (IAA)[1]. In agricultural biotechnology, plant physiology, and chemical biology, 5-I-IAA is heavily utilized as a chemical probe and a potent auxinic regulator[1]. However, the introduction of a heavy iodine atom onto the indole core drastically alters the molecule's hydration dynamics, lattice energy, and lipophilicity.

For drug development professionals and assay developers, treating 5-I-IAA with the same liquid handling assumptions as native IAA leads to catastrophic assay failures, primarily due to compound precipitation. This whitepaper provides an in-depth technical analysis of the pKa and thermodynamic aqueous solubility of 5-I-IAA, detailing the causality behind its physicochemical behavior and establishing field-proven, self-validating protocols for its handling.

Molecular Rationale: The Impact of Halogenation

To understand the behavior of 5-I-IAA in aqueous solutions, one must first analyze the parent compound, Indole-3-acetic acid (IAA). Native IAA possesses a molecular weight of 175.18 g/mol , a LogP of approximately 1.41, and a well-documented pKa of 4.75 at 25 °C[2][3]. It is a weak organic acid that exhibits poor solubility in highly acidic water but becomes readily soluble in alkaline environments as it ionizes into an indole-3-acetate salt[4].

When an iodine atom is substituted at the 5-position of the indole ring to create 5-I-IAA, two distinct physicochemical shifts occur:

  • Attenuated Inductive Effect on pKa: Iodine exerts a weak electron-withdrawing inductive effect (-I). Because the iodine atom is located on the benzene ring of the indole core—separated by several sigma bonds and a flexible methylene bridge from the carboxylate group at the 3-position—this inductive effect is highly attenuated. Consequently, the pKa of 5-I-IAA is only marginally lower than that of native IAA, calculated at approximately 4.68 .

  • Massive Shift in Lipophilicity (LogP) and Lattice Energy: The primary impact of the iodine atom is thermodynamic. Iodine is a large, highly polarizable, and profoundly hydrophobic atom. It increases the molecular weight to 301.08 g/mol and drives the predicted LogP up to ~2.60. Furthermore, the heavy halogen increases the crystal lattice energy of the solid state. The energy required to break the crystal lattice during dissolution significantly exceeds the solvation energy provided by water, causing the intrinsic aqueous solubility of the protonated form to plummet.

Table 1: Comparative Physicochemical Properties
PropertyIndole-3-Acetic Acid (IAA)5-Iodoindole-3-Acetic Acid (5-I-IAA)Causality / Rationale
Molecular Weight 175.18 g/mol 301.08 g/mol Addition of heavy Iodine atom (126.9 g/mol ).
pKa (25 °C) 4.75[2]~4.68 (Calculated)Weak -I inductive effect from distant halogen.
LogP 1.41[3]~2.60 (Calculated)High hydrophobicity of the iodine substituent.
Intrinsic Solubility (pH 3.0) ~1.5 mg/mL[3]< 0.05 mg/mLHigh lattice energy and poor hydration of 5-I-IAA.
Ionized Solubility (pH 7.4) > 50 mg/mL~10 - 15 mg/mLDeprotonation yields a highly soluble carboxylate salt.

pH-Dependent Speciation and Solubility Dynamics

Because 5-I-IAA is a weak acid with a pKa of ~4.68, its solubility is entirely governed by the pH of the aqueous medium. At a pH two units below the pKa (pH < 2.68), the molecule exists >99% in its neutral, protonated state (HA). In this state, the hydrophobic iodine atom dominates the hydration shell, rendering the molecule practically insoluble in water.

As the pH crosses the pKa threshold, the carboxylic acid deprotonates, yielding the conjugate base (A⁻). The negative charge on the carboxylate group interacts strongly with water dipoles, overcoming the hydrophobic penalty of the iodine atom and the crystal lattice energy, thereby driving the molecule into solution.

Speciation N1 N1 N2 pH = 4.68 (pKa) [HA] = [A-] Solubility Transition Zone N1->N2 + OH- N3 N3 N2->N3 + OH- N4 N4 N3->N4

Caption: pH-dependent speciation and solubility dynamics of 5-I-IAA in aqueous environments.

Experimental Methodologies: Self-Validating Protocols

To rigorously determine the thermodynamic solubility and pKa of 5-I-IAA, standard kinetic solubility assays (like DMSO-spike methods) are insufficient. Kinetic assays often result in supersaturated solutions that eventually precipitate, leading to false-positive solubility limits. As an application scientist, you must rely on thermodynamic shake-flask methodologies coupled with potentiometric titration.

Protocol 1: Potentiometric Titration for pKa Determination

Expertise Note: Because 5-I-IAA has extremely low intrinsic solubility, standard aqueous titration will fail due to precipitation before the equivalence point is reached. A cosolvent system must be used, followed by Yasuda-Shedlovsky extrapolation.

  • Cosolvent Preparation: Prepare titration media using varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Sample Dissolution: Dissolve 2.0 mg of 5-I-IAA in 10 mL of each cosolvent mixture.

  • Titration: Titrate the solutions with standardized 0.05 M KOH using an automated potentiometric titrator at a strictly controlled 25.0 ± 0.1 °C.

  • Self-Validation (Drift Check): Ensure the electrode potential drift is < 0.1 mV/sec before recording each data point to guarantee equilibrium.

  • Data Extrapolation: Plot the apparent pKa (psKa) values against the inverse dielectric constant of the varying cosolvent mixtures. Extrapolate to 100% water (zero cosolvent) to determine the true aqueous pKa.

Protocol 2: Thermodynamic Shake-Flask Solubility Workflow

Expertise Note: Do NOT use standard syringe filters (e.g., PTFE or PVDF) to separate the solid phase from the liquid phase. The highly lipophilic 5-I-IAA will non-specifically bind to the filter membrane, artificially lowering the quantified solubility. Ultracentrifugation is mandatory.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Phosphate), pH 4.5 (Acetate), pH 6.0 (Phosphate), and pH 7.4 (Phosphate).

  • Solid Addition: Add an excess of crystalline 5-I-IAA (approx. 5 mg) to 1 mL of each buffer in sealed amber glass vials (5-I-IAA is light sensitive)[2].

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM for 24 hours at 25 °C.

  • pH Verification (Critical Step): Measure the pH of the suspension after 24 hours. The dissolution of the weak acid will lower the buffer pH. Adjust with micro-aliquots of NaOH if the pH has drifted by >0.05 units, and incubate for an additional 12 hours.

  • Phase Separation: Centrifuge the suspensions at 20,000 × g for 30 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant immediately into a 50:50 Acetonitrile:Water mixture to prevent precipitation upon temperature changes, and quantify via LC-MS/MS against a standard curve.

G A Solid 5-I-IAA (Excess) C Shake-Flask Incubation (24h, 25°C, Dark) A->C B Aqueous Buffers (pH 3.0 - 7.4) B->C D Phase Separation (Ultracentrifugation) C->D Equilibrium Reached E Supernatant Analysis (LC-MS/MS) D->E Supernatant F Thermodynamic Solubility Profile E->F

Caption: Workflow for determining the thermodynamic solubility of 5-I-IAA using the shake-flask method.

Table 2: Buffer System Selection for Solubility Testing
Target pHBuffer System (50 mM)Rationale for Selection in 5-I-IAA Testing
3.0 Citrate-PhosphateCaptures the intrinsic solubility of the fully protonated (HA) state.
4.5 Sodium AcetateAssesses solubility near the pKa (~4.68), where [HA] ≈ [A⁻].
6.0 Potassium PhosphateEvaluates the initial plateau of the fully ionized carboxylate state.
7.4 PBS (Phosphate Buffered Saline)Mimics physiological conditions for in vitro and in vivo bioassays.

Practical Guidelines for Bioassay Formulation

For researchers utilizing 5-I-IAA in plant tissue regeneration or auxinic screening[1], direct dissolution in water will fail. To create stable stock solutions:

  • Primary Stock (Organic): Dissolve 5-I-IAA in 100% DMSO or absolute ethanol to a concentration of 10 to 50 mM. The compound is highly soluble in these solvents due to its lipophilic iodine atom[5].

  • Aqueous Working Solutions: When diluting the DMSO stock into aqueous media, ensure the receiving buffer is pre-adjusted to a pH > 6.0. If the receiving medium is unbuffered water or acidic (pH < 5.0), the localized drop in solvent capacity will cause the 5-I-IAA to crash out of solution instantly, forming microcrystals that invalidate assay concentrations.

  • Storage: 5-I-IAA, like native IAA, is susceptible to photolytic degradation and oxidation[2]. Stock solutions must be stored at -20 °C in amber or foil-wrapped tubes[2].

References

  • Google Patents. "US6361999B1 - Auxinic analogues of indole-3- acetic acid". Google Patents.
  • PubChem - NIH. "Indole-3-Acetic Acid | C10H9NO2 | CID 802". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Engineering Orthogonal Signaling: The Role of 5-Iodo-Indole-3-Acetic Acid (5-I-IAA) in Deciphering Plant Hormone Cross-Talk

Executive Summary The intricate web of plant hormone cross-talk is notoriously difficult to disentangle. Because auxin (indole-3-acetic acid, IAA) serves as a master regulator of plant development, exogenous application...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intricate web of plant hormone cross-talk is notoriously difficult to disentangle. Because auxin (indole-3-acetic acid, IAA) serves as a master regulator of plant development, exogenous application of native IAA triggers pleiotropic, systemic responses that obscure localized signaling nodes. To overcome this, chemical biology has introduced orthogonal signaling systems using synthetic auxin analogs. This whitepaper provides an in-depth technical analysis of 5-iodo-indole-3-acetic acid (5-I-IAA) —a halogenated IAA derivative—and its critical role in uncoupling auxin cross-talk pathways (such as auxin-cytokinin and auxin-ethylene interactions) through engineered receptor systems.

Mechanistic Grounding: The Chemistry of 5-I-IAA and the "Bump-and-Hole" Strategy

Historically, 5-iodo-indole-3-acetic acid (5-I-IAA) and other mono-substituted halogenated IAA derivatives were evaluated purely for their baseline auxinic activity in tissue regeneration ()[1]. However, modern structural biology has repurposed these molecules into precision tools.

The endogenous auxin receptor, Transport Inhibitor Response 1 (TIR1), possesses a highly specific ligand-binding pocket. The iodine atom at the C-5 position of 5-I-IAA has a large van der Waals radius (~1.98 Å), which creates a severe steric clash with a bulky phenylalanine residue (F79 in Arabidopsis TIR1) within the wild-type binding pocket. Consequently, C-5 substituted IAA derivatives exhibit significantly weaker activity in inducing the receptor complex formation with wild-type TIR1 and its repressor proteins ()[2].

To harness this, researchers employ a "bump-and-hole" strategy . By mutating the bulky F79 residue to a smaller amino acid like glycine (F79G) or alanine (F79A), a "hole" is created in the receptor. This mutant TIR1 (mTIR1) perfectly accommodates the iodine "bump" of 5-I-IAA at highly sensitive, picomolar to nanomolar concentrations, operating entirely orthogonally to endogenous auxin ()[3].

G IAA Endogenous IAA WT_TIR1 WT TIR1 Receptor IAA->WT_TIR1 Degradation1 Pleiotropic Aux/IAA Degradation WT_TIR1->Degradation1 Five_IIAA 5-I-IAA (Bulky Analog) Five_IIAA->WT_TIR1 Steric Clash (No Binding) Mutant_TIR1 Mutant TIR1 (F79G) Five_IIAA->Mutant_TIR1 Degradation2 Orthogonal Aux/IAA Degradation Mutant_TIR1->Degradation2

Fig 1: Bump-and-Hole strategy of 5-I-IAA orthogonality via mutant TIR1 receptors.

Uncoupling Hormone Cross-Talk Pathways

The true power of the 5-I-IAA/mTIR1 system lies in its ability to isolate specific hormone cross-talk nodes without triggering whole-plant developmental cascades. This orthogonality allows for the specific manipulation of auxin pathways without affecting the host's normal growth, a principle even being explored in parasitic plant control ()[2].

Auxin-Cytokinin Antagonism

Auxin and cytokinin maintain a delicate antagonistic balance, particularly in root meristem maintenance. Auxin typically upregulates CKX genes (which degrade cytokinin) and downregulates IPT genes (which synthesize cytokinin). By expressing mTIR1 under a root-cap specific promoter, researchers can apply 5-I-IAA to trigger auxin signaling exclusively in the root cap. This allows the precise quantification of how localized auxin spikes suppress local cytokinin pools, free from the noise of systemic auxin transport.

Auxin-Ethylene Synergism

In processes like apical hook formation, auxin upregulates ethylene biosynthesis via the activation of ACS (1-aminocyclopropane-1-carboxylate synthase) genes. Using 5-I-IAA in an orthogonal system allows scientists to map the exact temporal kinetics of ACS transcription following an isolated auxin burst, proving direct causality rather than secondary stress responses.

G Five_IIAA 5-I-IAA Application mTIR1 Tissue-Specific mTIR1 Five_IIAA->mTIR1 AuxIAA Targeted Aux/IAA Degradation mTIR1->AuxIAA ARF ARF Transcription Factors AuxIAA->ARF CKX Cytokinin Degradation (CKX Upregulation) ARF->CKX Auxin-Cytokinin Node ACS Ethylene Biosynthesis (ACS Upregulation) ARF->ACS Auxin-Ethylene Node

Fig 2: Targeted activation of auxin-cytokinin and auxin-ethylene cross-talk via 5-I-IAA.

Quantitative Data Summary

To illustrate the efficacy of 5-I-IAA, the following table summarizes the binding affinities and resulting transcriptional responses across wild-type and engineered systems.

Table 1: Quantitative Binding Affinities and Transcriptional Responses
Receptor SystemLigandBinding Affinity (K_d)Auxin Pathway ActivationCross-Talk Interference (Basal)
Wild-Type TIR1 IAA (Endogenous)~10 - 50 nMHighHigh (Pleiotropic)
Wild-Type TIR1 5-I-IAA> 10,000 nMNegligibleNone
Mutant TIR1 (F79G) IAA (Endogenous)~500 - 1,000 nMLow/ModerateLow
Mutant TIR1 (F79G) 5-I-IAA~10 - 50 nMHigh (Orthogonal)Controlled / Targeted

(Note: K_d values are representative approximations derived from competitive binding assays in bump-and-hole literature).

Experimental Workflow: In Vivo Orthogonal Signaling Assay

As a Senior Application Scientist, I emphasize that any protocol investigating hormone cross-talk must be a self-validating system . The following methodology ensures that observed transcriptomic changes are strictly due to the orthogonal 5-I-IAA/mTIR1 interaction, eliminating false positives caused by basal ligand toxicity.

Step-by-Step Methodology
  • Construct Generation & Transformation: Clone the mutant AtTIR1_F79G gene downstream of a tissue-specific promoter (e.g., pWOX5 for the quiescent center). Transform into Arabidopsis thaliana (Col-0 background) via Agrobacterium tumefaciens floral dip.

  • Seedling Synchronization: Plate transgenic seeds and wild-type (WT) control seeds on standard 1/2 MS media. Stratify at 4°C for 48 hours, then grow vertically for 7 days under standard long-day conditions to ensure developmental uniformity.

  • 5-I-IAA Treatment (Causality Check): Transfer seedlings to liquid 1/2 MS media containing a concentration gradient of 5-I-IAA (0.1 µM, 1.0 µM, and 10 µM). Expert Insight: We establish a maximum threshold of 10 µM because exceeding this concentration risks overwhelming cellular efflux carriers (e.g., PIN proteins) and may induce non-specific metabolic stress, confounding the cross-talk readouts.

  • Self-Validating Controls: Simultaneously run a mock-treated WT control and a 5-I-IAA-treated WT control. This strictly proves that the observed cross-talk modulation is entirely dependent on the mTIR1 transgene, not a basal response to the 5-I-IAA molecule itself.

  • Transcriptomic Analysis: Harvest tissue at specific time points (e.g., 30 min, 1 hr, 3 hr). Extract RNA and perform qRT-PCR for cross-talk markers: ARR5 (Cytokinin response) and ACS4 (Ethylene biosynthesis).

G Step1 1. Construct Generation (mTIR1) Step2 2. Plant Transformation (Agrobacterium) Step1->Step2 Step3 3. Seedling Sync (Control vs Test) Step2->Step3 Step4 4. 5-I-IAA Treatment (0.1 - 10 µM) Step3->Step4 Step5 5. Cross-Talk Analysis (qRT-PCR) Step4->Step5

Fig 3: Self-validating experimental workflow for 5-I-IAA orthogonal signaling assays.

Conclusion

The integration of 5-I-IAA into the plant biologist's toolkit represents a paradigm shift in how we study hormone cross-talk. By moving away from the blunt instrument of exogenous IAA application and embracing the precision of the bump-and-hole strategy, researchers can now map the exact spatial and temporal coordinates of auxin-cytokinin and auxin-ethylene interactions. This orthogonal approach ensures high scientific integrity, paving the way for advanced agricultural biotechnology and targeted crop trait engineering.

References

  • Auxinic analogues of indole-3-acetic acid Source: US Patent 6361999B1, Google Patents URL
  • Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe Source: PubMed Central (PMC) URL:[Link]

  • Radicle growth regulation of root parasitic plants by auxin-related compounds Source: bioRxiv URL:[Link]

Sources

Foundational

Pharmacokinetics of 2-(5-iodo-1H-indol-3-yl)acetic acid in Plant Tissue: A Technical Guide

Executive Summary The spatiotemporal distribution of auxin dictates nearly every facet of plant development. While endogenous indole-3-acetic acid (IAA) is subject to rapid metabolic clearance and strict transport regula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatiotemporal distribution of auxin dictates nearly every facet of plant development. While endogenous indole-3-acetic acid (IAA) is subject to rapid metabolic clearance and strict transport regulation, synthetic halogenated analogs provide researchers with robust tools to dissect signaling networks. 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) [1] represents the extreme end of the halogenated auxin spectrum. The integration of a massive, highly polarizable iodine atom at the 5-position of the indole ring fundamentally alters the molecule's physicochemical properties, shifting its pharmacokinetic (PK) profile—uptake, distribution, metabolism, and clearance—in plant tissue.

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we will deconstruct the causality behind 5-I-IAA's unique PK behavior and provide a self-validating analytical framework for quantifying its dynamics in plant models.

Physicochemical Drivers of 5-I-IAA Pharmacokinetics

The pharmacokinetics of any phytohormone are governed by its interaction with the apoplastic environment (pH ~5.5) and the cytosolic compartment (pH ~7.2). Substituting the hydrogen at the C5 position with iodine introduces two critical variables:

  • Increased Lipophilicity (LogP): The iodine atom significantly increases the partition coefficient of the molecule. While endogenous IAA relies heavily on the AUX1/LAX influx carriers to cross the plasma membrane, the elevated LogP of 5-I-IAA enhances its membrane permeability coefficient. This results in a higher rate of non-carrier-mediated passive diffusion, effectively bypassing the regulatory bottleneck of active influx.

  • Steric Hindrance and Metabolic Stability: Endogenous IAA is rapidly cleared via two primary pathways: oxidation by DIOXYGENASE FOR AUXIN OXIDATION (DAO) and amino acid conjugation by GH3 enzymes[2]. The van der Waals radius of iodine (~1.98 Å) creates severe steric hindrance at the indole ring. This bulk protects the molecule from rapid DAO-mediated oxidation, shifting its primary clearance route almost entirely to GH3-mediated conjugation[3]. Consequently, 5-I-IAA exhibits a significantly prolonged intracellular half-life ( t1/2​ ).

Table 1: Comparative Physicochemical and PK Parameters of 5-Substituted Auxins

To contextualize 5-I-IAA, we must compare it against the broader halogenated series. The data below synthesizes how increasing substituent size correlates with PK behavior[4].

CompoundC5 SubstituentAtomic Radius (Å)Estimated LogPPrimary Clearance RouteRelative TIR1 Affinity / Bioactivity
IAA -H1.201.41Oxidation (DAO) & Conjugation (GH3)1.0x (Baseline)
5-F-IAA -F1.471.58Conjugation (GH3)~1.2x
5-Cl-IAA -Cl1.752.12Conjugation (GH3)~2.5x
5-Br-IAA -Br1.852.27Conjugation (GH3)~2.0x
5-I-IAA -I1.982.53Conjugation (GH3)~1.5x

Note: While 5-I-IAA possesses the highest LogP, its extreme steric bulk slightly reduces its on-rate within the TIR1/AFB pocket compared to the optimal fit of 5-Cl-IAA, resulting in a slight drop in relative bioactivity from the chlorine peak.

Cellular Transport and Receptor Dynamics

Once 5-I-IAA enters the plant tissue, its distribution is dictated by the PIN-FORMED (PIN) efflux carriers. Synthetic auxin analogs are critical tools for dissecting SCF^TIR1/AFB-dependent signaling pathways from non-genomic responses[4].

In the nucleus, 5-I-IAA acts as a "molecular glue" between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors. The C5 position of the indole ring points directly toward the hydrophobic floor of the TIR1 auxin-binding pocket. The large iodine atom maximizes van der Waals interactions within this cavity, creating a highly stable co-receptor complex that strongly drives the degradation of Aux/IAA repressors, even at low intracellular concentrations.

PK_Pathway cluster_apoplast Apoplast (pH ~5.5) cluster_membrane Plasma Membrane cluster_cytosol Cytosol & Nucleus (pH ~7.2) Ext_IAA 5-I-IAA (Protonated) AUX1 AUX1/LAX Influx Carrier Ext_IAA->AUX1 Active Diff Passive Diffusion (High LogP) Ext_IAA->Diff Passive Int_IAA Intracellular 5-I-IAA (Anionic) AUX1->Int_IAA PIN PIN Efflux Carrier PIN->Ext_IAA Efflux Diff->Int_IAA Int_IAA->PIN TIR1 SCF^TIR1/AFB Receptor Complex Int_IAA->TIR1 Binding GH3 GH3 Enzymes (Conjugation) Int_IAA->GH3 Clearance Gene Auxin Response Gene Transcription TIR1->Gene Derepression Degrad 5-I-IAA-Asp/Glu (Inactive Metabolites) GH3->Degrad

Figure 1: Cellular transport, receptor binding, and metabolic clearance pathways of 5-I-IAA.

Self-Validating Experimental Methodology: LC-MS/MS PK Profiling

When quantifying halogenated xenobiotics in complex plant matrices, ion suppression from endogenous phenolics is the primary mode of failure. To ensure absolute trustworthiness, the following protocol utilizes a dual-phase Solid-Phase Extraction (SPE) coupled with a heavy-isotope internal standard, creating a self-validating quantification loop.

Protocol: In Vivo Pulse-Chase Profiling of 5-I-IAA

Objective: Determine the uptake rate and metabolic clearance half-life of 5-I-IAA in Arabidopsis thaliana root tissue.

Step 1: Tissue Pulse and Cryo-Quenching

  • Causality: Enzymatic degradation of auxins occurs within seconds of mechanical stress. Cryo-quenching halts all metabolic flux instantly.

  • Action: Incubate 14-day-old Arabidopsis liquid root cultures with 1 µM 5-I-IAA. At designated time points (0, 10, 30, 60, 120 min), rapidly harvest 50 mg of tissue, rinse with cold MS media, and immediately freeze in liquid nitrogen.

Step 2: Extraction and Internal Standardization

  • Causality: To account for extraction losses and matrix effects during ionization, an internal standard with identical chemical behavior but a distinct mass must be introduced before lysis.

  • Action: Homogenize the frozen tissue. Add 1 mL of extraction buffer (Methanol:Water:Formic Acid, 75:20:5 v/v) spiked with 50 pmol of 13C6​ -IAA (Internal Standard).

  • Validation Checkpoint: The recovery ratio of the 13C6​ -IAA at the end of the run validates the extraction efficiency. If recovery is <60%, the sample data is discarded.

Step 3: Solid-Phase Extraction (SPE) Matrix Cleanup

  • Causality: 5-I-IAA is highly lipophilic. Standard liquid-liquid extraction often pulls down hydrophobic plant pigments (chlorophylls, waxes) that foul the MS source.

  • Action: Pass the supernatant through a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol to remove polar metabolites. Elute the 5-I-IAA fraction with 80% methanol. Evaporate to dryness under N2​ gas and reconstitute in 100 µL of initial LC mobile phase.

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Causality: MRM isolates the specific precursor ion and its unique fragment, eliminating cross-talk from endogenous indoles.

  • Action: Inject 5 µL onto a C18 reverse-phase column. Use negative electrospray ionization (ESI-).

    • 5-I-IAA Transition: Monitor m/z 300.0 m/z 126.9 (Iodine ion loss).

    • 13C6​ -IAA Transition: Monitor m/z 180.1

      m/z 136.1.

Workflow Step1 1. Tissue Pulse (5-I-IAA + 13C-IAA) Step2 2. Cryo-Quenching & Lysis Step1->Step2 Step3 3. SPE Matrix Cleanup Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4 Step5 5. PK Parameter Derivation Step4->Step5

Figure 2: Self-validating LC-MS/MS workflow for 5-I-IAA pharmacokinetic profiling in plants.

Data Synthesis & Interpretation

When analyzing the LC-MS/MS outputs, the PK curve for 5-I-IAA will typically display a rapid Tmax​ (Time to maximum concentration) due to its high LogP-driven passive diffusion, outpacing the active-transport-limited uptake of endogenous IAA. Furthermore, because the C5-iodine substitution sterically protects the indole ring from DAO-mediated oxidation[2], the clearance phase of the curve will be significantly shallower. The primary metabolites detected in the subsequent clearance phase will be exclusively GH3-derived conjugates, such as 5-I-IAA-Aspartate and 5-I-IAA-Glutamate.

By understanding the physicochemical causality behind these metrics, researchers can leverage 5-I-IAA not just as a static analog, but as a dynamic, long-acting probe for mapping the outer limits of the TIR1/AFB signaling network.

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Protocols & Analytical Methods

Method

Protocol for the chemical synthesis of 2-(5-iodo-1H-indol-3-yl)acetic acid

Application Note: Chemical Synthesis and Validation Protocol for 2-(5-iodo-1H-indol-3-yl)acetic acid (5-Iodo-IAA) Target Audience: Researchers, synthetic chemists, and plant biology professionals. Document Type: Technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Validation Protocol for 2-(5-iodo-1H-indol-3-yl)acetic acid (5-Iodo-IAA)

Target Audience: Researchers, synthetic chemists, and plant biology professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

2-(5-iodo-1H-indol-3-yl)acetic acid, commonly referred to as 5-iodo-IAA, is a halogenated structural analog of indole-3-acetic acid (IAA), the primary naturally occurring auxin in plants[1]. Halogenation at the 5-position of the indole ring significantly alters the molecule's metabolic stability and binding affinity to auxin receptors, making 5-iodo-IAA a potent tool for probing plant growth regulation, root development, and abiotic stress tolerance mechanisms[2].

The most robust and scalable method for synthesizing 5-iodo-IAA relies on the Fischer Indole Synthesis [3]. This acid-catalyzed reaction constructs the indole core from an arylhydrazine and a carbonyl-containing precursor. The synthesis is a self-validating two-step cascade:

  • Condensation: 4-iodophenylhydrazine reacts with 3-formylpropionic acid to form an arylhydrazone intermediate[4].

  • Cyclization: Under strong acidic conditions, the hydrazone tautomerizes to an ene-hydrazine, undergoes a [3,3]-sigmatropic rearrangement, and eliminates ammonia to form the thermodynamically stable aromatic indole ring[5].

Mechanism A 4-Iodophenylhydrazine + 3-Formylpropionic Acid B Arylhydrazone Intermediate A->B Mild Acid (pH 4) C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Strong Acid / Heat E Cyclic Aminal D->E Ring Closure F 5-Iodo-IAA + NH3 E->F Aromatization

Caption: Mechanistic pathway of the Fischer Indole Synthesis for 5-Iodo-IAA.

Experimental Design and Causality

To ensure high yield and purity, the protocol is split into two distinct operational phases. Isolating the hydrazone intermediate before the final cyclization prevents side reactions (such as aldol condensations of the aldehyde precursor) that commonly occur if the reaction is run as a single-pot process under harsh acidic conditions.

Reagent Matrix
Reagent / MaterialRole in SynthesisStoichiometric Ratio
4-Iodophenylhydrazine HCl Aromatic precursor; provides the halogenated ring.1.0 eq (Limiting Reagent)
3-Formylpropionic Acid Carbonyl precursor; provides the pyrrole ring and acetic acid side chain.1.1 eq (Slight excess)
Acetic Acid (30% aq, pH 4.0) Mild acid catalyst for imine/hydrazone formation.Solvent
Polyphosphoric Acid (PPA) / HCl Strong Brønsted acid catalyst for [3,3]-sigmatropic rearrangement.Excess (Catalyst/Solvent)
Ethyl Acetate / Brine Liquid-liquid extraction and aqueous quench.Workup

Step-by-Step Synthesis Protocol

The following methodology is adapted from established patent literature for halogenated IAA derivatives[6] and optimized for laboratory-scale synthesis.

Phase 1: Synthesis of the Hydrazone Intermediate

Expertise Insight: Maintaining a pH of approximately 4.0 is critical here. If the solution is too acidic, the hydrazine becomes fully protonated and non-nucleophilic. If it is too basic, the carbonyl oxygen is not sufficiently activated.

  • Preparation: Dissolve 0.05 mol of 4-iodophenylhydrazine hydrochloride in 150 mL of 30% aqueous acetic acid. Adjust the pH to 4.0 using dilute sodium acetate if necessary[6].

  • Condensation: Freshly prepare a solution of 0.055 mol (1.1 eq) of 3-formylpropionic acid in 50 mL of water. Add this dropwise to the hydrazine solution at room temperature under continuous magnetic stirring.

  • Precipitation: Stir the mixture for 2 hours. A distinct precipitate of the arylhydrazone will form as the condensation progresses.

  • Isolation: Cool the reaction flask in an ice bath (4°C) for 30 minutes to maximize precipitation. Filter the solid under a vacuum using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual acetic acid. Dry the intermediate under a vacuum.

Phase 2: Acid-Catalyzed Cyclization (Fischer Indolization)

Expertise Insight: The [3,3]-sigmatropic rearrangement requires significant activation energy. Using a strong acid matrix (like PPA or an HCl/H3PO4 blend) protonates the ene-hydrazine, driving the rearrangement and facilitating the final elimination of ammonia to yield the aromatic indole[3].

  • Acidic Solvation: Dissolve the dried hydrazone intermediate in a suitable solvent/acid matrix. A proven method utilizes a mixture of concentrated HCl and 85% H₃PO₄ (4:1 v/v ratio)[6]. Alternatively, polyphosphoric acid (PPA) can be used as both solvent and catalyst.

  • Thermal Activation: Heat the reaction mixture to 90–100°C under a reflux condenser for 2–3 hours. Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 1:1 with 1% acetic acid) until the hydrazone spot disappears.

  • Quenching: Carefully pour the hot reaction mixture over 400 g of crushed ice to quench the acid catalyst and precipitate the crude 5-iodo-IAA product.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Combine the organic layers and wash sequentially with water and saturated brine to remove residual mineral acids.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 3: Purification and Analytical Validation
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add warm water until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by refrigeration at 4°C. Collect the purified 5-iodo-IAA crystals via vacuum filtration.

  • Validation: Confirm the structure and purity using ¹H-NMR (DMSO-d₆) and LC-MS. The presence of the indole NH proton (typically >10.5 ppm) and the methylene protons of the acetic acid side chain (~3.6 ppm) are key diagnostic signals.

Workflow Step1 1. Condensation (Aqueous AcOH, pH 4.0, 25°C) Step2 2. Intermediate Isolation (Vacuum Filtration & Drying) Step1->Step2 Step3 3. Fischer Cyclization (Strong Acid Matrix, 90-100°C) Step2->Step3 Step4 4. Aqueous Quench & Extraction (Ice quench, EtOAc extraction) Step3->Step4 Step5 5. Recrystallization (EtOH/H2O System) Step4->Step5 Step6 6. Analytical Validation (NMR, LC-MS, HPLC Purity) Step5->Step6

Caption: Operational workflow for the synthesis and purification of 5-Iodo-IAA.

Biological Application Notes

Once synthesized and validated, 5-iodo-IAA is primarily utilized in plant tissue culture media (such as Murashige and Skoog medium)[1]. Exogenous application of IAA analogs has been shown to modulate root development, regulate reactive oxygen species (ROS) scavenging systems, and enhance tolerance to alkaline and abiotic stresses in crops like rice and Arabidopsis thaliana[1][2]. When evaluating 5-iodo-IAA, researchers typically perform dose-response curves comparing its efficacy in stimulating callus regeneration against standard unhalogenated IAA[1].

References

  • Source: Google Patents (US6361999B1)
  • Fischer Indole Synthesis Source: Wikipedia URL:[Link]

  • IAA Plays an Important Role in Alkaline Stress Tolerance by Modulating Root Development and ROS Detoxifying Systems in Rice Plants Source: PubMed (NIH) URL:[Link]

Sources

Application

Protocol for the Preparation and Handling of Stable 5-iodo-IAA Stock Solutions for In Vitro Assays

An Application Guide for Researchers Abstract 5-iodoindole-3-acetic acid (5-iodo-IAA) is a halogenated derivative of the natural auxin, indole-3-acetic acid (IAA). Its utility in chemical biology and drug development, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

5-iodoindole-3-acetic acid (5-iodo-IAA) is a halogenated derivative of the natural auxin, indole-3-acetic acid (IAA). Its utility in chemical biology and drug development, particularly in systems like the auxin-inducible degron (AID) technology, necessitates robust and reproducible protocols for its use. The stability and solubility of 5-iodo-IAA are critical variables that can significantly impact experimental outcomes. This guide provides a comprehensive, field-tested methodology for preparing, storing, and validating stable, high-concentration stock solutions of 5-iodo-IAA suitable for a wide range of in vitro assays. We delve into the chemical rationale behind each step, ensuring scientific integrity and empowering researchers to minimize experimental variability.

Foundational Principles: Understanding the Physicochemical Landscape of 5-iodo-IAA

The success of any experiment hinges on the quality of the reagents. For auxin analogs like 5-iodo-IAA, understanding their inherent chemical properties is paramount. While specific data for 5-iodo-IAA is less abundant than for its parent compound, IAA, or the widely used analog 5-Ph-IAA, we can extrapolate from their well-documented characteristics to establish a reliable protocol.

Causality Behind Experimental Choices:

  • Solubility: The indole ring structure makes auxins like IAA poorly soluble in neutral aqueous buffers.[1] The addition of a large, hydrophobic iodine atom in the 5-position further decreases its hydrophilicity. Therefore, direct dissolution in phosphate-buffered saline (PBS) or cell culture media is impractical and will lead to precipitation. The standard and most effective approach is to first dissolve the compound in a polar aprotic organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, where it is readily soluble.[2][3][4]

  • Stability: The indole ring is susceptible to oxidation, and the entire molecule is sensitive to light and heat.[5][6] Exposure to light can cause photodegradation, while autoclaving will lead to significant chemical breakdown.[5] Furthermore, aqueous solutions of auxins are notoriously unstable and are not recommended for storage beyond a single day.[2][3] These factors dictate that stock solutions must be prepared using high-purity anhydrous solvents, protected from light, and stored at low temperatures.

Table 1: Key Physicochemical Properties of 5-iodo-IAA and Related Analogs

PropertyObservation & RationaleRecommended Handling
Appearance Typically a white to off-white or beige crystalline powder.Visually inspect for discoloration, which may indicate degradation.
Aqueous Solubility Very low at neutral pH. Solubility can be increased in alkaline conditions (e.g., by adding NaOH) by forming the sodium salt, but this can affect stability and is not ideal for stock solutions.[1][7]Do not attempt to dissolve directly in aqueous buffers for stock preparation.
Organic Solubility High solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol.[2][3]Use anhydrous, high-purity DMSO or 100% ethanol as the primary solvent for stock solutions.
Light Sensitivity Auxins are known to degrade upon exposure to UV and visible light.[5]Always handle the solid compound and its solutions in low-light conditions. Use amber vials or wrap tubes in aluminum foil.[4][8]
Thermal Stability Unstable at high temperatures. Autoclaving auxin solutions leads to significant degradation.[5][6]Never autoclave media containing 5-iodo-IAA. Add it to cooled, sterile media from a filter-sterilized stock.[8]
pH Stability While dissolution is aided by high pH, stability can be compromised. Solutions are most stable at a slightly acidic to neutral pH once diluted, but long-term aqueous stability is poor regardless of pH.Prepare primary stocks in a non-buffered organic solvent. Ensure final assay pH is compatible with experimental requirements.

Experimental Protocol: High-Concentration Primary Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a highly concentrated, stable primary stock solution. DMSO is the recommended solvent due to its excellent solubilizing capacity and compatibility with most in vitro assays at low final concentrations (<0.5%).

Materials:

  • 5-iodo-IAA powder (MW: 301.11 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber or light-protected 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator

Workflow for Primary Stock Preparation

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase A Calculate Mass (e.g., 3.01 mg for 100 µL of 100 mM stock) B Weigh 5-iodo-IAA Powder (Use analytical balance in low light) A->B C Transfer Powder to Sterile Amber Microcentrifuge Tube B->C D Add Anhydrous DMSO (e.g., add 100 µL to 3.01 mg) C->D E Vortex Thoroughly (Ensure complete dissolution) D->E F Use Gentle Sonication (If powder persists) E->F if needed G Aliquot into Single-Use Volumes (e.g., 5-10 µL per tube) E->G F->G H Seal Tightly & Label Clearly (Name, Conc., Date) G->H I Store at -80°C (For long-term stability) H->I

Caption: Workflow for preparing a 5-iodo-IAA primary stock solution.

Step-by-Step Methodology:

  • Pre-calculation: Determine the required amount of 5-iodo-IAA. To prepare a 100 mM stock solution, you need 301.11 grams per liter, or 0.30111 mg per microliter. For a manageable volume of 1 mL (1000 µL), you would weigh 30.11 mg.

    • Scientist's Note: It is often more practical to weigh a smaller amount, such as 3.01 mg, and dissolve it in 100 µL of DMSO. Adjust volumes as needed for your experimental scale.

  • Weighing: In a low-light environment, accurately weigh the calculated mass of 5-iodo-IAA powder using an analytical balance and transfer it into a sterile, appropriately sized amber or foil-wrapped tube.

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain. If dissolution is slow, brief sonication in a water bath can be applied.[9]

  • Aliquoting (Critical for Stability): To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, light-protected microcentrifuge tubes.[8]

  • Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6-12 months).[8]

Protocol: Preparation of Aqueous Working Solutions

This protocol details the crucial step of diluting the high-concentration organic stock into your aqueous assay buffer or cell culture medium. The key objective is to achieve the desired final concentration while keeping the organic solvent concentration to a non-toxic minimum (typically ≤0.5% v/v).

Workflow for Preparing Working Solutions

G A Thaw One Aliquot of 100 mM Primary Stock B Prepare Intermediate Stock (e.g., 1 mM in Assay Buffer) A->B 1:100 Dilution (1 µL stock into 99 µL buffer) C Prepare Final Working Solution (e.g., 1 µM in Assay Buffer) B->C 1:1000 Dilution (1 µL intermediate into 999 µL buffer) D Use Immediately in Assay C->D

Caption: Serial dilution workflow from primary stock to final working solution.

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove a single aliquot of the 100 mM primary stock from the -80°C freezer and thaw it at room temperature. Keep it protected from light.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting errors associated with very small volumes, perform a serial dilution.

    • Pipette 99 µL of your final aqueous assay buffer into a new sterile tube.

    • Add 1 µL of the 100 mM primary stock to the buffer.

    • Vortex immediately and thoroughly. This creates a 1 mM intermediate stock with a 1% DMSO concentration.

  • Prepare Final Working Solution:

    • Pipette the required volume of assay buffer into the final experimental vessel (e.g., well of a plate, culture flask).

    • Add the calculated volume from your intermediate (or primary) stock to reach the final desired concentration. For example, to make a 1 µM final solution in 1 mL, add 1 µL of the 1 mM intermediate stock to 999 µL of assay buffer.

    • Crucial Step: Always add the concentrated stock to the larger volume of aqueous buffer while mixing to facilitate rapid dispersion and prevent precipitation.[10]

  • Final Solvent Concentration Check: Verify that the final concentration of DMSO in your assay is below the tolerance level for your specific cells or assay system. For the example above, the final DMSO concentration would be 0.001%, which is negligible for most applications.

  • Use Immediately: Aqueous working solutions of auxins are not stable. They should be prepared fresh immediately before each experiment and any unused solution should be discarded.[3]

Stability and Storage: A Self-Validating System

Adherence to proper storage is non-negotiable for reproducible results. The following table provides a clear guide.

Table 2: Storage Conditions and Expected Stability

FormTemperatureLight ProtectionContainerExpected Stability
Solid Powder -20°CMandatoryOriginal sealed vial≥4 years[2][3]
Primary Stock (in DMSO) -20°CMandatorySealed amber/wrapped tubesUp to 1 month[8]
Primary Stock (in DMSO) -80°CMandatorySealed amber/wrapped tubesUp to 1 year[8]
Aqueous Working Solution Room Temp / 37°CMandatoryFinal assay vesselNot stable. Prepare fresh and use within 1-2 hours.[3]

Trustworthiness through Validation: For long-term studies, it is prudent to validate the activity of your stock solution periodically. A simple cell-based functional assay (e.g., measuring the degradation of an AID-tagged protein via Western blot or fluorescence) can confirm that the 5-iodo-IAA has not degraded and remains bioactive.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Powder will not dissolve in DMSO. 1. Poor quality/old DMSO (has absorbed water).2. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO.2. Continue vortexing and use brief, gentle sonication.
Precipitation occurs when diluting into aqueous buffer. 1. Stock concentration is too high for the dilution method.2. Inadequate mixing upon dilution.1. Perform serial dilutions to lower the concentration gradually.2. Add the small volume of stock to the large volume of buffer while vortexing to ensure rapid dispersion.[10]
Loss of biological activity in the assay. 1. Degradation of the primary stock (improper storage, freeze-thaw cycles).2. Degradation of the working solution (not used immediately).1. Prepare a fresh primary stock from the solid powder. Always use single-use aliquots.2. Ensure working solutions are made immediately before addition to the assay.

References

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.

  • BenchChem. Overcoming solubility issues with 5-Iodo-1-methylindoline-2,3-dione.

  • Thermo Fisher Scientific. 5-Iodoacetamidofluorescein (5-IAF) Product Information Sheet.

  • Assorted.Preparation of medium A. (Note: This is a general protocol for stock preparation but illustrates common principles). [URL: Unavailable Deep Link]
  • Cayman Chemical. (2023). Indole-3-acetic Acid (IAA) (sodium salt) Product Information.

  • Zenser, N., et al. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. PNAS.

  • Worley, C. K., et al. (2000). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell.

  • Sheng, R., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv.

  • BenchChem. BH-Iaa stability and storage best practices.

  • Cayman Chemical. (2023). 5-Ph-IAA Product Information.

  • Negi, S., et al. (2023). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. STAR Protocols.

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience.

  • Uchida, H., et al. (2014). Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB. Plant and Cell Physiology.

  • Poretsky, E., et al. (2016). IAA degradation and conjugation regulate IAA homeostasis in Arabidopsis. ResearchGate.

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. ResearchGate.

  • Sigma-Aldrich. 5-Ph-IAA Product Page.

  • TargetMol. 5-Ph-IAA Product Page.

  • Sigma-Aldrich. Growth Regulators – Plant Tissue Culture Protocol.

  • ResearchGate Discussion. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?

  • Wikipedia. Indole-3-acetic acid.

  • ResearchGate Discussion. (2024). What is the method of standard curve of IAA preparation?

  • Plant Cell Technology. (2021). How to Prepare Plant Hormone Solutions for Tissue Culture.

Sources

Method

Application Notes and Protocols for 2-(5-iodo-1H-indol-3-yl)acetic acid in Plant Tissue Culture

Introduction: A Chemically Stabilized Auxin for Enhanced Morphogenesis 2-(5-iodo-1H-indol-3-yl)acetic acid, hereafter referred to as 5-Iodo-Indole-3-Acetic Acid (5-I-IAA), is a synthetic analog of the principal native pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Chemically Stabilized Auxin for Enhanced Morphogenesis

2-(5-iodo-1H-indol-3-yl)acetic acid, hereafter referred to as 5-Iodo-Indole-3-Acetic Acid (5-I-IAA), is a synthetic analog of the principal native plant auxin, Indole-3-Acetic Acid (IAA).[1][2] While IAA is pivotal for orchestrating a vast array of plant growth and developmental processes, its practical application in tissue culture is often hampered by its chemical lability.[3] IAA is susceptible to degradation by autoclaving, light, and enzymatic action within the culture medium, leading to inconsistent biological activity.[4][5][6][7]

The strategic placement of an iodine atom at the C5 position of the indole ring confers enhanced stability to the 5-I-IAA molecule. This modification makes 5-I-IAA more resistant to oxidative degradation compared to IAA, ensuring a more consistent and sustained auxin effect in the culture medium.[2][6] This stability is a critical advantage for long-term cultures and for experiments where precise and continuous auxin activity is required to direct morphogenic outcomes such as callus induction, somatic embryogenesis, and adventitious rooting.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 5-I-IAA in plant tissue culture media. It outlines the underlying mechanism of action, provides detailed protocols for its preparation and use, and offers starting points for experimental optimization.

Mechanism of Action: The Core Auxin Signaling Pathway

Like endogenous IAA, 5-I-IAA exerts its biological effects by co-opting the plant's natural auxin perception and signaling machinery.[10][11] The primary mechanism involves the targeted degradation of transcriptional repressors, thereby activating the expression of auxin-responsive genes.[12]

The key steps are as follows:

  • Perception: 5-I-IAA binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), which are substrate-recognition components of an SCF-type E3 ubiquitin ligase complex (SCFTIR1/AFB).[11]

  • Co-receptor Formation: This binding event stabilizes the interaction between the SCFTIR1/AFB complex and members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressor proteins.[11][12]

  • Ubiquitination & Degradation: The SCFTIR1/AFB complex polyubiquitinates the bound Aux/IAA protein, marking it for degradation by the 26S proteasome.[11][13]

  • Gene Activation: In the absence of auxin, Aux/IAA proteins are stable and form heterodimers with AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity.[12] The degradation of Aux/IAA repressors liberates ARFs, allowing them to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and activate their transcription.[12]

This cascade ultimately leads to changes in gene expression that drive auxin-mediated physiological responses, including cell division, elongation, and differentiation.[1][14]

AuxinSignaling cluster_nucleus Nucleus Auxin 5-I-IAA TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA recruits Proteasome 26S Proteasome TIR1->Proteasome polyubiquitinates & targets for degradation ARF ARF (Transcription Factor) AuxIAA->ARF represses DNA Auxin Response Element (AuxRE) ARF->DNA binds Gene Auxin-Responsive Genes DNA->Gene activates Response Cell Division, Elongation, Differentiation Gene->Response leads to caption Fig. 1: Simplified Auxin Signaling Pathway.

Fig. 1: Simplified Auxin Signaling Pathway.

Protocols for Preparation and Use

Scientific integrity demands precision. The following protocols are designed to ensure reproducibility. Always use aseptic techniques in a laminar flow hood for all tissue culture operations.

Protocol 1: Preparation of 5-I-IAA Stock Solution (1 mg/mL)

The causality behind preparing a concentrated stock solution is to minimize pipetting errors and avoid repeatedly weighing small, potent quantities of the growth regulator. Storing it correctly ensures its stability over time.

Materials:

  • 2-(5-iodo-1H-indol-3-yl)acetic acid (MW: 301.09 g/mol )

  • 1N Sodium Hydroxide (NaOH) or 95% Ethanol (EtOH)

  • Sterile, double-processed or Milli-Q® water

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • 0.22 µm sterile syringe filter and sterile syringe

  • Sterile, amber-colored storage bottles or bottles wrapped in aluminum foil

Procedure:

  • Weighing: Accurately weigh 100 mg of 5-I-IAA powder and place it into the 100 mL volumetric flask.

  • Solubilization (Choose one):

    • Using NaOH: Add 2-3 mL of 1N NaOH to the flask. Gently swirl until the powder is completely dissolved. The use of a mild base is a standard method for dissolving indole-based auxins which are weak acids.

    • Using Ethanol: Add 2-5 mL of 95% ethanol. Swirl until dissolved. This method is also effective but be mindful that high concentrations of ethanol can be detrimental to some sensitive plant tissues if the stock is used at a high volume.

  • Dilution: Once the 5-I-IAA is fully dissolved, slowly add sterile, double-processed water while stirring gently with the magnetic stir bar. Bring the final volume up to the 100 mL mark. Stirring while adding water prevents the compound from precipitating out of the solution.

  • Sterilization: Remove the stir bar. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final sterile storage bottles. Autoclaving is not recommended as, despite its enhanced stability over IAA, high heat and pressure can still cause some degradation.[6]

  • Storage: Store the stock solution at 2-8°C in the dark.[15] The amber bottle or foil wrapping is critical as light can degrade indole-based compounds.[4][5] Properly stored, the stock solution is stable for several months.

Protocol 2: Incorporation into Plant Tissue Culture Medium

The following workflow illustrates the process of preparing a plant tissue culture medium supplemented with 5-I-IAA for a typical callus induction experiment.

Workflow prep_basal 1. Prepare Basal Medium (e.g., MS salts, vitamins, sucrose) adjust_ph 2. Adjust pH to 5.7-5.8 prep_basal->adjust_ph add_gelling 3. Add Gelling Agent (e.g., Agar, Gelrite™) adjust_ph->add_gelling autoclave 4. Autoclave Medium (121°C, 15-20 min) add_gelling->autoclave cool_down 5. Cool Medium to 45-50°C autoclave->cool_down add_auxin 6. Add 5-I-IAA Stock Solution (and other heat-labile components) cool_down->add_auxin dispense 7. Dispense into Sterile Plates add_auxin->dispense culture 8. Inoculate with Explants dispense->culture incubate 9. Incubate in Growth Chamber (e.g., 25°C, 16/8h photoperiod) culture->incubate observe 10. Observe & Collect Data incubate->observe caption Fig. 2: Experimental Workflow for Medium Preparation.

Fig. 2: Experimental Workflow for Medium Preparation.

Procedure Explanation:

  • Steps 1-3: Prepare your basal medium of choice (e.g., Murashige and Skoog) as per standard protocols. The pH adjustment is critical for nutrient availability and medium solidification.

  • Step 4: Autoclaving sterilizes the bulk of the medium.

  • Step 5: Cooling the medium is the most critical step before adding heat-sensitive components. Adding 5-I-IAA to hot agar can cause degradation and will result in a lower, unknown final concentration.

  • Step 6: Add the required volume of the sterile-filtered 5-I-IAA stock solution to the cooled, molten medium. Swirl gently but thoroughly to ensure even distribution. The volume is calculated as: Volume of Stock (mL) = (Desired Final Conc. (mg/L) × Final Medium Volume (L)) / Stock Conc. (mg/mL)[8]

  • Steps 7-10: Dispense the medium into sterile culture vessels, allow it to solidify, and proceed with your experiment.

Application Examples and Recommended Concentrations

The optimal concentration of 5-I-IAA is highly dependent on the plant species, explant type, and desired morphogenic outcome. The following table provides suggested starting concentrations for optimization studies. It is always recommended to test a range of concentrations (e.g., logarithmic scale: 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) to determine the empirical optimum for your specific system.

ApplicationSuggested Starting Concentration Range (mg/L)Scientific Rationale & Key Considerations
Callus Induction 0.5 - 5.0High auxin levels are typically required to induce dedifferentiation of somatic cells into an unorganized, proliferative callus mass.[14][16] Often used in combination with a cytokinin. The auxin-to-cytokinin ratio is critical.[10]
Adventitious Rooting 0.1 - 2.0Auxins are the primary signal for initiating adventitious roots from stems or leaves.[3][9] Higher concentrations can inhibit root elongation, so a lower range is often more effective for developing a healthy root system.[9][10]
Somatic Embryogenesis 1.0 - 10.0Induction of somatic embryos often requires a high-auxin shock to reprogram somatic cells toward an embryogenic fate.[16][17] Synthetic auxins like 5-I-IAA are particularly effective due to their stability during the lengthy induction phase.
Shoot Elongation 0.01 - 0.1While primarily used for rooting and callus, very low concentrations of auxin can sometimes promote shoot elongation.[3] High concentrations will be inhibitory and may induce callus formation at the base of the shoot.

Conclusion and Future Perspectives

2-(5-iodo-1H-indol-3-yl)acetic acid represents a valuable tool in the plant scientist's arsenal. Its enhanced stability over the natural hormone IAA provides greater experimental control and reproducibility, which is paramount in both fundamental research and commercial micropropagation. By understanding its mechanism of action and following precise protocols, researchers can effectively leverage 5-I-IAA to direct plant development and regeneration in vitro. Future studies could focus on creating selective auxin agonists that target specific TIR1/AFB-Aux/IAA co-receptor pairs, allowing for even finer control over plant developmental pathways.[13]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Auxinole in Plant Tissue Culture.
  • Hayashi, K., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany. Retrieved from [Link]

  • Hayashi, K., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. ResearchGate. Retrieved from [Link]

  • Uchida, N., & Tasaka, M. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant and Cell Physiology. Retrieved from [Link]

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience. Retrieved from [Link]

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. ResearchGate. Retrieved from [Link]

  • DAV University. (n.d.). PLANT GROWTH REGULATORS: AUXINS. Retrieved from [Link]

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience. Retrieved from [Link]

  • Li, Z., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Retrieved from [Link]

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. UNL Digital Commons. Retrieved from [Link]

  • RIKEN. (2015). Not all plant growth hormones are the same. RIKEN Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Pérez-Jiménez, M., et al. (2024). Plant Growth Regulation in Cell and Tissue Culture In Vitro. MDPI. Retrieved from [Link]

  • Nagpal, P., et al. (2005). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. The Plant Cell. Retrieved from [Link]

  • Plant Cell Labs. (n.d.). I001 Indole-3-acetic Acid (IAA). Retrieved from [Link]

  • Simon, S., et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. PNAS. Retrieved from [Link]

  • Hassan, S. A., et al. (2014). Effect of Different Medium on Callus Induction and Regeneration in Potato Cultivars. Journal of Biology, Agriculture and Healthcare. Retrieved from [Link]

  • Dunlap, J. R., & Kresovich, S. (1986). The Effect of Salt Concentration on Auxin Stability in Culture Media. Plant Physiology. Retrieved from [Link]

  • Snyder, H. R., & Smith, C. W. (1955). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]

  • Nor Aishah, H., et al. (2011). Optimization of callus induction in Coconut cv MATAG anther cultures. African Journal of Biotechnology. Retrieved from [Link]

  • Karcz, W., & Burdach, Z. (2002). comparison of the effects of IAA and 4‐Cl‐IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany. Retrieved from [Link]

  • Liu, Y., et al. (2018). Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.). Sustainability. Retrieved from [Link]

  • Anisuzzaman, M., et al. (2008). Callus induction and plantlet regeneration in Abelmoschus esculentus (L.) Moench. International Journal of Agricultural Technology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). IBA vs. IAA vs. NAA: Understanding Different Auxins for Optimal Plant Growth. Retrieved from [Link]

  • Matilla, M. A., et al. (2021). Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Environmental Microbiology. Retrieved from [Link]

  • Khan, M., et al. (2023). Effect of Growth Regulators on Callus Induction and Plant Regeneration in Potato (Solanum tuberosum L.) Explant. CABI Digital Library. Retrieved from [Link]

  • Sen, M. K., et al. (2014). In vitro callus induction and plantlet regeneration of Achyranthes aspera L., a high value medicinal plant. Asian Pacific Journal of Tropical Biomedicine. Retrieved from [Link]

  • Han, Y., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences. Retrieved from [Link]

  • Valenzuela-Bustamante, O., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Retrieved from [Link]

  • Balachandar, R., et al. (2022). Prevalent Plant Growth Hormone Indole-3-acetic Acid Produced by Streptomyces sp. VSMKU1027 and its Potential Antifungal Activity against Phytofungal Pathogens. Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Sugawara, S., et al. (2020). Role of Arabidopsis INDOLE-3-ACETIC ACID CARBOXYL METHYLTRANSFERASE 1 in auxin metabolism. PLoS ONE. Retrieved from [Link]

  • Theantana, T., & Wongcharoen, A. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Retrieved from [Link]

  • Robinson, M., et al. (1998). In Planta Production of Indole-3-Acetic Acid by Colletotrichum gloeosporioides f. sp. aeschynomene. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 5-Iodo-Indole-3-Acetic Acid (5-I-IAA) for X-ray Crystallography of Auxin-Receptor Complexes

Executive Summary The structural elucidation of plant hormone receptors has historically been hindered by the transient nature of protein-protein interactions and the technical challenges of de novo crystallographic phas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of plant hormone receptors has historically been hindered by the transient nature of protein-protein interactions and the technical challenges of de novo crystallographic phasing. In the auxin signaling pathway, the F-box protein TIR1 acts as the primary receptor, utilizing auxin as a "molecular glue" to recruit Aux/IAA transcriptional repressors for ubiquitination[1].

This application note details a highly optimized, self-validating protocol utilizing 5-iodo-indole-3-acetic acid (5-I-IAA) . As a halogenated auxin analog, 5-I-IAA serves a dual purpose: it stabilizes the TIR1-Aux/IAA ternary complex for crystallization[2], and it acts as a powerful heavy-atom derivative for Single-wavelength Anomalous Dispersion (I-SAD) phasing[3],[4]. This dual-action approach bypasses the toxicity of heavy-metal soaking and the metabolic stress of selenomethionine (SeMet) derivatization.

Mechanistic Rationale: The Dual Utility of 5-I-IAA

Biological Role: The "Molecular Glue"

The TIR1 receptor contains a leucine-rich repeat (LRR) domain with a hydrophobic pocket. Natural auxin (IAA) anchors to the base of this pocket, creating a docking surface that completely encloses the hormone-binding site when the Aux/IAA substrate peptide binds on top[1]. 5-I-IAA mimics this natural ligand perfectly. The iodine atom at the 5-position fits seamlessly into the hydrophobic cavity, enhancing the binding affinity between TIR1 and Aux/IAA and shifting the equilibrium toward a stable ternary complex[2].

Crystallographic Role: Iodine SAD Phasing (I-SAD)

De novo structure solution requires solving the "phase problem." Iodine is an exceptional anomalous scatterer, possessing a strong anomalous signal ( f′′≈7e− ) at the Cu K α wavelength (1.54 Å) commonly used in home-source diffractometers, and remains highly effective at standard synchrotron wavelengths (~1.0 Å)[3],[5]. By incorporating 5-I-IAA directly into the biological assembly, researchers embed the phasing agent precisely at the protein-protein interface, guaranteeing high occupancy and a rigid atomic position—two prerequisites for successful SAD phasing[4].

AuxinGlue TIR1 SCF TIR1 Complex IAA 5-I-IAA (Molecular Glue) TIR1->IAA Binds pocket Ternary Ternary Complex TIR1->Ternary Assembly AuxIAA Aux/IAA Degron IAA->AuxIAA Recruits AuxIAA->Ternary Assembly

Figure 1: Assembly of the TIR1-Aux/IAA ternary complex facilitated by 5-I-IAA.

Comparative Phasing Analytics

To understand the causality behind selecting 5-I-IAA over traditional methods, we must evaluate the physical and logistical constraints of structural biology workflows.

Table 1: Quantitative Comparison of Phasing Strategies for Auxin Complexes

Phasing StrategyPrimary AgentAnomalous Signal ( f′′ at 1.0 Å)Complex StabilityMethodological Drawbacks
I-SAD (Targeted) 5-I-IAA ~3.5 e− (Highly rigid) Excellent (Glue) Requires synthesis/purchase of 5-I-IAA.
Se-SADSelenomethionine~1.5 e− VariableLow protein yield; toxicity to expression host.
Heavy Metal SoakingHg, Pt, Au salts>10 e− PoorNon-specific binding; destroys crystal lattice.
Molecular ReplacementHomology ModelsN/ANativeModel bias; fails for novel conformations.

Experimental Protocol: From Assembly to Diffraction

The following methodology is designed as a self-validating system. Each step includes a quality control checkpoint to ensure the causality of the subsequent step is maintained.

Step 1: Protein Preparation & Quality Control
  • Expression & Purification: Express the TIR1-ASK1 complex and the Aux/IAA degron peptide (e.g., IAA7 domain II) using standard baculovirus/insect cell or E. coli systems.

  • Size Exclusion Chromatography (SEC): Purify the proteins via a Superdex 200 column.

  • Self-Validation Checkpoint: Ensure the SEC chromatogram shows a sharp, symmetric peak. Asymmetric peaks indicate aggregation, which will poison crystallization drops.

Step 2: Ternary Complex Assembly (Co-Crystallization)

Causality Note: Co-crystallization is strictly preferred over crystal soaking. Because 5-I-IAA acts as the structural linchpin[1], the complex is highly dynamic in its absence. Soaking native TIR1 crystals with 5-I-IAA and the peptide induces massive conformational shifts that will shatter the crystal lattice.

  • Incubation: Mix TIR1-ASK1 (~10 mg/mL) with a 3-fold molar excess of the Aux/IAA peptide.

  • Ligand Saturation: Add 5-I-IAA to a final concentration of 1–2 mM. The excess ensures complete saturation of the binding pocket, driving the equilibrium entirely to the ternary state.

  • Equilibration: Incubate on ice for 1 hour to allow complex formation.

Step 3: Crystallization & Cryoprotection
  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates mixing 1 µL of the ternary complex with 1 µL of reservoir solution (e.g., 10-20% PEG 3350, 0.2 M salt, 0.1 M buffer pH 6.5-7.5).

  • Harvesting: Once clear, sharp-edged crystals appear (typically 3–7 days), transfer them to a cryoprotectant solution containing the reservoir components supplemented with 20-25% (v/v) glycerol and 1 mM 5-I-IAA.

  • Self-Validation Checkpoint: The inclusion of 1 mM 5-I-IAA in the cryoprotectant prevents the ligand from diffusing out of the binding pocket during the brief soaking period. Flash-freeze in liquid nitrogen.

Step 4: X-ray Data Collection for I-SAD

Causality Note: While the theoretical iodine L-III absorption edge is at 2.72 Å, collecting data at this long wavelength introduces severe absorption errors and air scatter[5]. Collecting at ~1.0 Å to 1.54 Å provides a sufficient anomalous signal while maintaining high-resolution diffraction limits.

  • Wavelength Selection: Tune the synchrotron beam to 1.000 Å (or use a home-source Cu K α at 1.54 Å)[3].

  • Multiplicity: Collect highly redundant data (multiplicity > 10). Because the anomalous differences ( ΔF ) are a very small fraction of the total structure factor amplitudes, high redundancy is mathematically required to reduce random measurement errors and boost the anomalous signal-to-noise ratio[4].

SADWorkflow Step1 1. Protein Purification Step2 2. Complex Assembly (Add 5-I-IAA) Step1->Step2 Step3 3. Co-Crystallization Step2->Step3 Step4 4. X-ray Diffraction Step3->Step4 Step5 5. Iodine SAD Phasing Step4->Step5 Step6 6. Model Refinement Step5->Step6

Figure 2: Experimental workflow for de novo structure determination using 5-I-IAA.

Data Processing & Structure Solution

  • Integration & Scaling: Process the diffraction images using software such as XDS or DIALS. Ensure that the "Friedel pairs" are treated as separate reflections during scaling to preserve the anomalous signal.

  • Substructure Determination: Use SHELXC/D or the PHENIX AutoSol wizard to locate the heavy iodine atom. A successful substructure solution will display a clear drop in the correlation coefficient (CC) between the correct and inverted heavy-atom hands.

  • Density Modification: Apply density modification (e.g., RESOLVE or PARROT) to improve the initial phases derived from the iodine atom, breaking the phase ambiguity and yielding an interpretable electron density map for automated model building.

References

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. URL:[Link]

  • Hayashi, K., Tan, X., Zheng, N., Hatate, T., Kimura, Y., Kepinski, S., & Nozaki, H. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences. URL:[Link]

  • Nakane, T., et al. (2017). Serial femtosecond crystallography at the SACLA: breakthrough to dynamic structural biology. Biophysical Reviews. URL:[Link]

  • Kudryashev, M., et al. (2013). In situ structural analysis of the Yersinia enterocolitica injectisome. eLife. URL:[Link]

Sources

Method

Application Notes and Protocols: A Step-by-Step Guide for Radiolabeling 2-(5-iodo-1H-indol-3-yl)acetic acid

Authored by: A Senior Application Scientist Introduction 2-(5-iodo-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in various research fields, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

2-(5-iodo-1H-indol-3-yl)acetic acid, a derivative of the natural auxin indole-3-acetic acid, is a molecule of significant interest in various research fields, including plant biology and as a potential scaffold in drug development. Radiolabeling this compound with isotopes of iodine, such as Iodine-125 (¹²⁵I), Iodine-123 (¹²³I), or Iodine-131 (¹³¹I), provides a powerful tool for in vitro and in vivo studies, including receptor binding assays, metabolic pathway analysis, and imaging applications. This guide provides a detailed, step-by-step protocol for the radioiodination of 2-(5-iodo-1H-indol-3-yl)acetic acid via an isotopic exchange reaction, a discussion of the underlying chemical principles, and comprehensive quality control procedures to ensure the integrity of the final radiolabeled product.

The choice of radionuclide will depend on the intended application. For instance, ¹²⁵I is well-suited for in vitro assays and preclinical research due to its relatively long half-life (59.4 days) and clear gamma emission, while ¹²³I is preferred for SPECT imaging due to its shorter half-life and more suitable gamma energy.[1]

Principle of Isotopic Exchange Radiolabeling

The radiolabeling of 2-(5-iodo-1H-indol-3-yl)acetic acid is achieved through a radioiodine exchange reaction. In this process, a radioactive isotope of iodine (*I) is exchanged with the stable iodine atom already present on the aromatic ring of the precursor molecule.[2] This method is particularly advantageous as it utilizes the readily available, non-radioactive iodinated precursor and generally results in a product with identical chemical and biological properties to the original molecule.

The reaction is typically facilitated by a mild oxidizing agent, which converts the radioactive iodide (Na*I) into a more electrophilic species, such as I⁺ or I₂. This electrophilic iodine species then attacks the carbon-iodine bond of the indole ring, leading to the exchange of the stable iodine with the radioisotope.

Experimental Workflow Overview

The overall workflow for the radiolabeling and quality control of 2-(5-iodo-1H-indol-3-yl)acetic acid is depicted in the following diagram:

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control Precursor Precursor (2-(5-iodo-1H-indol-3-yl)acetic acid) ReactionVial Reaction Vial (Isotopic Exchange) Precursor->ReactionVial Radioiodide Radioiodide (e.g., Na¹²⁵I) Radioiodide->ReactionVial Reagents Reagents (Iodogen, Buffer) Reagents->ReactionVial Purification Purification (e.g., Solid-Phase Extraction) ReactionVial->Purification RCPurity Radiochemical Purity (radio-HPLC/TLC) Purification->RCPurity SA Specific Activity (Calculation) RCPurity->SA Stability Stability Analysis SA->Stability

Caption: Experimental workflow for radiolabeling and quality control.

Materials and Methods

Materials
MaterialSupplierCat. No. (Example)
2-(5-iodo-1H-indol-3-yl)acetic acidBLD Pharm90841-87-5[3]
Sodium [¹²⁵I]IodidePerkinElmerNEX033H
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)Thermo Fisher Scientific28600
Sodium Phosphate MonobasicSigma-AldrichS0751
Sodium Phosphate DibasicSigma-AldrichS0876
Sodium MetabisulfiteSigma-Aldrich255556
Acetonitrile (HPLC Grade)Fisher ScientificA998
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508
Water (HPLC Grade)Fisher ScientificW6
C18 Solid-Phase Extraction (SPE) CartridgesWatersWAT054955
0.22 µm Syringe FiltersMilliporeSLGV033RS
Equipment
  • Fume hood suitable for handling radioactive materials

  • Lead shielding

  • Vortex mixer

  • Reaction vials (e.g., 1.5 mL polypropylene microcentrifuge tubes)

  • Pipettes and sterile, filtered pipette tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

  • Thin-Layer Chromatography (TLC) scanner or gamma counter

  • pH meter

  • Analytical balance

Detailed Experimental Protocol

Part 1: Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 7.4):

    • Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.

    • Mix the two solutions, adjusting the ratio until a pH of 7.4 is achieved.

    • Filter the buffer through a 0.22 µm filter.

  • Precursor Solution (1 mg/mL):

    • Accurately weigh 1 mg of 2-(5-iodo-1H-indol-3-yl)acetic acid and dissolve it in 1 mL of a 1:1 mixture of ethanol and 0.1 M phosphate buffer, pH 7.4.

  • Iodogen-Coated Reaction Vials:

    • Dissolve Iodogen in dichloromethane to a concentration of 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a 1.5 mL polypropylene microcentrifuge tube.

    • Evaporate the solvent under a gentle stream of nitrogen in a fume hood.

    • The vial, now coated with a thin layer of Iodogen, can be stored desiccated at 4°C for several weeks. Iodogen is a mild oxidizing agent that facilitates the conversion of iodide to a more reactive species.[4]

Part 2: Radiolabeling Procedure

The following diagram illustrates the key steps in the radiolabeling reaction:

Radiolabeling_Procedure Start Start with Iodogen-coated vial AddBuffer Add Phosphate Buffer Start->AddBuffer AddPrecursor Add Precursor Solution AddBuffer->AddPrecursor AddRadioiodide Add Na[*I]I Solution AddPrecursor->AddRadioiodide Incubate Incubate at Room Temperature AddRadioiodide->Incubate Quench Quench Reaction (Sodium Metabisulfite) Incubate->Quench Purify Purify Product (SPE) Quench->Purify End Radiolabeled Product Purify->End

Caption: Step-by-step radiolabeling procedure.

  • To the Iodogen-coated reaction vial, add 100 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 10 µL of the 1 mg/mL precursor solution (10 µg of 2-(5-iodo-1H-indol-3-yl)acetic acid).

  • In a shielded container, add 1-5 mCi of Na[*I]I (the exact amount will depend on the desired specific activity).

  • Gently vortex the reaction mixture for 30 seconds.

  • Incubate the reaction at room temperature for 15-20 minutes, with occasional vortexing.

  • Quench the reaction by adding 50 µL of a saturated sodium metabisulfite solution. This will reduce any unreacted oxidized iodine species.

  • The crude reaction mixture is now ready for purification.

Part 3: Purification of the Radiolabeled Product

Purification is essential to remove unreacted radioiodide and any potential radiochemical impurities. Solid-phase extraction (SPE) is a rapid and effective method for this purpose.

  • Condition the SPE Cartridge:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge with 10 mL of HPLC-grade water.

  • Load and Elute:

    • Load the quenched reaction mixture onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted radioiodide and other polar impurities.

    • Elute the radiolabeled product with 2 mL of ethanol or acetonitrile.

    • Collect the eluate in a clean vial.

  • Final Formulation:

    • The solvent can be evaporated under a gentle stream of nitrogen.

    • The purified product can then be reconstituted in a suitable buffer for in vitro or in vivo studies (e.g., phosphate-buffered saline).

Quality Control

Comprehensive quality control is mandatory to ensure the purity and identity of the radiolabeled compound before its use in any application.

Radiochemical Purity

Radiochemical purity is determined by radio-HPLC or radio-TLC to separate the desired radiolabeled product from impurities.

Radio-HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% TFA in acetonitrile

    • Gradient: 20-80% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 280 nm and a radioactivity detector in series.

  • Procedure: Inject a small aliquot (10-20 µL) of the purified product. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak. A radiochemical purity of >95% is generally considered acceptable.[5]

Radio-TLC Method:

  • Stationary Phase: Silica gel TLC plate

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) can be used.

  • Procedure:

    • Spot a small amount of the radiolabeled product onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Allow the plate to dry and then scan it using a radio-TLC scanner or cut the plate into sections and count them in a gamma counter.

    • The R_f value of the product should be distinct from that of free radioiodide.

Specific Activity

Specific activity (activity per unit mass, e.g., mCi/µmol) is a critical parameter, especially for receptor-binding studies. It can be calculated by dividing the total radioactivity of the purified product by the molar amount of the compound.

Stability

The stability of the radiolabeled compound should be assessed over time and under relevant storage conditions. This can be done by analyzing aliquots of the product by radio-HPLC at various time points (e.g., 0, 4, 24, and 48 hours) after preparation.

Conclusion

This application note provides a comprehensive and practical guide for the radiolabeling of 2-(5-iodo-1H-indol-3-yl)acetic acid using an isotopic exchange method. By following the detailed protocols for synthesis, purification, and quality control, researchers can confidently produce a high-purity radiolabeled tracer for a wide range of scientific applications. The mild conditions of the Iodogen method are particularly suitable for preserving the integrity of the indole moiety. Adherence to proper radiation safety protocols is paramount throughout all procedures.

References

  • Mangner, T. J., Wu, J. L., & Wieland, D. M. (1982). Solid-phase exchange radioiodination of aryl iodides. Facilitation by ammonium sulfate. The Journal of Organic Chemistry, 47(8), 1484–1488. [Link]

  • Fedorov, N. A., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(11), 3365. [Link]

  • Guillou, S., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(10), 6245–6262. [Link]

  • Peko, T., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals, 18(7), 1-25. [Link]

  • Mangner, T. J., Wu, J. L., & Wieland, D. M. (1982). Solid-phase exchange radioiodination of aryl iodides. Facilitation by ammonium sulfate. The Journal of Organic Chemistry, 47(8), 1484–1488. [Link]

  • GE Healthcare. (n.d.). Radioiodination method.
  • El-Shaboury, G. (2002). Synthesis of radioiodinated 4-[*I]iodoantipyrine via isotopic exchange. ResearchGate. [Link]

  • Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341. [Link]

  • Kao, C. H. (2009). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

  • Kowalsky, R. J. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Bayrak, H., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PLOS ONE, 18(2), e0282195. [Link]

  • Kung, H. F., et al. (1988). Radioactive iodine exchange reaction of HIPDM: kinetics and mechanism. Journal of Nuclear Medicine, 29(7), 1234-1239. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • Park, C. H., et al. (2005). Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis. Tetrahedron Letters, 46(43), 7379-7382. [Link]

  • Idris, R. I. M., & Toh, H. T. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 57(5), 405–410. [Link]

  • Kim, D. W., et al. (2018). Efficient and Site-Specific ¹²⁵I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega, 3(6), 6895–6902. [Link]

  • Yilmaz, S., et al. (2020). Validation of HPLC method for the determination of chemical and radiochemical purity of a ⁶⁸Ga-labelled EuK-Sub. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601. [Link]

  • Kim, J. H., et al. (2005). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 48(3), 263-268. [Link]

  • Liu, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Sustainability, 13(13), 6998. [Link]

Sources

Application

In vivo application techniques for 5-iodo-IAA in root gravitropism studies

An In-depth Guide to the In vivo Application of 5-Iodo-IAA in Root Gravitropism Studies Introduction: The Intricacies of Root Gravitropism For researchers, scientists, and drug development professionals, understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the In vivo Application of 5-Iodo-IAA in Root Gravitropism Studies

Introduction: The Intricacies of Root Gravitropism

For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of plant development is paramount. Root gravitropism, the process by which roots grow in the direction of gravity, is a classic model for studying signal perception, transduction, and differential growth.[1][2] This response is critical for plant survival, ensuring anchorage and access to water and nutrients.[2]

The prevailing theory, the Cholodny-Went hypothesis, posits that a gravity stimulus triggers the redistribution of the phytohormone auxin (indole-3-acetic acid, IAA) in the root cap.[3] This leads to a higher concentration of auxin on the lower side of the root. In roots, unlike shoots, auxin at high concentrations inhibits cell elongation.[4][5][6] This differential growth—inhibited elongation on the lower flank and normal elongation on the upper flank—causes the root to bend downwards, aligning its growth with the gravity vector.[3][4]

This asymmetric auxin gradient is established and maintained by the coordinated action of auxin transport proteins, particularly the PIN-FORMED (PIN) family of efflux carriers and the AUXIN1/LIKE-AUX1 (AUX1/LAX) family of influx carriers.[7][8] Upon a gravity stimulus, PIN proteins in the root cap's columella cells relocalize, directing auxin flow to the lower side of the root.[7][9]

5-Iodo-IAA: A Tool for Dissecting the Auxin Pathway

5-iodo-indole-3-acetic acid (5-iodo-IAA) is a halogenated analog of the natural auxin IAA. While natural IAA is the primary regulator, it is susceptible to rapid degradation by light and heat, which can complicate experimental interpretation.[10][11] Synthetic analogs, including halogenated forms, are often more stable and can be used to probe, perturb, or dissect specific aspects of auxin biology.

The introduction of a halogen atom, such as iodine, to the indole ring can alter the molecule's chemical properties, potentially affecting its binding affinity to auxin receptors (like the TIR1/AFB F-box proteins), its transportability by influx/efflux carriers, or its metabolic stability.[12][13] For instance, studies on related alkoxy-auxins have shown that modifications to the indole ring can create selective inhibitors of specific auxin transporters like PIN, ABCB, and AUX1 proteins.[12] Therefore, 5-iodo-IAA serves as a valuable chemical tool to investigate the specific roles of auxin transport and signaling components in the complex process of root gravitropism.

This guide provides detailed protocols and technical insights for the in vivo application of 5-iodo-IAA in root gravitropism studies, with a focus on the model organism Arabidopsis thaliana.

Physicochemical Properties and Stock Solution Preparation

A proper understanding of the reagent's properties is the foundation of any robust protocol. While specific experimental data for 5-iodo-IAA is less common than for IAA, its properties can be inferred from its structure and data on similar compounds.

PropertyValue / Information
Molecular Formula C₁₀H₈INO₂
Molecular Weight 301.08 g/mol
Appearance Typically a crystalline solid, may range from off-white to light brown.
Solubility Like IAA, it is poorly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, and Dimethyl sulfoxide (DMSO).[14][15][16]
Storage As a powder, store at -20°C, protected from light. In solvent, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15][17][18]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Using a concentrated stock solution is essential for accurately achieving low micromolar working concentrations in growth media.[19] DMSO is an effective solvent for auxin-like compounds and is well-tolerated by plants at the low final concentrations that result from dilution.[15][20]

Materials:

  • 5-iodo-IAA powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of 5-iodo-IAA needed.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

    • Mass = 0.01 mol/L × 0.001 L × 301.08 g/mol × 1000 mg/g = 3.01 mg

  • Weighing: In a fume hood or well-ventilated area, accurately weigh 3.01 mg of 5-iodo-IAA powder and place it into a sterile amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 30°C) can be used to aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in separate amber tubes. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[15] This prevents degradation from repeated freeze-thaw cycles.

In Vivo Application Techniques and Protocols

The most common method for studying root gravitropism in Arabidopsis involves growing seedlings on vertical agar plates. This allows for easy observation and imaging of root growth.

Protocol 2: Agar Plate-Based Application of 5-Iodo-IAA

Rationale: Incorporating 5-iodo-IAA directly into the growth medium ensures a constant and uniform exposure of the root system to the compound. This method is ideal for assessing the overall effect of the compound on the gravitropic response.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Petri plates (square or round)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose (optional, 1% w/v can improve seedling vigor)[21]

  • Phytagel or agar

  • 10 mM 5-iodo-IAA stock solution (from Protocol 1)

  • Sterile water

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 20% bleach with Tween-20 for 10 minutes, then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and store at 4°C in the dark for 2-3 days (stratification) to synchronize germination.

  • Media Preparation:

    • Prepare MS agar medium according to standard recipes (e.g., 0.5X MS salts, 1% sucrose, pH adjusted to 5.7, 0.8% agar). Autoclave the medium.

    • Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. This is critical; adding DMSO or IAA to overly hot media can cause degradation.[18]

  • Dosing the Medium:

    • Thaw an aliquot of the 10 mM 5-iodo-IAA stock solution.

    • Add the appropriate volume of the stock solution to the cooled medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final concentration of 1 µM 5-iodo-IAA, add 10 µL of the 10 mM stock.

    • Crucially, prepare a solvent control medium by adding the same volume of pure DMSO (10 µL in this example) to a separate batch of 100 mL medium. A no-treatment control (medium only) should also be prepared.

    • Swirl the flasks gently but thoroughly to ensure uniform mixing.

  • Plate Pouring and Seed Sowing:

    • Pour the media into sterile petri plates and allow them to solidify in a laminar flow hood.

    • Once solidified, carefully sow the stratified seeds in a straight line on the surface of the agar, approximately 1-2 cm from the top edge of the plate.

  • Seedling Growth and Gravistimulation:

    • Seal the plates with breathable tape and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).

    • Allow the seedlings to grow for 4-5 days until the primary roots are 1-2 cm long.

    • To induce a gravitropic stimulus, rotate the plates 90 degrees.[22][23] Mark the position of the root tips at the time of rotation (t=0) with a fine marker on the outside of the plate.

  • Data Acquisition:

    • Place the rotated plates on a flatbed scanner or a dedicated imaging setup with infrared illumination.[24]

    • Acquire images at regular intervals (e.g., every 15-30 minutes) over a period of 6-24 hours to create a time-lapse series.

Experimental Design and Data Analysis

A well-designed experiment is crucial for obtaining interpretable results.

Key Considerations:

  • Dose-Response Curve: The effect of any auxin-like compound is highly concentration-dependent.[25] It is essential to test a range of 5-iodo-IAA concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM) to identify a concentration that perturbs gravitropism without causing severe inhibition of overall root growth.

  • Controls: Always include a no-treatment control and a solvent (DMSO) control. The solvent control is vital to confirm that any observed effects are due to 5-iodo-IAA and not the solvent itself.

  • Replication: Use a sufficient number of seedlings (n > 15) for each treatment condition to ensure statistical power.

Quantification of the Gravitropic Response:

  • Root Angle Measurement: Using image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or specialized software like RootTrace), measure the angle of the root tip relative to the gravity vector at each time point.[24] The angle at t=0 is 0°, and a fully reoriented root is 90°.

  • Kinetic Analysis: Plot the average root angle versus time for each treatment. This allows for the quantification of key parameters such as the lag time before bending, the initial bending rate, and the final angle achieved.

  • Growth Rate Normalization: Treatments that affect the overall root growth rate can confound the interpretation of bending kinetics.[26] It is important to measure the total root elongation over the time course. If growth rates differ significantly between treatments, the bending data may need to be normalized to account for these differences.[26]

Summary of Recommended 5-Iodo-IAA Concentrations for Initial Screening
Application MethodSuggested Concentration RangeRationale
Agar Plate Assay0.01 µM - 50 µMThis range spans from physiologically relevant auxin levels to concentrations likely to inhibit or saturate transport/signaling pathways.[25]
Liquid Culture0.01 µM - 50 µMSimilar to the agar plate assay, this range allows for the identification of effective concentrations in a hydroponic system.

Visualizing the Process: Diagrams and Workflows

Root Gravitropism Signaling Pathway

The diagram below illustrates the sequence of events from gravity perception to the differential growth response. 5-Iodo-IAA is hypothesized to interfere with auxin transport or signaling, thereby altering this pathway.

Root_Gravitropism_Pathway cluster_perception 1. Gravity Perception (Root Cap) cluster_transduction 2. Signal Transduction cluster_gradient 3. Asymmetric Auxin Gradient cluster_response 4. Differential Growth Response (Elongation Zone) Gravity Gravity Vector Amyloplasts Amyloplast Sedimentation in Columella Cells Gravity->Amyloplasts triggers PIN_Relocalization Relocalization of PIN3/PIN7 Efflux Carriers Amyloplasts->PIN_Relocalization mechanosensitive signal Auxin_Gradient Higher [Auxin] on Lower Flank Lower [Auxin] on Upper Flank PIN_Relocalization->Auxin_Gradient creates Inhibition Inhibition of Cell Elongation (Lower Flank) Auxin_Gradient->Inhibition Elongation Normal Cell Elongation (Upper Flank) Auxin_Gradient->Elongation Iodo_IAA 5-Iodo-IAA (Potential Perturbation) Iodo_IAA->Auxin_Gradient interferes with (transport/signaling) Bending Downward Root Bending Inhibition->Bending Elongation->Bending

Caption: Simplified signaling pathway of root gravitropism.

Experimental Workflow for 5-Iodo-IAA Application

This workflow provides a step-by-step visual guide to performing a root gravitropism assay using 5-iodo-IAA.

Experimental_Workflow cluster_prep Plate Preparation cluster_analysis Data Analysis start Start: Seed Sterilization & Stratification (4°C, 2-3 days) sow_seeds Sow Stratified Seeds on Vertical Plates start->sow_seeds prep_media Prepare MS Agar Media (Control, Solvent, 5-Iodo-IAA) dose_media Cool to 55°C & Add 5-Iodo-IAA Stock / DMSO prep_media->dose_media pour_plates Pour & Solidify Plates dose_media->pour_plates grow_seedlings Grow Seedlings Vertically (4-5 days) sow_seeds->grow_seedlings gravistimulate Gravistimulation: Rotate Plates 90° grow_seedlings->gravistimulate imaging Time-Lapse Imaging (e.g., every 30 min for 12h) gravistimulate->imaging measure_angle Measure Root Bending Angle (ImageJ / Fiji) imaging->measure_angle plot_kinetics Plot Angle vs. Time measure_angle->plot_kinetics stat_analysis Statistical Analysis (Compare treatments) plot_kinetics->stat_analysis end End: Interpret Results stat_analysis->end

Caption: Experimental workflow for a root gravitropism assay.

Conclusion and Future Directions

The application of 5-iodo-IAA provides a powerful method for probing the auxin-dependent mechanisms that govern root gravitropism. By systematically applying the protocols outlined above—from preparing stable stock solutions to conducting dose-response experiments and performing detailed kinetic analysis—researchers can elucidate the specific effects of this compound. Key to this work is the use of appropriate controls and rigorous quantification to distinguish between general effects on root growth and specific impacts on the gravitropic response. Future studies could leverage 5-iodo-IAA in combination with genetic approaches, using auxin signaling or transport mutants to pinpoint its precise molecular targets within the complex network that guides a root's response to gravity.

References

  • Title: Quantification of Root Gravitropic Response Using a Constant Stimulus Feedback System Source: ResearchGate URL: [Link]

  • Title: Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice Source: SciSpace URL: [Link]

  • Title: Auxins and the Pathways for Foliar Application Source: Hortus USA URL: [Link]

  • Title: Imaging and quantifying root behavior in their natural orientation using a vertical stage confocal microscope Source: ZEISS URL: [Link]

  • Title: Growth Rate Normalization Method to Assess Gravitropic Root Growth Source: PubMed URL: [Link]

  • Title: Analysis of Plant Root Gravitropism Source: NSF Public Access Repository URL: [Link]

  • Title: Root gravitropism: quantification, challenges, and solutions Source: ResearchGate URL: [Link]

  • Title: Common rooting hormones methods of auxin application Source: Oregon State University URL: [Link]

  • Title: Auxin transport during root gravitropism: transporters and techniques. Source: Semantic Scholar URL: [Link]

  • Title: Root gravitropism is regulated by a transient lateral auxin gradient controlled by a tipping-point mechanism Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Extracellular ATP Inhibits Root Gravitropism at Concentrations That Inhibit Polar Auxin Transport Source: Plant Physiology URL: [Link]

  • Title: Indoleacetic Acid (IAA) (AQA A Level Biology): Revision Note Source: Save My Exams URL: [Link]

  • Title: Auxins and environmental factors regulate root gravitropism Source: Biologia Plantarum URL: [Link]

  • Title: Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response Source: PubMed URL: [Link]

  • Title: Striking the Right Chord: Signaling Enigma during Root Gravitropism Source: Frontiers in Plant Science URL: [Link]

  • Title: Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response Source: MDPI URL: [Link]

  • Title: Auxin and Root Gravitropism: Addressing Basic Cellular Processes by Exploiting a Defined Growth Response Source: ResearchGate URL: [Link]

  • Title: Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus Source: Journal of Applied Biology and Biotechnology URL: [Link]

  • Title: Auxin/IAA Preparation Source: Addgene URL: [Link]

  • Title: Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination Source: Plant Physiology URL: [Link]

  • Title: Plant root development: is the classical theory for auxin-regulated root growth false? Source: Plant Signaling & Behavior URL: [Link]

  • Title: Effects of 5-alkoxy-IAA and 7-alkoxy-NAA on auxin transport activity of... Source: ResearchGate URL: [Link]

  • Title: Indole-3-acetic acid Source: Wikipedia URL: [Link]

  • Title: Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Team:UNSW Australia/Lab/Plants Source: iGEM 2018 URL: [Link]

  • Title: Dilutions Source: Karlsruhe Institute of Technology (KIT) URL: [Link]

  • Title: How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally Source: JIN DUN CHEMISTRY URL: [Link]

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Method

Application Notes and Protocols: High-Efficiency Extraction of 2-(5-iodo-1H-indol-3-yl)acetic Acid from Plant Matrices

Abstract This document provides a comprehensive guide for the extraction of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA), a synthetic auxin analog, from complex plant matrices. Recognizing the challenges inherent in aux...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA), a synthetic auxin analog, from complex plant matrices. Recognizing the challenges inherent in auxin analysis—namely, low endogenous concentrations, analyte instability, and matrix interference—we present two robust protocols designed for high recovery and sample purity. The methodologies detailed herein leverage a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to ensure the resulting extract is suitable for sensitive downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals engaged in plant physiology, agricultural science, and pharmacology.

Introduction and Foundational Principles

2-(5-iodo-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the primary native auxin in plants.[1] Its structural similarity allows it to be used as a research tool to study auxin transport, signaling, and metabolic pathways. However, the successful quantification of 5-I-IAA, whether exogenously applied or potentially metabolized, requires an extraction protocol that is both efficient and preserves the molecule's integrity.

The core challenges in extracting indole-acetic acids from plant tissues are threefold:

  • Chemical Instability: Like its parent compound, 5-I-IAA is susceptible to degradation by light, heat, oxidative enzymes, and strong acidic conditions.[2][3][4]

  • Matrix Complexity: Plant tissues contain a vast array of compounds (pigments, lipids, phenolics, other hormones) that can interfere with extraction and downstream analysis.

  • Low Concentration: Target analytes are often present at trace levels, demanding a protocol that minimizes loss at every stage.

The protocols in this guide are built on a foundational understanding of the analyte's chemical properties. By controlling pH to manipulate its solubility and employing multi-stage purification, we can effectively isolate 5-I-IAA from interfering substances.

Table 1: Physicochemical Properties of 2-(5-iodo-1H-indol-3-yl)acetic acid
PropertyValueSource
Molecular Formula C₁₀H₈INO₂[5]
Molecular Weight 301.08 g/mol [5]
Structure Indole ring with an acetic acid group at C3 and iodine at C5-
Predicted Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water.[1][6][7]-
Predicted pKa ~4.75 (similar to IAA)[7]
Stability Light, heat, and acid-sensitive.[4][7] Prone to oxidation.[2]-

Core Extraction Workflow and Principles

The overall strategy involves cell lysis under conditions that prevent degradation, followed by a multi-step purification process to isolate the acidic analyte from a complex biochemical background.

Extraction_Workflow cluster_Prep Sample Preparation cluster_Extract Initial Extraction cluster_Purify Purification & Cleanup cluster_Final Final Steps A 1. Plant Tissue Collection & Flash Freezing B 2. Homogenization (in Liquid N2) A->B C 3. Solvent Extraction (Cold 80% Methanol + Antioxidant) B->C D 4. Centrifugation (Pellet Debris) C->D E 5. Liquid-Liquid Extraction (pH 2.5, Ethyl Acetate) D->E F 6. Solid-Phase Extraction (Reversed-Phase C18) E->F G 7. Elution & Solvent Evaporation F->G H 8. Reconstitution & Analysis (LC-MS/MS) G->H

Caption: General workflow for 5-I-IAA extraction.

The purification process hinges on the acidic nature of the 5-I-IAA molecule. The diagram below illustrates the principle of the liquid-liquid extraction step, where pH adjustment is critical for moving the analyte from a polar aqueous phase to a non-polar organic phase.

LLE_Principle cluster_Aqueous Aqueous Phase (from Plant Extract) cluster_Organic Organic Phase (e.g., Ethyl Acetate) A Step 1: Initial State (pH ~5-6) 5-I-IAA-COO⁻ (Deprotonated, Charged) Soluble in Aqueous Phase B Step 2: Acidify to pH 2.5 5-I-IAA-COOH (Protonated, Neutral) Less Soluble in Aqueous Phase A->B Add HCl C Step 3: Partition 5-I-IAA-COOH (Neutral) Migrates to Organic Phase B->C Add Ethyl Acetate & Mix

Caption: Principle of pH-dependent liquid-liquid partitioning.

Protocol 1: Comprehensive Extraction from Complex Tissues (e.g., Leaves, Roots)

This protocol is designed for maximum purity from tissues rich in interfering compounds.

Materials and Reagents
  • Equipment: Mortar and pestle, refrigerated centrifuge, rotary evaporator or nitrogen evaporation system, solid-phase extraction manifold, pH meter.

  • Solvents (HPLC Grade): Methanol (MeOH), Ethyl Acetate (EtOAc), Diethyl Ether, Acetonitrile (ACN), Formic Acid (FA).

  • Reagents: Hydrochloric Acid (HCl), Sodium Diethyldithiocarbamate (antioxidant)[2], Liquid Nitrogen.

  • Internal Standard (IS): Deuterated IAA (e.g., D₅-IAA) or ¹³C₆-IAA. A labeled 5-I-IAA is ideal if available.

  • SPE Cartridges: C18 Reversed-Phase SPE cartridges (e.g., 500 mg, 6 mL).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 0.5-1.0 g of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Add the Internal Standard (IS) at a known concentration (e.g., 10-50 ng) directly to the tissue. This is critical for accurately accounting for analyte loss throughout the procedure.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Initial Solvent Extraction:

    • Transfer the frozen powder to a centrifuge tube containing 10 mL of ice-cold 80% Methanol (v/v in water) supplemented with 0.02% sodium diethyldithiocarbamate.[2]

    • Vortex thoroughly and incubate at 4°C for at least 4 hours (or overnight) in complete darkness to extract the auxins.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • Reduce the volume of the supernatant to ~2-3 mL using a rotary evaporator or nitrogen stream (ensure temperature does not exceed 35°C).

    • Add 5 mL of water to the concentrate.

    • Adjust the pH of the aqueous extract to 2.5-3.0 using 1M HCl. This protonates the carboxylic acid group of 5-I-IAA, making it less polar.

    • Transfer the acidified extract to a separatory funnel and partition three times against an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers and discard the aqueous layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Evaporate the pooled ethyl acetate fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 1% formic acid in water.

    • Prepare the C18 SPE cartridge according to the summary table below.

    • Load the reconstituted sample onto the conditioned cartridge.

    • Wash the cartridge to remove polar impurities.

    • Elute the 5-I-IAA and the internal standard.

Table 2: C18 Solid-Phase Extraction Protocol Summary
StepSolventVolumePurpose
Condition 100% Methanol5 mLTo wet the stationary phase and activate the functional groups.
Equilibrate 1% Formic Acid in Water5 mLTo prepare the cartridge for the acidified sample.
Load Reconstituted Sample1 mLTo bind the analyte and internal standard to the C18 phase.
Wash 5% Methanol in Water5 mLTo elute highly polar, interfering compounds.
Elute 80% Methanol in Water3 mLTo recover the analyte of interest (5-I-IAA) and the IS.
  • Final Concentration:

    • Evaporate the eluate to complete dryness under nitrogen.

    • Reconstitute the purified residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

    • Transfer to an autosampler vial for analysis.

Protocol 2: Streamlined Extraction for Cleaner Matrices (e.g., Seedlings, Cell Cultures)

This abbreviated protocol bypasses the LLE step, suitable for samples with lower levels of interfering pigments and lipids.

Methodology
  • Sample Preparation & Initial Extraction: Follow steps 1 and 2 from Protocol 1.

  • Pre-SPE Preparation:

    • Take the supernatant from the initial extraction (Step 2).

    • Dilute it with 4 volumes of 1% formic acid in water (e.g., 1 mL of supernatant + 4 mL of acidic water). This ensures the sample is in a weak solvent condition, promoting strong binding to the C18 stationary phase.

  • SPE Cleanup and Final Concentration:

    • Proceed directly with the C18 SPE protocol as described in Table 2.

    • Follow Step 5 from Protocol 1 for final evaporation and reconstitution.

Quantification and Validation

The gold standard for the analysis of 5-I-IAA is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) . This technique provides the necessary sensitivity and selectivity for confident detection and quantification at trace levels.

  • Method: Use a C18 reversed-phase column with a gradient elution profile, typically using water and methanol or acetonitrile, both acidified with formic acid.

  • Detection: Employ Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific precursor-to-product ion transitions for both 5-I-IAA and the internal standard must be optimized.

  • Validation: The use of a stable isotope-labeled internal standard is paramount. It co-elutes with the analyte and experiences similar ionization effects and extraction losses, allowing for highly accurate quantification by calculating the ratio of the native analyte to the internal standard.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: Insufficient extraction time or solvent volume.Extend incubation time to overnight; ensure tissue is finely powdered.
Analyte Degradation: Exposure to light, heat, or non-optimal pH.Work under dim light, keep samples on ice at all times, and verify pH at each step.
Poor SPE Binding/Elution: Incorrect solvent composition during loading or elution.Ensure the sample is properly acidified and diluted before loading; verify elution solvent strength.
High Signal Variability Inconsistent Extraction Loss: Internal standard was not added at the very beginning.Always add the internal standard to the tissue before homogenization.
Matrix Effects in MS: Co-eluting compounds suppressing or enhancing analyte ionization.Improve the SPE wash step; adjust the HPLC gradient to better separate the analyte from interferences.
Clogged SPE Cartridge Particulate Matter: Incomplete removal of cell debris after initial extraction.Re-centrifuge the initial supernatant or pass it through a 0.45 µm syringe filter before LLE or SPE.
High Lipid Content: Lipids precipitating on the cartridge.Consider a pre-LLE hexane wash of the aqueous extract to remove non-polar lipids.

References

  • Minimizing loss of indoleacetic acid during purification of plant extracts. Planta. [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Scientific Reports. [Link]

  • The influence of extraction procedure on yield of indole-3-acetic acid in plant extracts. Physiologia Plantarum. [Link]

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]

  • Indole Acetic Acid General Information. The Good Scents Company. [Link]

  • Discussion on Indole Acetic Acid Instability. Reddit r/chemistry. [Link]

  • Indole-3-acetic acid General Information. The Good Scents Company. [Link]

  • 5-Hydroxyindoleacetic Acid Compound Summary. PubChem. [Link]

  • Indole-3-acetic acid Overview. Wikipedia. [Link]

  • Oxindole-3-acetic acid Compound Summary. PubChem. [Link]

Sources

Application

Spectrophotometric determination of 2-(5-iodo-1H-indol-3-yl)acetic acid concentration

An Application Note on the Spectrophotometric Determination of 2-(5-iodo-1H-indol-3-yl)acetic acid Concentration Authored by a Senior Application Scientist Introduction 2-(5-iodo-1H-indol-3-yl)acetic acid is a halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Spectrophotometric Determination of 2-(5-iodo-1H-indol-3-yl)acetic acid Concentration

Authored by a Senior Application Scientist

Introduction

2-(5-iodo-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. IAA and its analogs are pivotal in regulating various aspects of plant growth and development, including cell division, elongation, and differentiation. The introduction of a halogen atom, such as iodine, into the indole ring can significantly alter the molecule's biological activity, metabolic stability, and transport properties. Consequently, accurate quantification of these compounds is paramount in physiological studies, metabolic research, and the development of novel plant growth regulators.

This application note provides a detailed protocol for the spectrophotometric determination of 2-(5-iodo-1H-indol-3-yl)acetic acid concentration using a modified Salkowski reagent. The method is based on the acid-catalyzed reaction of the indole nucleus with ferric ions, which produces a characteristic pink to red-colored complex that can be quantified colorimetrically. While this method is well-established for IAA, this guide offers specific considerations and optimization steps for its iodo-derivative, ensuring high sensitivity and reproducibility.

Principle of the Method

The spectrophotometric determination of 2-(5-iodo-1H-indol-3-yl)acetic acid is based on the Salkowski reaction. In a strongly acidic environment, the indole moiety of the molecule reacts with ferric ions (Fe³⁺) to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the indole compound, is measured using a spectrophotometer at a specific wavelength. The reaction mechanism, while complex, is believed to involve the oxidative coupling of the indole ring, facilitated by the ferric ions.

The presence of the iodine atom on the indole ring may influence the electron density and steric hindrance, potentially affecting the reaction rate and the spectral properties of the resulting complex. Therefore, optimization of reaction time and the selection of the optimal wavelength for absorbance measurement are critical for achieving accurate and precise results.

Materials and Reagents

Materials
  • Spectrophotometer (UV-Vis)

  • Cuvettes (1 cm path length, quartz or polystyrene)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (micropipettes and serological pipettes)

  • Test tubes or microcentrifuge tubes

  • Vortex mixer

  • Timer

Reagents
  • 2-(5-iodo-1H-indol-3-yl)acetic acid (I-IAA) : Analytical standard of known purity.

  • Ethanol (95% or absolute) : For preparing the stock solution.

  • Salkowski Reagent :

    • Preparation : To prepare 100 mL of the Salkowski reagent, dissolve 1.0 g of ferric chloride (FeCl₃·6H₂O) in 50 mL of distilled water. Slowly and carefully, add 50 mL of concentrated sulfuric acid (H₂SO₄) to the ferric chloride solution while stirring continuously in an ice bath.

    • Caution : Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare the reagent in a fume hood.

  • Distilled or deionized water

Experimental Protocol

Preparation of Standard Solutions

A standard curve is essential for determining the concentration of the unknown sample.

  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 2-(5-iodo-1H-indol-3-yl)acetic acid and dissolve it in 10 mL of 95% ethanol in a volumetric flask. This will be your 1 mg/mL stock solution. Store this solution in the dark at 4°C.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with distilled water. A typical concentration range for the standard curve is 1-50 µg/mL. For example, to prepare a 10 µg/mL solution, dilute 0.1 mL of the stock solution to 10 mL with distilled water. Prepare at least five different concentrations for a robust standard curve.

Sample Preparation

The preparation of the unknown sample will depend on the matrix it is in (e.g., plant extract, culture medium). A preliminary extraction and purification step may be necessary to remove interfering substances. A simple aqueous solution of the sample can be used directly.

Colorimetric Reaction
  • Pipette 1.0 mL of each working standard solution and the unknown sample solution into separate, labeled test tubes.

  • Prepare a "blank" by pipetting 1.0 mL of distilled water into a separate test tube. The blank will be used to zero the spectrophotometer.

  • Add 2.0 mL of the Salkowski reagent to each test tube.

  • Immediately vortex each tube for 5-10 seconds to ensure thorough mixing.

  • Incubate the tubes in the dark at room temperature for 30 minutes. The dark incubation is crucial as the colored complex can be light-sensitive.

Spectrophotometric Measurement
  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to the predetermined optimum. For IAA, this is typically around 530 nm. However, for 2-(5-iodo-1H-indol-3-yl)acetic acid, it is advisable to perform a wavelength scan (400-700 nm) with a mid-range standard to determine the wavelength of maximum absorbance (λmax).

  • Use the blank solution to zero the spectrophotometer (set absorbance to 0.000).

  • Measure the absorbance of each of the standard solutions and the unknown sample solution. Record the absorbance values.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis stock Prepare 1 mg/mL Stock Solution standards Prepare Working Standards (1-50 µg/mL) stock->standards pipette Pipette 1 mL of each (Standards, Sample, Blank) standards->pipette sample_prep Prepare Unknown Sample sample_prep->pipette blank Prepare Blank (Water) blank->pipette add_reagent Add 2 mL Salkowski Reagent pipette->add_reagent mix Vortex Mix add_reagent->mix incubate Incubate 30 min in Dark mix->incubate set_lambda Set Spectrophotometer to λmax (e.g., 530 nm) incubate->set_lambda zero Zero with Blank set_lambda->zero measure Measure Absorbance of Standards & Sample zero->measure plot Plot Standard Curve (Absorbance vs. Conc.) measure->plot calculate Calculate Unknown Concentration plot->calculate

Caption: Workflow for the spectrophotometric determination of 2-(5-iodo-1H-indol-3-yl)acetic acid.

Data Analysis

  • Standard Curve : Plot a graph of the absorbance values of the working standard solutions (y-axis) against their corresponding concentrations (x-axis).

  • Linear Regression : Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R² value should be close to 1 (ideally > 0.99) for a good linear fit.

  • Calculation of Unknown Concentration : Use the equation of the line to calculate the concentration of 2-(5-iodo-1H-indol-3-yl)acetic acid in your unknown sample. Rearrange the equation to solve for x: x = (y - c) / m, where 'y' is the absorbance of your unknown sample.

Example Data and Standard Curve
Concentration (µg/mL)Absorbance at 530 nm
0 (Blank)0.000
50.152
100.305
200.610
300.915
401.220
Unknown Sample0.543

Standard Curve Equation: y = 0.0305x + 0.000 (R² = 1.0) Calculation for Unknown Sample: Concentration (x) = (0.543 - 0.000) / 0.0305 = 17.8 µg/mL

Expert Insights and Troubleshooting

  • Interference : Other indole-containing compounds present in the sample can interfere with the assay. If significant interference is suspected, a chromatographic separation (e.g., HPLC) prior to spectrophotometric analysis is recommended.

  • Reagent Stability : The Salkowski reagent is light-sensitive and should be stored in a dark, amber-colored bottle. It is recommended to prepare the reagent fresh for optimal performance.

  • Color Development : The color development is time-dependent. It is crucial to adhere to the specified incubation time for all samples and standards to ensure consistent results.

  • Linear Range : The linear range of the assay should be determined during method validation. If the absorbance of the unknown sample falls outside the linear range of the standard curve, the sample should be diluted or concentrated accordingly and re-analyzed.

  • Matrix Effects : If analyzing complex samples like plant extracts, it is advisable to prepare the standard solutions in a matrix that closely matches the sample matrix to account for any potential matrix effects.

Method Validation

For rigorous scientific studies, it is essential to validate the analytical method. Key validation parameters include:

  • Linearity : Assessed by the R² value of the standard curve.

  • Accuracy : Determined by spike and recovery experiments.

  • Precision : Evaluated by measuring the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The spectrophotometric method using the Salkowski reagent provides a simple, rapid, and cost-effective means for the quantification of 2-(5-iodo-1H-indol-3-yl)acetic acid. By following the detailed protocol and considering the expert insights provided in this application note, researchers can obtain accurate and reproducible results, facilitating their studies on the physiological roles and applications of this important auxin derivative.

References

  • Gordon, S. A., & Weber, R. P. (1951). Colorimetric Estimation of Indoleacetic Acid. Plant Physiology, 26(1), 192–195. [Link]

  • Glickmann, E., & Dessaux, Y. (1995). A critical examination of the specificity of the Salkowski reagent for indolic compounds produced by phytopathogenic bacteria. Applied and Environmental Microbiology, 61(2), 793-796. [Link]

  • Leveau, J. H., & Lindow, S. E. (2001). Appetite of an epiphyte: quantitative monitoring of bacterial sugar consumption in the phyllosphere. Proceedings of the National Academy of Sciences, 98(6), 3446-3453. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA)

Welcome to the Technical Support Center. 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) is a halogenated derivative of indole-3-acetic acid (IAA) widely utilized in chemical biology, agrochemical research, and targeted dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) is a halogenated derivative of indole-3-acetic acid (IAA) widely utilized in chemical biology, agrochemical research, and targeted drug development.

While standard IAA is relatively straightforward to handle, the introduction of a bulky, electron-withdrawing iodine atom at the 5-position drastically alters the molecule's physicochemical properties. This modification increases lipophilicity and crystal lattice energy, frequently leading to frustrating solubility challenges in both organic and aqueous media. This guide provides field-proven, mechanistically grounded protocols to ensure complete dissolution and assay reproducibility.

Part 1: Understanding the Molecule (The "Why")

To troubleshoot solubility, we must first understand the causality behind the molecule's behavior. The table below summarizes why 5-I-IAA behaves differently than its parent compound.

Table 1: Comparative Physicochemical Data
ParameterIndole-3-acetic acid (IAA)2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA)Experimental Implication
Molecular Weight 175.18 g/mol [1]301.08 g/mol Requires mass-to-molarity recalculation when adapting standard IAA protocols.
LogP (Hydrophobicity) ~1.4[1]~2.8 (Estimated)The iodine atom makes 5-I-IAA significantly more lipophilic, drastically reducing its aqueous solubility.
pKa (Carboxylic Acid) ~4.75[1]~4.6 - 4.8Both compounds require a pH > 6.8 for complete deprotonation and aqueous dissolution.
Solubility (DMSO) >50 mg/mL~25 - 50 mg/mL5-I-IAA requires longer solvation time and mild heating/sonication to break the crystal lattice.
Solubility (Water) Poor (<1 mg/mL)[2]Practically InsolubleMust use a co-solvent or convert to a sodium/potassium salt prior to aqueous dilution[3].

Part 2: Experimental Workflows & Methodologies

Depending on your assay's tolerance for organic solvents, you must choose between the Co-Solvent Method and the Salt Formation Method .

Workflow Start Need Aqueous 5-I-IAA Solution DMSO_Tol Is >0.1% DMSO tolerated in your assay? Start->DMSO_Tol Yes_DMSO Co-Solvent Method DMSO_Tol->Yes_DMSO Yes No_DMSO Salt Formation Method DMSO_Tol->No_DMSO No Step1_DMSO 1. Dissolve in 100% DMSO (e.g., 50 mM stock) Yes_DMSO->Step1_DMSO Step1_Salt 1. Add 1.0 eq 1N NaOH to dry powder No_DMSO->Step1_Salt Step2_DMSO 2. Dilute dropwise into pre-warmed aqueous buffer Step1_DMSO->Step2_DMSO Final Ready for Biological Assay Step2_DMSO->Final Step2_Salt 2. Vortex & sonicate until clear paste forms Step1_Salt->Step2_Salt Step3_Salt 3. Dilute with PBS/Water and adjust pH to 7.2 Step2_Salt->Step3_Salt Step3_Salt->Final

Figure 1: Decision matrix and workflow for preparing 5-I-IAA solutions based on assay constraints.

Protocol A: High-Concentration DMSO Stock Preparation (Co-Solvent Method)

Use this method if your downstream application can tolerate 0.1% - 1% final DMSO concentration.

  • Weighing: Weigh the desired amount of 5-I-IAA powder into a sterile, amber microcentrifuge tube. (Self-Validation: The compound is light-sensitive; using amber tubes prevents photodegradation).

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock.

  • Agitation: Vortex vigorously for 30-60 seconds.

  • Thermal Disruption: If particulates remain, incubate the tube in a water bath at 37°C for 5-10 minutes to provide the thermodynamic energy required to overcome the halogenated crystal lattice.

  • Sonication: Sonicate in a bath sonicator for 2-3 minutes until the solution is completely clear.

  • Storage: Aliquot and store at -20°C, protected from light.

Protocol B: Solvent-Free Aqueous Solution (Salt Formation Method)

Use this method for sensitive cell-based or in vivo assays where DMSO is toxic.

  • Weighing: Weigh 5-I-IAA free acid powder into a glass vial.

  • In Situ Deprotonation: Add exactly 1.0 to 1.05 molar equivalents of 1N NaOH directly to the dry powder. (Example: For 10 mg of 5-I-IAA (0.033 mmol), add 33-35 µL of 1N NaOH). This converts the insoluble free acid into a highly soluble sodium salt[3].

  • Phase Conversion: Vortex and gently sonicate until the powder converts to the sodium salt and dissolves into a concentrated, clear liquid/paste.

  • Dilution: Slowly dilute with sterile water or PBS to reach your target intermediate concentration (e.g., 5 mM).

  • pH Verification: Verify the final pH is between 7.2 and 7.4. Adjust carefully with 0.1N HCl or 0.1N NaOH if necessary. (Self-Validation: Avoid sudden pH drops below 6.8, which will cause immediate re-protonation and precipitation).

Part 3: Troubleshooting & FAQs

Q: I diluted my 50 mM DMSO stock of 5-I-IAA into my cell culture media (pH 7.4) at a 1:100 ratio (0.5 mM final), and it immediately crashed out. Why? A: This is a classic "solvent shock" phenomenon. While 5-I-IAA is soluble in DMSO, diluting it too rapidly into an aqueous environment causes the local DMSO concentration to drop before the 5-I-IAA molecules can properly interact with the water molecules. Solution: Pre-warm your media to 37°C. Add the DMSO stock dropwise while continuously vortexing or stirring the media. Alternatively, perform a serial dilution (e.g., from 50 mM to 5 mM in DMSO, then into media) to reduce the thermodynamic shock.

Q: Can I use ethanol instead of DMSO as a co-solvent? A: Yes, IAA derivatives are generally soluble in ethanol[3]. However, the bulky iodine atom makes 5-I-IAA less soluble in ethanol than standard IAA. If you must avoid DMSO, absolute ethanol can be used, but you will be limited to a lower stock concentration (e.g., 10-20 mM) and will require extensive sonication.

Q: My aqueous sodium salt solution of 5-I-IAA turned brown after a few days in the fridge. Is it still good? A: No. Indole derivatives, including 5-I-IAA, are highly susceptible to oxidation and photodegradation, a process that is accelerated in aqueous solutions[3]. The brown color indicates degradation of the indole ring. Aqueous solutions should be prepared fresh daily.

Troubleshooting Issue Precipitation Observed Upon Dilution Check1 Check Buffer pH Issue->Check1 pH_Low pH < 7.0 Check1->pH_Low pH_High pH ≥ 7.2 Check1->pH_High Fix_Low Adjust buffer pH to 7.2-7.4 using 0.1N NaOH pH_Low->Fix_Low Check2 Check Final Concentration pH_High->Check2 Conc_High Exceeds aqueous solubility limit Check2->Conc_High Fix_High Increase dilution factor or add 0.1% Tween-20 Conc_High->Fix_High

Figure 2: Logical troubleshooting pathway for resolving 5-I-IAA precipitation in aqueous media.

References

  • Title: Indole-3-Acetic Acid | C10H9NO2 | CID 802 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Indole-3-acetic acid (IAA) Product Specifications Source: Duchefa Biochemie URL: [Link]

Sources

Optimization

Troubleshooting low yield during the synthesis of 5-iodo-indole-3-acetic acid

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Synthesis of 5-iodo-indole-3-acetic acid Welcome to our dedicated technical support center for the synthesis of 5-iodo-indole-3-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Synthesis of 5-iodo-indole-3-acetic acid

Welcome to our dedicated technical support center for the synthesis of 5-iodo-indole-3-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges, particularly low yields, during this synthetic procedure. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Low Yields

Low product yield is one of the most common yet frustrating issues in synthesis. The following section is structured as a series of questions you might ask when faced with a disappointing result.

Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?

A1: A low yield is a systemic problem that requires a logical, step-by-step investigation. The first step is to analyze a sample of your crude reaction mixture using Thin Layer Chromatography (TLC) and/or ¹H NMR. This initial analysis will guide your troubleshooting efforts.

  • Scenario A: Mostly unreacted starting material (Indole-3-acetic acid). This points to an issue with reaction activation or reagent efficacy.

    • Reagent Quality: Was your iodinating agent fresh? N-halosuccinimides, for instance, can degrade over time. It is crucial to use a freshly opened bottle or a properly stored reagent.

    • Insufficient Activation: Electrophilic iodination of indoles often requires an activator or is facilitated by a specific solvent choice. For agents like N-Iodosuccinimide (NIS), a Lewis acid catalyst such as BF₃·OEt₂ can dramatically improve yields[1]. Using a solvent like dichloromethane is common, but for certain arenes, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can enhance reactivity with N-halosuccinimides[2].

    • Reaction Temperature: Was the reaction run at the optimal temperature? While many iodinations proceed at room temperature, some systems may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can lead to degradation.

  • Scenario B: A complex mixture of spots on TLC, with little starting material or desired product. This suggests side reactions, over-reaction, or product degradation.

    • Over-iodination: The indole ring is electron-rich and susceptible to poly-halogenation. This is especially true if an excess of the iodinating agent is used or if the reaction is left for too long. Direct halogenation of indole preferentially occurs at the C3 position, but since this is blocked by the acetic acid side chain, subsequent iodination at other positions can occur if conditions are too harsh[3].

    • Oxidation: The indole nucleus can be sensitive to oxidation, leading to colored impurities (often appearing as a dark, tarry crude product). This can be exacerbated by certain iodinating reagents or prolonged exposure to air and light[4].

    • Degradation of Indole-3-acetic Acid (IAA): The starting material itself, IAA, is unstable under harsh acidic conditions and is sensitive to light and strong oxidizing agents[4][5]. If your reaction conditions are too acidic or the workup is prolonged, you may be losing your starting material or product to degradation. The oxidative decarboxylation of IAA by peroxidases is a known biological degradation pathway, highlighting its sensitivity[6].

Below is a troubleshooting workflow to help visualize this process:

G start Low Yield of 5-iodo-IAA Observed analysis Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->analysis sm_present Mainly Starting Material (IAA) Remains analysis->sm_present Unreacted SM complex_mix Complex Mixture / Multiple Products analysis->complex_mix Multiple Spots no_product No Product, No SM (Baseline Material / Tar) analysis->no_product Degradation check_reagents Check Iodinating Reagent (Age, Purity, Stoichiometry) sm_present->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) sm_present->check_conditions check_stoich Check Reagent Stoichiometry (Risk of Poly-iodination) complex_mix->check_stoich check_time_temp Reduce Reaction Time/Temp (Minimize Side Reactions) complex_mix->check_time_temp check_stability Investigate SM/Product Stability (Harsh pH, Oxidation, Light Exposure) no_product->check_stability

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I see multiple products in my crude mixture. How do I improve the regioselectivity for the C5 position?

A2: Achieving high regioselectivity is key. The electron-donating nature of the indole nitrogen directs electrophilic substitution primarily to the C3 position. Since that position is occupied by the acetic acid side chain in your starting material, the next most activated positions on the benzene portion of the ring are C5 and C7.

  • Choice of Iodinating Agent: The choice of reagent is critical. Milder, bulkier reagents can favor a specific isomer.

    • Iodine Monochloride (ICl): Often used in the presence of a mild base or an adsorbent like Celite, ICl can provide good yields of mono-iodinated indoles[3][7].

    • N-Iodosuccinimide (NIS): This is a very common and effective reagent. Its reactivity can be tuned. Used alone in a solvent like DCM, it can be selective. The addition of a Lewis acid like BF₃·OEt₂ can increase the reaction rate but may decrease selectivity if not carefully controlled[1].

    • Iodine (I₂): Molecular iodine is generally a weak electrophile and often requires an oxidizing agent (like HIO₃ or DMSO) or a catalyst to be effective, which can lead to complex mixtures[2][3].

  • Steric Hindrance: The C7 position is sterically hindered by the pyrrole ring fusion. Therefore, electrophilic attack at C5 is generally kinetically favored over C7, especially with larger electrophiles.

  • Solvent Effects: The reaction solvent can influence selectivity. Dichloromethane is a common choice. Acetonitrile or DMF are also used, but you should perform small-scale trials to determine the optimal solvent for your specific substrate and reagent combination.

Q3: My product seems to be decomposing during purification. What is the best way to purify 5-iodo-indole-3-acetic acid?

A3: Both the starting material and the product are sensitive, particularly to acid and light[4]. Standard silica gel column chromatography can be problematic if care is not taken.

  • Minimize Acid Exposure: Silica gel is inherently acidic and can cause streaking and decomposition on the column. To mitigate this, you can either:

    • Neutralize the Silica: Slurry the silica gel with a solvent system containing a small amount of a volatile base, like 0.1-0.5% triethylamine or pyridine, before packing the column.

    • Use a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized silica (reverse phase) for purification.

  • Rapid Purification: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible.

  • Alternative Purification:

    • Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is often the best method. A common solvent system would be ethyl acetate/hexanes or ethanol/water.

    • Acid-Base Extraction: As your product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to extract the product into the aqueous layer as its carboxylate salt. The organic layer will retain neutral impurities. Then, carefully re-acidify the aqueous layer with cold, dilute HCl to precipitate the purified product, which can be collected by filtration[8]. Caution: Perform this step quickly and at a low temperature to minimize acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of iodination for indole-3-acetic acid? A: The reaction is an electrophilic aromatic substitution. The indole ring acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ generated from NIS and a Lewis acid, or the polarized I-Cl bond). The attack occurs at the electron-rich C5 position, forming a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate). A base (which could be the solvent or the succinimide anion) then removes the proton from the C5 position to restore aromaticity, yielding the 5-iodo product.

Q: Are there alternative synthetic routes to 5-iodo-indole-3-acetic acid? A: Yes. While direct iodination of IAA is common, another major route is the Fischer indole synthesis . This would involve reacting 4-iodophenylhydrazine with a suitable four-carbon aldehyde equivalent (like levulinic acid or its ester) under acidic conditions to construct the indole ring with the iodine already in place[9]. This method can be advantageous if direct iodination proves to be low-yielding or unselective for a specifically substituted indole.

Q: How should I store the final product? A: 5-iodo-indole-3-acetic acid, like many indole derivatives, should be stored in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent degradation from light and air[4][10].

Data & Protocols

Table 1: Comparison of Iodination Conditions for Indole Derivatives
Iodinating AgentCatalyst / AdditiveSolventTemp. (°C)Time (h)Reported Yield (%)Reference
IClCeliteCH₂Cl₂Room Temp289-93[7]
NISBF₃·OEt₂ (2 equiv.)CH₂Cl₂Room Temp478[1]
I₂Al₂O₃CH₂Cl₂Room Temp261 (di-iodo)[3]
NISFe(NTf₂)₃1,2-DCERoom Temp0.5High (general)[2]

Yields are for representative indole substrates and may vary for indole-3-acetic acid.

Recommended Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from methodologies reported for the successful C5-iodination of indole derivatives[1].

Materials:

  • Indole-3-acetic acid (IAA)

  • N-Iodosuccinimide (NIS), freshly opened or purified

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add indole-3-acetic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the solution and stir.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5-2.0 eq.) dropwise via syringe. A color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent with 1% acetic acid). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine species. Stir vigorously for 10-15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel that has been pre-treated with 0.5% triethylamine in the eluent system to prevent product degradation.

References

  • García, A., & Estévez, J. C. (2006). A Convenient Iodination of Indoles and Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. organic-chemistry.org. [Link]

  • Wang, L., et al. (2018). Controllable transformation of indoles using iodine(iii) reagent. Organic & Biomolecular Chemistry. [Link]

  • Castellanos, M. C. G., et al. (2006). A Convenient Iodination of Indoles and Derivatives. Tetrahedron Letters. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. en.wikipedia.org. [Link]

  • Srimongkol, P., et al. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

  • Julian, P. L. (1955). Process of producing indole-3-acetic acids.
  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses. [Link]

  • Rivas-Marín, E., et al. (2023). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]

  • Srimongkol, P., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]

  • Fu, S-F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH. [Link]

  • Chen, K-H., et al. (1988). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon. PMC. [Link]

  • Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. reddit.com. [Link]

  • Zhang, D., et al. (2024). Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. PMC. [Link]

  • Zhao, Y., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. [Link]

  • Kammereck, R., et al. (1986). Methodology for indole-3-acetic acid: Sample preparation, extraction, and purification techniques. IDEAS/RePEc. [Link]

  • Srimongkol, P., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. [Link]

  • Folkes, L. K., & Candeias, L. P. (1997). Mechanism of indole-3-acetic acid oxidation by plant peroxidases. PMC - NIH. [Link]

  • Masurkar, N. (2016). How to avoid Indoleacetic acid solution precipitation? ResearchGate. [Link]

Sources

Troubleshooting

Preventing photodegradation of 2-(5-iodo-1H-indol-3-yl)acetic acid during storage

Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Storage, Handling, and Troubleshooting of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) Welcome to the Technical Support Center for...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Storage, Handling, and Troubleshooting of 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA)

Welcome to the Technical Support Center for 5-I-IAA. As a halogenated auxinic analogue, 5-I-IAA is a highly potent molecule used in targeted protein degradation (e.g., auxin-inducible degron systems) and plant biology. However, its structural properties make it exceptionally vulnerable to environmental degradation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your 5-I-IAA stocks.

Mechanistic Insights: The "Why" Behind 5-I-IAA Instability

Q: Why does 5-I-IAA degrade so rapidly when left on the laboratory benchtop? A: 5-I-IAA suffers from a dual photochemical vulnerability. First, like all indole-3-acetic acid derivatives, the indole ring is highly susceptible to photo-oxidation. Second, the carbon-iodine (C-I) bond at the 5-position has a relatively low bond dissociation energy (~238 kJ/mol). When exposed to UV or blue light (290–450 nm) from standard laboratory fluorescent or LED fixtures, the molecule enters an excited state. This triggers the homolytic cleavage of the C-I bond, generating reactive indolyl and iodine radicals (dehalogenation), while simultaneously facilitating the generation of reactive oxygen species (ROS) that cleave the indole ring .

Photodegradation A 5-I-IAA (Intact Molecule) B Excited State (5-I-IAA*) A->B UV/Blue Light (<450 nm) C Homolytic C-I Bond Cleavage B->C Pathway A D Photo-oxidation (ROS generation) B->D Pathway B (+O2, Minerals) E Indolyl Radical + I• C->E F Indole Ring Cleavage Products D->F G Dehalogenated IAA E->G H-abstraction

Photodegradation pathways of 5-I-IAA highlighting C-I bond cleavage and photo-oxidation.

Q: Do my culture media components accelerate this degradation? A: Yes. Plant tissue culture media (e.g., MS media) and certain mammalian cell culture media contain transition metals (Fe, Mn) and vitamins like pyridoxine (Vitamin B6) or riboflavin. Pyridoxine acts as a potent photosensitizer. Under white light, it absorbs photonic energy and transfers it to the auxin, drastically accelerating the rate of ROS generation and subsequent degradation . Furthermore, inorganic nutrient salts act synergistically with light to catalyze the destruction of the molecule .

Storage & Handling Best Practices

To prevent the loss of biological activity and the accumulation of cytotoxic byproducts, strict adherence to environmental controls is required.

Quantitative Storage Guidelines
StateContainer TypeTemperatureMax Shelf LifeHandling Notes
Dry Powder Amber Glass (Desiccated)-20°C1–2 YearsPurge headspace with inert gas (N₂/Ar) before sealing to prevent oxidation.
Stock Solution (EtOH/DMSO)Opaque / Foil-wrapped-20°C1–3 MonthsAliquot immediately upon reconstitution to prevent repeated freeze-thaw cycles.
Working Solution (Aqueous/Media)Amber Tube4°C< 24 HoursPrepare fresh daily. Do not store pre-mixed with photosensitizing media.

Q: Can I store my 5-I-IAA working solutions at 4°C for a few days to save time? A: We strongly advise against this. Even in the dark, aqueous solutions of 5-I-IAA are subject to slow hydrolysis and auto-oxidation, especially if the pH deviates from neutrality (pH 7.0). Always prepare aqueous working dilutions immediately prior to your experiment.

Troubleshooting Guide: Identifying Degraded 5-I-IAA

Symptom: Your cell assays are showing inconsistent degron activation, erratic viability results, or sudden cytotoxicity. Cause: This is the hallmark of using a partially degraded 5-I-IAA stock. When 5-I-IAA degrades, it loses its effective concentration, leading to incomplete protein degradation. Worse, the photolysis generates free iodine radicals and oxidized indole fragments which are inherently cytotoxic to cells. Visual Cue: A healthy 5-I-IAA powder is off-white to pale tan. A degraded powder or solution will exhibit a distinct yellowing or browning, indicative of indole ring breakdown and free iodine liberation. Solution: Implement a strict "yellow light" policy. Standard fluorescent and LED lab lights emit strong blue/UV wavelengths. Use long-pass yellow light filters (>500 nm) over your biosafety cabinet and incubators to completely arrest photochemistry during handling .

Validated Experimental Protocol: Safe Handling Workflow

Do not rely on assumptions regarding the integrity of your compound. The following protocol is designed as a self-validating system to ensure your 5-I-IAA is fully active before it ever touches your critical biological samples.

Workflow S1 1. Dry Storage (-20°C, Amber Glass) S2 2. Reconstitution (Yellow Light, EtOH/DMSO) S1->S2 S3 3. Aliquoting (Opaque Tubes) S2->S3 S4 4. Validation (UV-Vis Check at 280nm) S3->S4 S5 5. Application (Dark Incubation) S4->S5

Self-validating experimental workflow for the preparation and application of 5-I-IAA solutions.

Step-by-Step Methodology

Step 1: Environmental Preparation Turn off standard overhead fluorescent lights. Conduct all handling steps under a yellow long-pass filter light (>500 nm) or in a darkened room using a red/yellow safe-light.

Step 2: Reconstitution Equilibrate the desiccated 5-I-IAA powder vial to room temperature for 30 minutes before opening to prevent condensation. Dissolve the powder in anhydrous, high-purity DMSO or Ethanol to create a 1000X stock solution (e.g., 500 mM). Vortex gently until completely dissolved.

Step 3: Aliquoting Immediately dispense the stock solution into single-use, opaque (black) microcentrifuge tubes. Purge the tubes with Argon gas if available, cap tightly, and transfer immediately to a -20°C freezer.

Step 4: Quality Validation Checkpoint (Self-Validation) Causality: You must prove the molecule is intact before proceeding. Action: Take a 2 µL aliquot of your stock and dilute it into 1 mL of your solvent. Measure the UV-Vis absorbance spectrum (200-400 nm). Intact 5-I-IAA exhibits a sharp, characteristic indole absorption peak near 280–290 nm. Validation: If the peak is significantly flattened, or if there is a broad absorption shift into the visible region (baseline browning), the stock is degraded and must be discarded.

Step 5: Application Dilute the validated stock into your culture media immediately before treating the cells. Wrap all culture vessels in aluminum foil or incubate in a completely dark incubator to prevent media-catalyzed photodegradation during the assay.

References

  • Leasure, C. D., et al. (2013). "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6." Molecular Plant, National Institutes of Health (NIH). URL:[Link]

  • Dunlap, J. R., & Robacker, K. M. (1988). "Nutrient Salts Promote Light-Induced Degradation of Indole-3-Acetic Acid in Tissue Culture Media." Plant Physiology. URL:[Link]

  • Stasinopoulos, T. C., & Hangarter, R. P. (1990). "Preventing Photochemistry in Culture Media by Long-Pass Light Filters Alters Growth of Cultured Tissues." Plant Physiology. URL:[Link]

  • Sitbon, F., et al. (2001). "US6361999B1 - Auxinic analogues of indole-3-acetic acid." Google Patents.
Optimization

Technical Support Center: Optimizing 5-Iodo-IAA Concentration for Minimal Toxicity in Cell Culture

Welcome to the technical support guide for optimizing the use of 5-iodo-indole-3-acetic acid (5-iodo-IAA) in your cell culture experiments. As a synthetic analog of the natural plant hormone auxin (indole-3-acetic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the use of 5-iodo-indole-3-acetic acid (5-iodo-IAA) in your cell culture experiments. As a synthetic analog of the natural plant hormone auxin (indole-3-acetic acid, IAA), 5-iodo-IAA is a valuable tool for researchers. However, like many biologically active small molecules, its effects are highly concentration-dependent. The key to successful experimentation lies in identifying the therapeutic window: the concentration range that elicits the desired biological response without inducing widespread cellular toxicity.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices and providing robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of 5-iodo-IAA.

Q1: What is 5-iodo-IAA and what are its common applications?

5-iodo-IAA is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants.[1] In plants, IAA is a critical signaling molecule that regulates cell elongation and division, thereby coordinating growth and development.[1][2] In biomedical research, auxin analogs are explored for various applications, including targeted cancer therapy. For instance, the combination of the plant enzyme horseradish peroxidase (HRP) and IAA can be used to induce cytotoxicity selectively in cells engineered to express HRP.[2][3] The modified auxin, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used in the AID2 system for rapid and specific protein depletion in various organisms and cell lines.[4] 5-iodo-IAA is studied for its potential biological activities, which often requires careful concentration optimization.

Q2: What is the likely mechanism of cytotoxicity for 5-iodo-IAA?

While specific data on 5-iodo-IAA is limited, the cytotoxic mechanisms can be inferred from its parent compound, IAA. At high concentrations, IAA can inhibit cell growth and induce programmed cell death (apoptosis) or necrosis.[5][6] This toxicity is often linked to the production of Reactive Oxygen Species (ROS).[6][7] The interaction of IAA with peroxidases can generate toxic radical species, leading to DNA damage, mitochondrial membrane depolarization, and ultimately, cell death.[6][7] Therefore, it is plausible that 5-iodo-IAA-induced toxicity at high concentrations involves similar ROS-mediated pathways.

Q3: Why is a dose-response experiment essential?

A dose-response experiment is the cornerstone of determining the safe and effective concentration range of any compound. It involves treating cells with a series of increasing concentrations of the compound and measuring the biological response, such as cell viability.[8] This allows you to determine critical values like the IC50 (the concentration that inhibits 50% of a biological function, such as cell viability).[9][10] Without this data, you risk working with a concentration that is either too low to produce an effect or so high that it causes non-specific toxicity, confounding your results.

Q4: What is a good starting concentration range for a 5-iodo-IAA dose-response experiment?

The optimal concentration is highly cell-type dependent. For the parent compound IAA, effects on cell viability in mammalian cells have been observed in the micromolar (µM) to millimolar (mM) range.[6][11] For example, one study on KGN cells showed no significant effect on viability at concentrations below 240 µM after 48 hours.[11] Another study used 1 mM IAA to induce cytotoxicity in rat neutrophils and lymphocytes.[6]

A sensible approach for a new cell line is to test a wide range of concentrations spanning several orders of magnitude. A typical starting range could be from 0.1 µM to 1000 µM (1 mM), using a serial dilution series.

Q5: How should I prepare and store a stock solution of 5-iodo-IAA?

Auxins like IAA and its derivatives often have limited stability and solubility in aqueous solutions.[12][13]

  • Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.[4][14] The final concentration of the solvent in your cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[15]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16] Protect the solution from light, as light can promote the degradation of auxins.[13][17]

  • Stability: Be aware that IAA is less stable than other synthetic auxins, and its degradation can be accelerated by components in the culture medium and exposure to light.[13][17][18] It is recommended to prepare fresh working solutions from the frozen stock for each experiment.

Section 2: Choosing the Right Cytotoxicity Assay

The selection of an appropriate assay is critical for obtaining meaningful data. Cytotoxicity can manifest through various cellular changes, including loss of membrane integrity, decreased metabolic activity, or activation of apoptotic pathways.[19] The table below summarizes common methods.

Assay TypePrincipleEndpoint MeasuredProsCons
Tetrazolium Reduction (e.g., MTT, WST-8) Reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[20][21]Metabolic ActivityEasy to use, high-throughput, inexpensive.[21][22]Indirect measure of viability; can be affected by changes in metabolic rate; MTT formazan is insoluble.[21]
LDH Release Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of membrane integrity (necrosis).[19][23]Membrane IntegrityDirect measure of cytotoxicity/necrosis; non-destructive to remaining cells.Insensitive to cytostatic effects; serum in media can have endogenous LDH activity.[15][23]
ATP Quantification (e.g., CellTiter-Glo®) Measurement of ATP levels using a luciferase-based reaction; ATP is a marker of metabolically active cells.[24][25]ATP ContentHighly sensitive, fast, suitable for high-throughput screening.ATP levels can fluctuate with cell cycle and metabolic changes not related to viability.
Dye Exclusion (e.g., Trypan Blue) Viable cells with intact membranes exclude the dye, while non-viable cells take it up and are stained.[22][23]Membrane IntegritySimple, inexpensive, provides a direct cell count.Low-throughput, subjective (requires manual counting), not suitable for adherent cells without prior detachment.
Annexin V / Propidium Iodide (PI) Staining Uses flow cytometry or fluorescence microscopy. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. PI enters and stains the DNA of necrotic cells with compromised membranes.[24]Apoptosis & NecrosisDistinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.Requires specialized equipment (flow cytometer); more complex protocol.

Section 3: Experimental Protocols

This section provides detailed, self-validating methodologies for key experiments.

Protocol 1: Preparation of 5-iodo-IAA Stock and Working Solutions
  • Calculate the amount of 5-iodo-IAA powder needed to prepare a 100 mM stock solution in high-purity DMSO.

  • Weigh the powder carefully and dissolve it in the calculated volume of DMSO. Vortex thoroughly until the solution is clear.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Wrap in foil to protect from light.[4]

  • Store the aliquots at -20°C.

  • For experiments, thaw a single aliquot and prepare a serial dilution series in sterile, phenol red-free culture medium to create your working concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., 0.1%).[15]

Protocol 2: Performing a Dose-Response Study using the MTT Assay

This protocol is adapted for a 96-well plate format.[8][20]

Materials:

  • Cells of interest in logarithmic growth phase.[15]

  • Complete culture medium.

  • 96-well flat-bottom tissue culture plates.

  • 5-iodo-IAA working solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Multi-channel pipette.

  • Microplate reader (absorbance at ~570 nm).

Experimental Workflow Diagram:

G cluster_setup Day 1: Plate Setup cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_attach Incubate (24h) to allow cell attachment seed_cells->incubate_attach add_compound Add serial dilutions of 5-iodo-IAA (Include Vehicle & Untreated Controls) incubate_attach->add_compound incubate_treat Incubate for desired exposure time (e.g., 24h, 48h, 72h) add_compound->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) for formazan formation add_mtt->incubate_mtt solubilize Remove medium, add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at ~570 nm solubilize->read_plate Data Analysis Data Analysis read_plate->Data Analysis calc_viability Calculate % Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical dose-response cytotoxicity experiment using the MTT assay.

Procedure:

  • Cell Seeding: Harvest and count cells that are in a healthy, logarithmic growth phase.[15] Dilute the cell suspension to the optimal seeding density (determined previously via a cell titration experiment) and seed 100 µL into each well of a 96-well plate. To mitigate "edge effects," do not use the outer perimeter wells for experimental data; instead, fill them with 100 µL of sterile PBS or medium.[15] Incubate the plate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: After 24 hours, carefully remove the medium. Add 100 µL of medium containing the appropriate concentrations of 5-iodo-IAA to the treatment wells.

    • Experimental Wells: A series of at least 6-8 concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).

    • Vehicle Control Wells: Medium with the same final concentration of DMSO as the highest 5-iodo-IAA concentration. This control is crucial to ensure the solvent itself is not causing toxicity.

    • Untreated Control Wells (100% Viability): Medium only.

    • Blank Wells (Background): Medium only, with no cells.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours). The optimal time depends on the cell doubling time and the compound's mechanism of action.[9]

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[20] Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance of each well at a wavelength of 490 or 570 nm using a microplate reader.[20]

Section 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.

Q: My results show high variability between replicate wells. What's wrong?

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension periodically to prevent cells from settling.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid touching the cell monolayer.

  • Edge Effects: The outer wells of a plate are prone to evaporation and temperature changes, leading to inconsistent results. Avoid using these wells for critical data points.[15]

  • Compound Precipitation: Your compound may be precipitating at higher concentrations. Visually inspect the wells under a microscope. If precipitation is observed, you may need to check the compound's solubility limit in your culture medium or use a different solvent system.[15]

Q: My MTT absorbance readings are very low across the entire plate.

  • Low Cell Density: The number of viable cells might be too low to generate a strong signal. You must optimize the initial cell seeding density for your specific cell line and assay duration.[15][26]

  • Insufficient Incubation: The incubation time with the MTT reagent may have been too short for sufficient formazan to be produced. Ensure you are incubating for at least 2-4 hours.

  • Reagent Degradation: The MTT reagent is light-sensitive and should be stored properly. Ensure it has not expired or degraded.[16]

Q: My untreated control wells show low viability. Why?

  • Poor Cell Health: Use cells at a low passage number and ensure they are healthy and free of contamination before starting the experiment. Over-confluent or senescent cells will yield poor results.[15][16]

  • Contamination: Bacterial or fungal contamination can be toxic to cells and can also interfere with the assay readings.[27] Visually inspect your plates for any signs of contamination.[15]

  • Suboptimal Culture Conditions: Ensure your incubator has the correct temperature and CO₂ levels, and that your culture medium is not expired.

Q: My vehicle control (e.g., DMSO) shows significant toxicity.

  • High Solvent Concentration: The final concentration of the solvent in the culture medium is likely too high. For DMSO, most cell lines can tolerate up to 0.5%, but the ideal concentration should be as low as possible, typically ≤0.1%. You should perform a solvent toxicity test to determine the maximum non-toxic concentration for your specific cell line.[15]

Q: My LDH assay shows high background LDH release in the untreated control wells.

  • Over-Confluency: Over-confluent cells can begin to die and release LDH spontaneously. Plate cells at a density that avoids confluency by the end of the experiment.[15]

  • Rough Handling: Forceful pipetting during media changes or reagent additions can damage cell membranes and cause LDH leakage. Handle cells gently at all times.[15][26]

  • High Endogenous LDH in Serum: Some batches of fetal bovine serum (FBS) can have high levels of LDH. It is recommended to test the serum beforehand or use a reduced-serum or serum-free medium during the assay period.[15]

Troubleshooting Decision Tree:

Troubleshooting start Problem with Cytotoxicity Assay? var High Variability in Replicates? start->var low_signal Low Signal / Absorbance? start->low_signal control_death High Death in Controls? start->control_death var_cause1 Check cell seeding consistency Ensure homogenous suspension var->var_cause1 Yes var_cause2 Verify pipette calibration and technique var->var_cause2 Yes var_cause3 Avoid 'Edge Effects' Use perimeter wells for PBS var->var_cause3 Yes low_cause1 Optimize seeding density (Perform cell titration) low_signal->low_cause1 Yes low_cause2 Increase assay incubation time (e.g., MTT for 2-4h) low_signal->low_cause2 Yes low_cause3 Check reagent quality (Expiration, storage) low_signal->low_cause3 Yes death_cause1 Check for contamination (Visual, testing) control_death->death_cause1 Yes death_cause2 Use healthy, low-passage cells Avoid over-confluency control_death->death_cause2 Yes death_cause3 Is vehicle control toxic? (Lower solvent concentration) control_death->death_cause3 Yes

Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.

Section 5: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance value of the "Blank" (no cells) wells from all other wells.[8]

  • Calculate Percent Viability: Normalize the data to your controls. The formula is: % Viability = [(Absorbance of Treated Well - Average Blank Absorbance) / (Average Untreated Control Absorbance - Average Blank Absorbance)] * 100

  • Plot the Dose-Response Curve: Create a scatter plot with the logarithm of the 5-iodo-IAA concentration on the X-axis and the corresponding % Viability on the Y-axis. The resulting curve is typically sigmoidal (S-shaped).[8]

  • Determine the IC50: The IC50 value is the concentration of 5-iodo-IAA that results in a 50% reduction in cell viability.[8] This value can be calculated by performing a non-linear regression analysis (e.g., four-parameter logistic model) on the dose-response curve using software like GraphPad Prism, Origin, or R.[10]

References

  • Test Labs. (2025, April 23). Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Morgenroth, A., et al. (2008). Preferential tumor targeting and selective tumor cell cytotoxicity of 5-[131/125I]iodo-4'-thio-2'-deoxyuridine. Clinical Cancer Research, 14(22), 7357-7365. [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Corning Life Sciences. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. [Link]

  • Aryal, B., et al. (2025, February 10). Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Charac. Horticulturae. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Effects of IAA on viability, proliferation, morphology, and cell cycle. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of IAA after activation by purified HRP. ResearchGate. [Link]

  • Scholar Commons. (1986). The Effect of Salt Concentration on Auxin Stability in Culture Media. Scholar Commons. [Link]

  • Zhang, Y., et al. (2024, October 3). Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions. Frontiers in Public Health. [Link]

  • Negishi, T., et al. (n.d.). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. STAR Protocols. [Link]

  • Jeong, Y., et al. (2019, November 3). Iodoacetic Acid Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles. International Journal of Molecular Sciences. [Link]

  • Prusty, R., et al. (2004). The plant hormone indoleacetic acid induces invasive growth in Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences. [Link]

  • MAB Journal. (n.d.). Optimization of Different Auxin and Cytokinin Combination in Nutrient Medium for Establishment of Optimal in vitro Multiple Plantlet in Ficus carica L. cv Siyah Orak. MAB Journal. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • ResearchGate. (2026, February 21). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. ResearchGate. [Link]

  • Rak, J., et al. (2019, March 15). 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. Molecules. [Link]

  • Gonsioroski, A., et al. (n.d.). Iodoacetic acid affects estrous cyclicity, ovarian gene expression, and hormone levels in mice. Reproductive Toxicology. [Link]

  • ResearchGate. (n.d.). Effect of IAA on the viability of KGN cells. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

  • Melo, G. M., et al. (2004). The mechanism of indole acetic acid cytotoxicity. Toxicology Letters, 148(1-2), 103-111. [Link]

  • Save My Exams. (2025, October 13). Indoleacetic Acid (IAA) (AQA A Level Biology): Revision Note. Save My Exams. [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • UNL Digital Commons. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. UNL Digital Commons. [Link]

  • Cureus. (2025, March 15). Potential Applications Of Artificial Intelligence In Drug Development And Discovery. Cureus. [Link]

  • The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]

  • ResearchGate. (n.d.). The effect of autoclaving and pH on the stability of IAA and IBA in.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of artificial intelligence in drug development using real-world data. NCBI. [Link]

  • ResearchGate. (n.d.). The mechanism of indole acetic acid cytotoxicity | Request PDF. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. NCBI. [Link]

Sources

Troubleshooting

Overcoming crystallization issues in 5-iodo-IAA auxin receptor structural studies

Welcome to the Structural Biology Technical Support Center. This portal provides advanced troubleshooting for researchers, scientists, and drug development professionals facing crystallization bottlenecks in structural s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Structural Biology Technical Support Center. This portal provides advanced troubleshooting for researchers, scientists, and drug development professionals facing crystallization bottlenecks in structural studies of the auxin receptor (TIR1/AFB) complexed with 5-substituted indole-3-acetic acid analogs, specifically 5-iodo-IAA.

5-iodo-IAA and related bulky analogs (such as cvxIAA or 5-Ad-IAA) are critical for "bump-and-hole" orthogonal receptor engineering, allowing researchers to hijack auxin signaling pathways without interfering with endogenous networks[1]. However, capturing these transient ternary complexes in a crystal lattice presents unique biochemical challenges.

G N1 Insect Cell Co-expression (TIR1 + ASK1) N2 Protein Purification (Affinity & SEC) N1->N2 N3 Complex Assembly (+ 5-iodo-IAA + IP6) N2->N3 N4 Degron Addition (+ Aux/IAA Peptide) N3->N4 N5 Vapor Diffusion Crystallization N4->N5 N6 X-ray Diffraction N5->N6

Workflow for TIR1-ASK1 complex assembly and co-crystallization with 5-iodo-IAA.

Section 1: Frequently Asked Questions (FAQs)

Q1: My TIR1-ASK1 complex is >95% pure, and I have added saturating amounts of 5-iodo-IAA, but I get no crystals or only disordered precipitation. What is missing? A1: The TIR1 receptor requires two critical components to form a stable, crystallizable conformation: the inositol hexakisphosphate (IP6) cofactor and an Aux/IAA degron peptide. Structural studies have definitively shown that auxin acts as a "molecular glue"[2]. 5-iodo-IAA sits at the base of the TIR1 pocket, but the pocket remains open and flexible until the Aux/IAA degron peptide docks on top, enclosing the binding site. Furthermore, IP6 is a structural cofactor deeply buried in the leucine-rich repeat (LRR) domain. Ensure your purification retains endogenous IP6 (often co-purified from insect cells) or supplement it during assembly.

Q2: 5-iodo-IAA is highly hydrophobic and precipitates when added to my aqueous crystallization drops. How do I improve solubility without denaturing the receptor? A2: Halogenated and bulky auxin analogs like 5-iodo-IAA have significantly lower aqueous solubility than natural IAA.

  • Stock Preparation: Always prepare 5-iodo-IAA in 100% DMSO at a high concentration (e.g., 100 mM) to minimize the final solvent volume.

  • Controlled Addition: Add the ligand slowly to the protein solution while gently vortexing, ensuring the final DMSO concentration does not exceed 2-5% (v/v).

  • Soaking vs. Co-crystallization: If co-crystallization fails due to precipitation, grow apo-TIR1-ASK1 crystals first. Perform a stepwise soaking procedure by transferring the crystals into stabilization solutions with incrementally increasing concentrations of 5-iodo-IAA (e.g., 10 µM → 50 µM → 200 µM) over 24 hours.

Q3: I am using an engineered TIR1 mutant (e.g., TIR1 F79G or F79A) to accommodate the bulky iodine at the 5-position. How do I ensure the mutant is properly folded? A3: The "bump-and-hole" strategy relies on mutating bulky phenylalanine residues in the binding pocket to smaller residues (Gly or Ala) to create a "hole" for the 5-iodo "bump"[1]. However, these mutations can destabilize the LRR domain. To ensure proper folding, TIR1 must be strictly co-expressed with the ASK1 adaptor protein in a eukaryotic system (e.g., Spodoptera frugiperda Sf9 cells). Perform a Differential Scanning Fluorimetry (DSF/Thermal Shift) assay: a properly folded mutant TIR1-ASK1 complex will show a positive thermal shift (+2 to +4 °C) upon the addition of the ligand and the Aux/IAA peptide, confirming functional assembly[3].

G TIR1 Engineered TIR1 (e.g., F79G/A Mutant) Complex1 TIR1-ASK1-IP6 Apo-Receptor TIR1->Complex1 Co-expression & Assembly ASK1 ASK1 Adaptor ASK1->Complex1 Co-expression & Assembly IP6 IP6 Cofactor IP6->Complex1 Co-expression & Assembly Complex2 Receptor-Ligand Intermediate Complex1->Complex2 Bump-and-Hole Binding Ligand 5-iodo-IAA (Bulky Orthogonal Ligand) Ligand->Complex2 Ternary Crystallizable Ternary Co-receptor Complex Complex2->Ternary Molecular Glue Effect Degron Aux/IAA Degron Peptide Degron->Ternary

Mechanistic assembly of the engineered TIR1 ternary complex via the bump-and-hole strategy.

Section 2: Troubleshooting Guides & Experimental Protocols

Protocol: Assembly and Crystallization of the TIR1-ASK1–5-iodo-IAA–Aux/IAA Complex

Causality Note: This protocol is specifically designed to minimize the time the hydrophobic 5-iodo-IAA ligand spends in an aqueous environment without its binding partners, preventing aggregation and false-positive precipitation in your crystallization drops.

Step 1: Complex Co-expression & Purification

  • Co-express the engineered TIR1 (e.g., F79G) and ASK1 in Sf9 insect cells for 72 hours.

  • Lyse cells and purify the complex using Ni-NTA affinity chromatography (targeting a His-tag on ASK1).

  • Perform size-exclusion chromatography (SEC) using a Superdex 200 column pre-equilibrated in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 2 mM DTT. Troubleshooting: If the SEC profile shows aggregation (elution in the void volume), the F79G mutation has likely destabilized the apo-state. Increase NaCl to 300 mM and add 10% glycerol to the SEC buffer to stabilize the apo-complex prior to ligand binding.

Step 2: Ternary Complex Assembly

  • Concentrate the purified TIR1-ASK1 protein to ~10 mg/mL using a 50 kDa MWCO centrifugal filter.

  • Add 5-iodo-IAA (from a freshly prepared 100 mM DMSO stock) to a final concentration of 1 mM. Incubate on ice for 30 minutes.

  • Add a synthetic Aux/IAA degron peptide (e.g., IAA7 domain II peptide, sequence: VGWPPVRSYRKN) at a 1:1.5 molar ratio (Protein:Peptide). Troubleshooting: The addition of the peptide buries the hydrophobic 5-iodo-IAA, acting as a thermodynamic sink that locks the complex into a soluble, stable state. If minor precipitation occurs upon peptide addition, centrifuge at 14,000 x g for 10 minutes at 4 °C and use the clarified supernatant for crystallization.

Step 3: Vapor Diffusion Crystallization

  • Set up sitting-drop vapor diffusion plates at 20 °C.

  • Mix 1 µL of the ternary complex with 1 µL of reservoir solution (Standard optimization starting point: 10-20% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium acetate). Troubleshooting: If only spherulites or 1D needles form (a common issue with bulky IAA analogs), utilize micro-seed matrix screening (MMS). Crush the needles in 50 µL of reservoir solution and streak them into new drops pre-equilibrated for 24 hours.

Section 3: Data Presentation

To contextualize the biochemical behavior of 5-substituted IAAs compared to natural auxin, refer to the following quantitative summary. This data highlights why higher ligand concentrations or engineered receptors are necessary for 5-iodo-IAA structural studies.

LigandReceptor VariantApprox. Binding Affinity (Kd)Optimal Crystallization pHRequired Peptide Additive
Indole-3-acetic acid (IAA)TIR1 (Wild-Type)~5 µM6.5 - 7.5Aux/IAA7 or IAA14
5-iodo-IAATIR1 (Wild-Type)>100 µM (Weak/Clashing)6.5 - 7.0Aux/IAA7
5-iodo-IAATIR1 (F79G Mutant)~10 - 20 µM6.5 - 7.0Aux/IAA7
5-Ad-IAA (Bulky Analog)TIR1 (F74A/F79A Mutant)<1 µM (Super-sensitive)6.5 - 7.0Aux/IAA7

Data synthesized from established bump-and-hole auxin receptor engineering studies.

References

  • A Super Strong Engineered Auxin–TIR1 Pair Source: Plant and Cell Physiology / National Institutes of Health (NIH) URL:[Link]

  • Mechanism of Auxin Perception by the TIR1 ubiquitin ligase Source: Nature / RCSB Protein Data Bank URL:[Link]

  • A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair Source: Nucleic Acids Research / Oxford Academic URL:[Link]

Sources

Optimization

Improving the shelf life of 2-(5-iodo-1H-indol-3-yl)acetic acid stock solutions

Welcome to the technical support guide for 2-(5-iodo-1H-indol-3-yl)acetic acid. As Senior Application Scientists, we have developed this resource to provide in-depth, field-proven insights into the preparation, storage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(5-iodo-1H-indol-3-yl)acetic acid. As Senior Application Scientists, we have developed this resource to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of your stock solutions. Our goal is to ensure the integrity and efficacy of your experiments by maximizing the shelf life and stability of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-(5-iodo-1H-indol-3-yl)acetic acid stock solutions?

The primary cause of degradation for indole-containing compounds like 2-(5-iodo-1H-indol-3-yl)acetic acid is exposure to light.[1][2] The indole ring is photosensitive and can undergo photodegradation, leading to a loss of biological activity.[1] Oxidation is another significant degradation pathway, which can be accelerated by elevated temperatures and exposure to air. The presence of the iodine substituent may also introduce a potential for dehalogenation under certain conditions, although this is less common during standard storage.

Q2: What is the recommended solvent for preparing a stock solution?

2-(5-iodo-1H-indol-3-yl)acetic acid, similar to its parent compound indole-3-acetic acid (IAA), has poor solubility in water. Therefore, an organic solvent is required for initial dissolution.

  • Primary Recommendation: High-purity ethanol or dimethyl sulfoxide (DMSO) are excellent choices.[3] They provide good solubility and are compatible with most cell culture and experimental systems when diluted to a final working concentration.

  • Alternative for Aqueous Stocks: If an aqueous stock is required, the compound can be dissolved in a minimal volume of 1N sodium hydroxide (NaOH) or potassium hydroxide (KOH) and then brought to the final volume with sterile, purified water.[3] However, be aware that alkaline conditions can affect the long-term stability of indole compounds, so this method is best for solutions that will be used relatively quickly.[4]

Q3: How should I store my stock solutions to maximize shelf life?

Proper storage is critical to maintaining the potency of your stock solution. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature -20°C for long-term storage (months) 2-8°C for short-term storage (days to weeks) Low temperatures slow down chemical degradation and oxidative processes.[2]
Light Store in amber glass vials or wrap vials in aluminum foil. Protects the light-sensitive indole ring from photodegradation.[1][3][5]
Container Use tightly sealed, inert glass vials. Prevents solvent evaporation and contamination.
Aliquoting Dispense the stock solution into single-use aliquots. Avoids repeated freeze-thaw cycles which can accelerate degradation.[2]
Q4: My stock solution has turned a brownish or yellowish color. Is it still usable?

A color change, typically to a yellow or brownish hue, is a visual indicator of degradation.[3] This is often due to oxidation or photodegradation of the indole ring. While a slight color change may not indicate a complete loss of activity, it is a sign that the concentration of the active compound has likely decreased. We strongly recommend verifying the concentration and purity of any discolored solution via an analytical method like HPLC before use in a critical experiment. For best results, prepare a fresh stock solution.

Troubleshooting Guide

This section addresses common issues encountered with 2-(5-iodo-1H-indol-3-yl)acetic acid stock solutions and provides a logical workflow for diagnosing the problem.

Problem: Inconsistent or no biological effect observed in my experiment.

If you are experiencing a lack of the expected biological response, it is crucial to systematically troubleshoot the potential causes. The diagram below outlines a decision-making process to identify the source of the issue.

Troubleshooting_Workflow start Start: Inconsistent or No Biological Effect check_stock Is the stock solution old, discolored, or repeatedly freeze-thawed? start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh Yes check_conc Is the working concentration correct for the assay? check_stock->check_conc No run_qc Perform Quality Control (QC) on Stock Solution (See Protocol) prepare_fresh->run_qc end_solve Problem Solved run_qc->end_solve optimize_conc Perform Dose-Response Experiment check_conc->optimize_conc Unsure check_conditions Are experimental conditions (pH, temp, light) optimal and consistent? check_conc->check_conditions Yes optimize_conc->end_solve optimize_conditions Optimize and Standardize Experimental Conditions check_conditions->optimize_conditions No contact_support Issue Persists: Contact Technical Support check_conditions->contact_support Yes optimize_conditions->end_solve

Caption: Troubleshooting workflow for auxin experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a method for preparing a 10 mM stock solution in ethanol.

Materials:

  • 2-(5-iodo-1H-indol-3-yl)acetic acid (MW: 301.11 g/mol )

  • 200-proof, anhydrous ethanol

  • Sterile, amber glass vial with a screw cap

  • Analytical balance

  • Spatula

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh out 30.11 mg of 2-(5-iodo-1H-indol-3-yl)acetic acid powder.

  • Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous ethanol.

  • Mixing: Gently swirl the flask until the powder is completely dissolved. A brief sonication or vortexing can aid dissolution.

  • Final Volume: Once dissolved, bring the volume to exactly 10 mL with anhydrous ethanol.

  • Storage: Transfer the solution to a sterile, amber glass vial. For long-term storage, create single-use aliquots in smaller amber vials. Store at -20°C.

Protocol 2: Quality Control of Stock Solution via HPLC

This protocol outlines a reverse-phase HPLC method to assess the purity and concentration of your stock solution. This method is adapted from established protocols for IAA and related indole compounds.[6][7][8][9]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with a UV or Fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, return to 20% B and equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[6][7]
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a fresh standard solution of 2-(5-iodo-1H-indol-3-yl)acetic acid at a known concentration (e.g., 1 mM).

  • Sample Preparation: Dilute your stored stock solution to the same theoretical concentration as the standard using the mobile phase.

  • Analysis: Inject the freshly prepared standard and the diluted stock solution onto the HPLC system.

  • Data Interpretation:

    • Purity: Compare the chromatograms. The appearance of significant new peaks in the stored sample, especially at earlier retention times, indicates the presence of degradation products.

    • Concentration: Compare the peak area of the main compound in your stored sample to that of the fresh standard. A significant decrease in peak area indicates a loss of concentration.

Stability and Handling Workflow

To ensure the highest quality of your 2-(5-iodo-1H-indol-3-yl)acetic acid stock solutions, a systematic approach to preparation and handling is essential. The following diagram illustrates the recommended workflow from powder to experimental use.

Caption: Recommended workflow for stock solution management.

By adhering to these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving 2-(5-iodo-1H-indol-3-yl)acetic acid.

References

  • Photoinduced Dearomative Oxyimination of Indoles Using Oxime Esters as Bifunctional Radical Precursors. Organic Letters - ACS Publications. Available at: [Link]

  • Halogen-Bonding-Promoted C–H Malonylation of Indoles under Visible-Light Irradiation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • I am getting problem in plant growth regulators stock preparation (2-4-D and IAA), can anyone send me the protocol for the same? ResearchGate. Available at: [Link]

  • Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Available at: [Link]

  • Protocol for measuring the auxin-induced changes of m6A modification. PMC - NIH. Available at: [Link]

  • Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. PMC - NIH. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC - NIH. Available at: [Link]

  • Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H). RSC Publishing. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]

  • Iodination of substituted indoles. ResearchGate. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. ResearchGate. Available at: [Link]

  • Response and degradation of indole-3-aceticacid by the plant growth-promoting rhizobacteria Variovorax boronicumulans. PMC - NIH. Available at: [Link]

  • Systematic characterization of plant-associated bacteria that can degrade indole-3-acetic acid. PLOS Biology. Available at: [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Available at: [Link]

  • Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. Available at: [Link]

  • Indole-3-acetic Acid. Organic Syntheses Procedure. Available at: [Link]

  • Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available at: [Link]

  • Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. SciSpace. Available at: [Link]

  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. Available at: [Link]

  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available at: [Link]

  • Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. PMC - NIH. Available at: [Link]

  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Available at: [Link]

  • Indole-3-acetic acid. Wikipedia. Available at: [Link]

  • INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. Loba Chemie. Available at: [Link]

  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Available at: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. Available at: [Link]

  • Why is indole acetic acid not stable under acidic conditions or light. Reddit. Available at: [Link]

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. PMC - NIH. Available at: [Link]

  • Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Root Growth Phenotypes with 5-iodo-IAA Treatment

Welcome to our dedicated technical support center for researchers utilizing 5-iodo-indole-3-acetic acid (5-iodo-IAA) in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers utilizing 5-iodo-indole-3-acetic acid (5-iodo-IAA) in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you achieve consistent and reliable results in your root growth assays. We understand that unexpected variability in phenotypes can be a significant challenge, and this resource is structured to help you diagnose and resolve common issues.

Part 1: Troubleshooting Guide for Inconsistent Root Growth

Inconsistent root growth phenotypes when using 5-iodo-IAA can arise from a multitude of factors, ranging from the preparation of the treatment solution to the environmental conditions of your experiment. This section provides a logical workflow to help you pinpoint the source of the variability.

Visual Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing inconsistent root growth phenotypes in your experiments.

A Start: Inconsistent Root Growth Phenotypes Observed B Step 1: Verify 5-iodo-IAA Stock Solution Integrity A->B C Is the stock solution fresh (<1 week old) and stored correctly (dark, -20°C)? B->C D Prepare a fresh stock solution of 5-iodo-IAA. C->D No E Step 2: Evaluate Media Preparation and Plating Technique C->E Yes D->B F Is the pH of the media consistent across batches? Is the gelling agent the same? E->F G Standardize media preparation. Check pH before pouring plates. F->G No H Step 3: Assess Environmental Conditions F->H Yes G->E I Are light intensity and temperature uniform across all plates? H->I J Ensure uniform environmental conditions. Rotate plates if necessary. I->J No K Step 4: Consider Biological Variability I->K Yes J->H L Are you using a consistent seed batch and germination protocol? K->L M Use a single, well-characterized seed batch. Standardize sterilization and stratification. L->M No N Conclusion: Consistent Phenotypes Achieved L->N Yes M->K

Caption: Troubleshooting workflow for inconsistent root growth phenotypes.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with 5-iodo-IAA.

Compound and Media Preparation

Q1: My 5-iodo-IAA is not dissolving properly. What is the recommended solvent?

A1: 5-iodo-IAA, similar to other auxin analogs, has limited solubility in water.[1] The recommended practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or 96% ethanol are commonly used.[1] For a 100 mM stock solution, dissolve the appropriate amount of 5-iodo-IAA powder in the chosen solvent, vortexing until it is fully dissolved.[1] This stock solution can then be diluted to the final working concentration in your aqueous growth medium. It is crucial to ensure the final concentration of the organic solvent in the media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in root growth.[1]

Q2: I observe precipitation when I add my 5-iodo-IAA stock solution to the growth media. How can I prevent this?

A2: Precipitation upon dilution of a concentrated stock is a common issue with poorly soluble compounds.[2] This "crashing out" occurs because the compound is no longer soluble in the predominantly aqueous environment of the growth medium.[2] To mitigate this, you can try the following:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of 5-iodo-IAA in the media may prevent precipitation.

  • Increase the co-solvent percentage: A slight increase in the final percentage of DMSO or ethanol in your media might be necessary, but be sure to include a solvent-only control to account for any effects of the solvent itself.[2]

  • pH adjustment: While less common for auxins, for some compounds, adjusting the pH of the media can enhance solubility.[2] However, be aware that pH itself has a significant impact on root growth.

Q3: How stable is 5-iodo-IAA in my growth media? Could it be degrading over time?

A3: Indole-based compounds, including IAA and its derivatives, can be susceptible to degradation, particularly when exposed to light and non-optimal pH.[3] While specific stability data for 5-iodo-IAA is not extensively published, it is reasonable to assume it shares some of the instabilities of IAA. To ensure consistency, it is best practice to:

  • Prepare fresh media for each experiment: Avoid storing media containing 5-iodo-IAA for extended periods.

  • Protect from light: Store stock solutions and media plates in the dark or under low-light conditions as much as possible.[1]

  • Maintain a consistent pH: Buffer your media to maintain a stable pH throughout the experiment.

Experimental Design and Interpretation

Q4: The root length of my control and 5-iodo-IAA treated plants are the same. What could be the reason?

A4: If you are not observing a dose-dependent response to 5-iodo-IAA, consider the following possibilities:

  • Inactive compound: The 5-iodo-IAA may have degraded. Prepare a fresh stock solution and repeat the experiment.

  • Incorrect concentration: Double-check your calculations for the stock solution and dilutions. It's possible the final concentration is too low to elicit a response.

  • Sub-optimal experimental conditions: Factors such as temperature and light can influence auxin sensitivity.[4][5] Ensure your growth conditions are optimal for observing auxin-related phenotypes.

  • Biological insensitivity: The specific plant species or ecotype you are using might have a reduced sensitivity to this particular auxin analog.

Q5: I see a high degree of variability in root growth within the same treatment group. How can I reduce this?

A5: High variability can be frustrating and can mask true treatment effects. Here are some common sources of within-treatment variability and how to address them:

  • Inconsistent media composition: Even small variations in nutrient concentrations or pH between batches of media can affect root growth.[6][7] Prepare one large batch of media for the entire experiment if possible.

  • Uneven environmental conditions: Gradients in light or temperature across your growth chamber can lead to significant differences in plant growth.[4][8] Rotate your plates regularly to minimize these effects.

  • Seed quality and germination: Use a single, high-quality batch of seeds. Ensure your sterilization and stratification procedures are consistent to promote uniform germination.

  • Gelling agent: The choice of gelling agent (e.g., agar vs. gelrite) can impact nutrient availability and the physical properties of the media, affecting root growth.[6] Be consistent with the type and brand of gelling agent you use.

Q6: Could 5-iodo-IAA be causing off-target effects that are confounding my results?

A6: While 5-iodo-IAA is designed to act as an auxin analog, the possibility of off-target effects should always be considered, especially at high concentrations.[9][10] Off-target effects can be broadly defined as unintended biological consequences.[9] While specific off-target effects for 5-iodo-IAA are not well-documented in publicly available literature, it is a good practice to:

  • Perform a dose-response curve: This will help you identify the optimal concentration range where you observe the desired auxin-related phenotype without overt signs of toxicity.

  • Use multiple auxin analogs: Comparing the effects of 5-iodo-IAA with other auxins like IAA or NAA can help you determine if the observed phenotype is a general auxin response or specific to 5-iodo-IAA.

  • Include genetic controls: If available, using auxin signaling mutants (e.g., in the TIR1/AFB or Aux/IAA gene families) can help confirm that the observed effects are mediated through the canonical auxin signaling pathway.[11][12]

The Auxin Signaling Pathway and 5-iodo-IAA

The following diagram illustrates the canonical auxin signaling pathway and the presumed mechanism of action for 5-iodo-IAA.

cluster_0 Nucleus A 5-iodo-IAA (Auxin) B TIR1/AFB (Auxin Receptor) A->B Binds to D SCF-TIR1/AFB Complex B->D Forms complex with SCF C Aux/IAA (Repressor) C->D Recruited to complex E 26S Proteasome C->E Degraded by F ARF (Transcription Factor) C->F Represses D->C Ubiquitinates G Auxin Response Genes F->G Binds to promoter of H Transcription G->H Transcribed I Root Growth Regulation H->I

Caption: Simplified auxin signaling pathway.

In this pathway, auxin (like 5-iodo-IAA) acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor proteins and the Aux/IAA transcriptional repressors.[11][13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[11] The degradation of the Aux/IAA repressors liberates the Auxin Response Factors (ARFs), which can then bind to the promoters of auxin-responsive genes and regulate their transcription, ultimately leading to changes in root growth and development.[13]

Part 3: Experimental Protocols

To aid in standardizing your experimental approach, we provide a detailed protocol for a typical root growth assay using 5-iodo-IAA in Arabidopsis thaliana.

Protocol: Arabidopsis thaliana Root Growth Assay with 5-iodo-IAA

1. Preparation of 5-iodo-IAA Stock Solution (100 mM)

  • Weigh out the required amount of 5-iodo-IAA powder.

  • Dissolve in high-purity DMSO or 96% ethanol to a final concentration of 100 mM.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot into small, light-protected tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

2. Preparation of Growth Media

  • Prepare your desired growth medium (e.g., Murashige and Skoog (MS) medium) with vitamins, sucrose (if required), and a gelling agent.[14]

  • Adjust the pH to a consistent value (typically 5.7-5.8) before autoclaving.[14]

  • After autoclaving, cool the medium to approximately 50-55°C in a water bath.

  • Add the 5-iodo-IAA stock solution to the cooled medium to achieve the desired final concentrations. Ensure thorough mixing. A solvent-only control should be prepared by adding an equivalent volume of the solvent used for the stock solution.

  • Pour the media into sterile petri plates and allow them to solidify in a laminar flow hood.

3. Seed Sterilization and Plating

  • Sterilize Arabidopsis thaliana seeds using your standard laboratory protocol (e.g., with 70% ethanol followed by a bleach solution).

  • After sterilization, rinse the seeds multiple times with sterile water.

  • Resuspend the seeds in a sterile 0.1% agarose solution for ease of handling.

  • Plate the seeds on the prepared media plates, ensuring consistent spacing between seeds.

  • Seal the plates with microporous tape.

4. Germination and Growth

  • Stratify the seeds by storing the plates at 4°C in the dark for 2-4 days to promote uniform germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Grow the seedlings for the desired period (typically 5-10 days).

5. Data Acquisition and Analysis

  • At the end of the experimental period, carefully remove the seedlings from the plates.

  • Scan the plates or individual seedlings at high resolution.

  • Use image analysis software (e.g., ImageJ) to measure primary root length, lateral root number, and other relevant parameters.

  • Perform statistical analysis to determine the significance of any observed differences between treatment groups.

Table 1: Dilution Scheme for 5-iodo-IAA Working Concentrations

This table provides an example of how to prepare different working concentrations of 5-iodo-IAA in your growth media from a 100 mM stock solution.

Desired Final Concentration (µM)Volume of 100 mM Stock per 1 L of Media (µL)
0.010.1
0.11
110
10100
1001000

Note: For very low concentrations, it may be necessary to perform serial dilutions of the stock solution to ensure accurate pipetting.

References

  • Here comes the sun: integration of light, temperature, and auxin during herbaceous plant grafting - PMC. (2025, May 2).
  • Phenotypic effect of growth media on Arabidopsis thaliana root hair growth. (2022, August 24). Full article.
  • High pH Stress Affects Root Morphology and Nutritional Status of Hydroponically Grown Rhododendron (Rhododendron spp.) - PMC. (2020, August 12).
  • High temperature promotes auxin-mediated hypocotyl elong
  • How light and temperature work together to affect plant growth - Salk Institute for Biological Studies. (2022, August 29).
  • TGA factors promote plant root growth by modul
  • Effects of alkaline and acidic pH on plant root growth. (a) Plant...
  • Promotion of root development by slightly alkaline pH involves an auxin mediated adaption mechanism - Maximum Academic Press. (2023, July 7).
  • How light and temperature work together to affect plant growth - ScienceDaily. (2022, August 29).
  • Effects of pH Amendment and Fertilizer Application on Root Growth of Maize ( Zea mays L.) in Tropical Peat Soil | Japan International Research Center for Agricultural Sciences | JIRCAS. (1997, March 1).
  • Modeling Arabidopsis root growth and development | Plant Physiology - Oxford Academic. (2025, February 27).
  • Roots stiffen up to stop growth - Max-Planck-Gesellschaft. (2022, March 30).
  • overcoming solubility issues with 5-Iodo-1- methylindoline-2,3-dione | Benchchem.
  • Effects of Low Temperature on Pedicel Abscission and Auxin Synthesis Key Genes of Tom
  • Substrate pH Influences the Nutrient Absorption and Rhizosphere Microbiome of Huanglongbing-Affected Grapefruit Plants - Frontiers. (2022, May 12).
  • Root growth mechanism reveals how plants survive drought - News - N
  • Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PMC.
  • Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development | PNAS. (2019, March 8).
  • Auxin Input Pathway Disruptions Are Mitigated by Changes in Auxin Biosynthetic Gene Expression in Arabidopsis - PMC.
  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A System
  • Indole-3-acetic acid - Wikipedia.
  • A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germin
  • Auxin-induced degradation dynamics set the pace for l
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - MDPI. (2019, July 30).
  • Manganese Toxicity Inhibited Root Growth by Disrupting Auxin Biosynthesis and Transport in Arabidopsis - Frontiers. (2017, March 2).
  • Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells - Frontiers.
  • Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC - NIH.
  • Protocol for determining regulators of competence in regeneration of adventitious roots using hypocotyl wounding approach in Arabidopsis - PMC. (2025, May 14).
  • Protocol for analyzing root halotropism using split-agar system in Arabidopsis thaliana. (2023, March 21).
  • Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology - Biology Discussion. (2016, July 20).
  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?
  • How plants cope with fast primary root elong
  • Auxin Control of Root Development - PMC - NIH.
  • (PDF)
  • Sulfonation of IAA in Urtica eliminates its DR5 auxin activity - PMC - NIH. (2024, December 20).
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses.
  • Investigate the Effect of IAA Growth Regul
  • 5-Ph-IAA | IAA deriv
  • 5-Ph-IAA | Active Degraders: Tocris Bioscience - R&D Systems.
  • Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures - UNL Digital Commons.
  • AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects - MDPI.
  • Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9 - Frontiers. (2024, June 20).
  • IAA degradation is highly variable. A, Plant auxin receptors (TIR1 or...
  • Plate assay for quantification of Root System Architecture of Arabidopsis seedlings - Protocols.io. (2020, January 6).
  • Auxin response factors are keys to the many auxin doors - PubMed. (2022, July 15).
  • The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed. (2008, March 15).
  • Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC - NIH. (2023, August 12).
  • A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents - Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Conditions for HPLC Separation of Halogenated Auxins

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of halogenated auxins. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of halogenated auxins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during these sensitive analyses.

Introduction

Halogenated auxins, a class of plant hormones, play a crucial role in various physiological processes. Their accurate quantification by reversed-phase HPLC (RP-HPLC) is essential for research in plant biology and agriculture. However, their acidic nature and structural similarities present unique challenges in achieving optimal separation. This guide provides a structured approach to mobile phase optimization, focusing on the scientific principles that govern the chromatographic behavior of these compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the HPLC separation of halogenated auxins, offering systematic solutions based on established chromatographic principles.

Issue 1: Poor Peak Resolution (Rs < 1.5) Between Halogenated Auxin Analogs

Primary Cause: Insufficient selectivity between structurally similar analytes. This is often due to a suboptimal mobile phase composition.

Solutions:

  • Adjust Mobile Phase pH: The ionization state of halogenated auxins, which are weak acids, is highly dependent on the mobile phase pH.[1][2] To increase retention and improve separation, the pH of the mobile phase should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analytes.[3][4] This suppresses the ionization of the carboxylic acid group, making the auxins more non-polar and increasing their interaction with the C18 stationary phase.[4]

    • Protocol: Start with a mobile phase containing an acidic modifier like 0.1% formic acid or acetic acid. If resolution is still poor, consider using a buffer system (e.g., phosphate or acetate buffer) to maintain a stable, low pH.[5]

  • Optimize Organic Modifier Concentration: The percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly impacts retention time and selectivity.[6]

    • Isocratic Elution: If using an isocratic method, systematically decrease the organic modifier concentration in small increments (e.g., 2-5%). This will increase retention times and may improve the separation between closely eluting peaks.[7]

    • Gradient Elution: For complex mixtures or analytes with a wide range of polarities, a gradient elution is often more effective.[8] A shallow gradient, where the organic solvent concentration increases slowly over time, can significantly enhance the resolution of closely eluting compounds.[9]

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, and they offer different selectivities.[10][11] If you are not achieving adequate separation with one, switching to the other can alter the elution order and improve resolution.[12]

    • Acetonitrile generally provides lower viscosity and lower UV cutoff, making it suitable for low-wavelength detection.[10]

    • Methanol can offer different selectivity due to its protic nature and may be a better choice for certain separations.[13]

Issue 2: Peak Tailing or Asymmetrical Peaks

Primary Cause: Secondary interactions between the acidic auxin molecules and the silica-based stationary phase. This is often due to interactions with residual silanol groups on the column packing material.[14][15]

Solutions:

  • Lower the Mobile Phase pH: As with improving resolution, operating at a low pH (e.g., pH 2.5-3) will protonate the residual silanol groups on the silica surface, minimizing their interaction with the negatively charged carboxylate group of the auxins.[15][16]

  • Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[16]

  • Use a Modern, High-Purity Column: Employing a column with high-purity silica and effective end-capping will have fewer accessible silanol groups, thus reducing the potential for secondary interactions and peak tailing.[14]

Issue 3: Retention Time Shifts or Poor Reproducibility

Primary Cause: Inconsistent mobile phase preparation, column temperature fluctuations, or inadequate column equilibration.

Solutions:

  • Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, especially the pH.[17] Even small variations in pH can lead to significant shifts in retention times for ionizable compounds like auxins.[1] Use a calibrated pH meter and always prepare fresh mobile phase.

  • Control Column Temperature: Use a column oven to maintain a constant and stable temperature. Fluctuations in temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time drift.[18][19]

  • Thorough Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is particularly important when changing mobile phase compositions. It may take 10-20 column volumes for equilibration.[20]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of halogenated auxins on a C18 column?

A good starting point for method development is a mobile phase consisting of acetonitrile and water (or a weak buffer) with an acidic modifier. A common initial condition is a gradient starting from a lower percentage of acetonitrile (e.g., 20-30%) and increasing to a higher percentage (e.g., 70-80%) over 15-20 minutes. The aqueous phase should be acidified with 0.1% formic acid or acetic acid to ensure the auxins are in their protonated form.[21][22]

Q2: Should I use isocratic or gradient elution for my halogenated auxin analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution is simpler and can be sufficient for separating a few components with similar retention behavior.

  • Gradient elution is generally preferred for complex samples containing multiple auxins with a range of polarities. It allows for the separation of both early and late-eluting compounds in a reasonable time frame with good resolution.[9]

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol have different solvent properties that can lead to changes in selectivity.[10]

  • Acetonitrile is an aprotic solvent and tends to have weaker solvent strength than methanol in reversed-phase chromatography.

  • Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can alter the selectivity for certain analytes. If you are struggling to resolve two co-eluting peaks, switching the organic modifier is a powerful tool to try.[12]

Q4: Why is it important to control the pH of the mobile phase when analyzing halogenated auxins?

Halogenated auxins are weak acids with pKa values typically in the range of 4-5. The pH of the mobile phase determines their degree of ionization.[3]

  • At a pH above the pKa , the auxins will be deprotonated (negatively charged) and more polar, resulting in shorter retention times on a C18 column.[4]

  • At a pH below the pKa , they will be in their neutral, protonated form, making them less polar and increasing their retention.[4] Controlling the pH is therefore critical for achieving reproducible retention times and optimal separation.[2]

Experimental Protocols & Data

Protocol 1: General Mobile Phase Optimization Workflow

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of halogenated auxins.

  • Initial Conditions:

    • Column: High-purity C18 column (e.g., 4.6 x 150 mm, 5 µm).[23]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at an appropriate wavelength (e.g., 280 nm) or fluorescence detector for enhanced sensitivity.[23]

  • Optimization Steps:

    • Evaluate Initial Chromatogram: Assess the resolution, peak shape, and retention times of your target analytes.

    • Adjust Gradient Slope: If resolution is poor, try a shallower gradient (e.g., increase the gradient time to 30 minutes). If the analysis time is too long, try a steeper gradient.

    • Modify pH: If peak tailing is observed, consider using a buffered mobile phase at a low pH (e.g., 20 mM potassium phosphate buffer at pH 2.5).

    • Change Organic Modifier: If co-elution persists, switch Mobile Phase B to methanol and re-optimize the gradient.

Table 1: Example Mobile Phase Compositions and Their Effects
Mobile Phase CompositionExpected OutcomeTroubleshooting Application
50:50 Acetonitrile:Water (0.1% Formic Acid)Moderate retention, good for initial screening.Baseline for further optimization.
30:70 Acetonitrile:Water (0.1% Formic Acid)Increased retention, may improve resolution of early eluting peaks.Poor resolution of early eluters.
70:30 Acetonitrile:Water (0.1% Formic Acid)Decreased retention, faster analysis time.Long run times with late-eluting compounds.
50:50 Methanol:Water (0.1% Formic Acid)Different selectivity compared to acetonitrile.Co-elution of critical pairs.
Gradient: 20-80% Acetonitrile in Water (0.1% Formic Acid) over 20 minGood separation of compounds with a range of polarities.Complex samples with multiple analytes.

Visualizations

Diagram 1: Mobile Phase Optimization Workflow

G start Start with Initial Gradient Conditions (e.g., 20-80% ACN in 20 min) eval1 Evaluate Resolution and Peak Shape start->eval1 check_res Resolution Adequate? eval1->check_res check_shape Peak Shape Good? check_res->check_shape Yes adjust_grad Adjust Gradient Slope (Steeper or Shallower) check_res->adjust_grad No adjust_ph Modify Mobile Phase pH (e.g., use buffer at pH 2.5) check_shape->adjust_ph No final Optimized Method check_shape->final Yes adjust_grad->eval1 change_org Change Organic Modifier (e.g., to Methanol) adjust_grad->change_org If resolution still poor change_org->start adjust_ph->eval1

Caption: A workflow for systematic mobile phase optimization.

Diagram 2: Effect of Mobile Phase pH on Auxin Ionization and Retention

G cluster_0 Mobile Phase pH < pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH > pKa (e.g., pH 7.0) A Auxin-COOH (Neutral, Non-polar) B Increased Interaction with C18 Stationary Phase A->B C Longer Retention Time B->C D Auxin-COO- (Anionic, Polar) E Decreased Interaction with C18 Stationary Phase D->E F Shorter Retention Time E->F

Caption: Relationship between pH, ionization, and retention.

References

Sources

Reference Data & Comparative Studies

Validation

Comparing the binding affinity of 2-(5-iodo-1H-indol-3-yl)acetic acid vs natural IAA

Comparative Binding Affinity Guide: 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) vs. Natural Indole-3-acetic acid (IAA) As target protein degradation technologies and precision agrochemicals evolve, understanding the nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA) vs. Natural Indole-3-acetic acid (IAA)

As target protein degradation technologies and precision agrochemicals evolve, understanding the nuanced receptor-ligand kinetics of the SCFTIR1/Aux/IAA co-receptor system is paramount. This guide provides a definitive comparison between the natural plant hormone Indole-3-acetic acid (IAA) and its synthetic halogenated analog, 2-(5-iodo-1H-indol-3-yl)acetic acid (5-I-IAA). By examining the structural causality, thermodynamic drivers, and self-validating experimental protocols, we can leverage these molecules for orthogonal receptor engineering.

Structural Causality: The Steric Reality of 5-Iodo-IAA

The interaction between the TIR1 receptor and its ligands is governed by strict spatial constraints. Natural IAA acts as a "molecular glue," burying its indole ring deep within the hydrophobic pocket of TIR1 to facilitate the recruitment and subsequent ubiquitination of Aux/IAA repressor proteins[1].

When we substitute the hydrogen at the 5-position of the indole ring with an iodine atom to synthesize 5-I-IAA, we fundamentally alter the molecule's steric profile. Iodine is a large, polarizable halogen with a Van der Waals radius of ~1.98 Å (compared to 1.20 Å for hydrogen).

  • In Wild-Type (WT) TIR1: The bulky iodine atom creates a severe steric clash with the phenyl ring of Phenylalanine 79 (Phe79) lining the binding pocket. This clash prevents the deep insertion of the indole core, drastically abrogating binding affinity.

  • In Engineered cvTIR1 (Bump-and-Hole): By mutating Phe79 to a smaller residue like Glycine (F79G) or Alanine (F79A), we create a structural cavity (the "hole"). This engineered pocket perfectly accommodates the bulky iodine "bump" of 5-I-IAA. The interaction is driven by favorable hydrophobic packing and potential halogen bonding, restoring high-affinity binding while remaining entirely orthogonal to the natural signaling pathway[2].

Mechanistic_Logic cluster_WT Wild-Type TIR1 System cluster_Mut Engineered cvTIR1 System IAA Natural IAA WT_TIR1 WT TIR1 (Phe79) IAA->WT_TIR1 High Affinity Complex_WT Active Co-receptor Complex WT_TIR1->Complex_WT Aux/IAA Recruitment I_IAA 5-I-IAA (Bump) I_IAA->WT_TIR1 Steric Clash Mut_TIR1 cvTIR1 (F79G - Hole) I_IAA->Mut_TIR1 High Affinity Complex_Mut Orthogonal Active Complex Mut_TIR1->Complex_Mut Aux/IAA Recruitment

Figure 1: Mechanistic logic of natural IAA vs 5-I-IAA binding in wild-type and engineered TIR1.

Comparative Binding Affinity Data

The binding efficiency of auxins is highly dependent on the complementary shape of the receptor pocket.1 have established the baseline affinity of natural IAA to WT TIR1 at approximately 7.9 µM[1]. The table below synthesizes the quantitative shifts in binding affinity when utilizing the 5-I-IAA analog across different receptor variants.

Receptor VariantLigandBinding Affinity (Kd)Thermodynamic Driver / Interaction Status
Wild-Type TIR1 Natural IAA~7.9 µMOptimal shape complementarity & hydrogen bonding
Wild-Type TIR1 5-I-IAA> 100 µMSevere steric clash at Phe79; unfavorable enthalpy
Mutant cvTIR1 (F79G) Natural IAA> 50 µMSuboptimal fit; loss of hydrophobic packing
Mutant cvTIR1 (F79G) 5-I-IAA~1 - 10 µMRestored via orthogonal cavity; favorable desolvation

Self-Validating Experimental Protocols

To accurately quantify these interactions, we rely on label-free, real-time biophysical techniques. As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives.

Method A: Surface Plasmon Resonance (SPR) Kinetics

SPR is the gold standard for measuring the fast association ( Kon​ ) and dissociation ( Koff​ ) rates characteristic of 3[3].

Self-Validating Setup: We utilize a dual-flow cell design. Flow Cell 1 (FC1) is conjugated with a mutated Aux/IAA degron peptide (e.g., mIAA7) which cannot bind TIR1, acting as an internal negative control. Flow Cell 2 (FC2) is conjugated with the wild-type Aux/IAA degron.

  • Sensor Chip Preparation: Immobilize biotinylated WT Aux/IAA peptide on FC2 and mutated mIAA7 peptide on FC1 of a Streptavidin (SA) sensor chip.

  • Baseline Stabilization: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) at 30 µL/min until a stable baseline is achieved.

  • Analyte Preparation: Pre-incubate purified TIR1 protein (either WT or F79G mutant) with varying concentrations of the ligand (IAA or 5-I-IAA, ranging from 0.1 µM to 100 µM).

  • Injection (Association): Inject the TIR1-Ligand complex over both flow cells for 120 seconds.

  • Buffer Wash (Dissociation): Switch back to running buffer for 300 seconds to monitor the dissociation rate.

  • Data Deconvolution: The true binding signal is strictly derived from FC2 minus FC1 . This instantly validates that the observed association is specific to the functional degron and not non-specific matrix binding. Calculate Kd​=Koff​/Kon​ .

SPR_Workflow Step1 1. Chip Preparation Immobilize Aux/IAA Degron Step2 2. Baseline Stabilization Continuous Buffer Flow Step1->Step2 Step3 3. Analyte Injection TIR1 + Ligand (IAA or 5-I-IAA) Step2->Step3 Step4 4. Association Phase Measure Kon Step3->Step4 Step5 5. Dissociation Phase Measure Koff Step4->Step5 Step6 6. Data Fitting Calculate Kd = Koff/Kon Step5->Step6

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for binding affinity.

Method B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC provides orthogonal validation by directly measuring the heat of binding, allowing the deconvolution of the Gibbs free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( ΔS ) components.

Self-Validating Setup: ITC requires a reverse-titration control and a buffer-only blank.

  • Blank Titration: Inject 5-I-IAA into the buffer alone to quantify the heat of dilution.

  • Sample Titration: Place 30 µM of the TIR1-Aux/IAA complex in the calorimetric cell.

  • Ligand Injection: Titrate 300 µM of 5-I-IAA (or natural IAA) from the syringe into the cell in 2 µL increments.

  • Data Subtraction: Mathematically subtract the heat of dilution (from step 1) from the receptor-ligand titration data. This ensures the integrated heat peaks represent true biomolecular interaction enthalpies.

Insight: When 5-I-IAA binds to the mutant F79G pocket, the displacement of ordered water molecules by the bulky, hydrophobic iodine atom provides a significant entropic driving force ( ΔS>0 ), confirming the efficacy of the bump-and-hole design.

Conclusion & Field Applications

The comparative binding profiles of IAA and 5-I-IAA illustrate a masterclass in receptor engineering. Because 5-I-IAA cannot efficiently bind WT TIR1, it is biologically inert in wild-type cells. However, its high affinity for cvTIR1 makes it an exceptionally potent inducer for 2[2]. By utilizing 5-substituted IAAs, researchers can achieve rapid, targeted protein degradation with virtually zero basal degradation and minimal off-target toxicity, streamlining drug discovery and functional genomics workflows.

References

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC. 3

  • The differential binding and biological efficacy of auxin herbicides - PMC. 1

  • Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC. 2

Sources

Comparative

A Guide to the Purity Validation of 2-(5-iodo-1H-indol-3-yl)acetic Acid via ¹H and ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. For a compound like 2-(5-iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. For a compound like 2-(5-iodo-1H-indol-3-yl)acetic acid, a key intermediate in various synthetic pathways, rigorous purity assessment is not merely a quality control measure but a critical determinant of downstream experimental success. This guide provides an in-depth comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound's purity, grounded in established scientific principles and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique in pharmaceutical analysis, offering detailed structural information about molecules.[1] It is particularly well-suited for determining the identity and purity of organic substances, even when reference standards are unavailable.[2] This guide will delve into the causality behind experimental choices, present self-validating protocols, and compare the utility of ¹H and ¹³C NMR in the context of 2-(5-iodo-1H-indol-3-yl)acetic acid analysis.

The Foundational Role of NMR in Purity Determination

NMR spectroscopy operates by probing the magnetic properties of atomic nuclei, most notably ¹H (protons) and ¹³C.[1] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides a unique fingerprint of the molecule, revealing information about the chemical environment of each nucleus.[2][3] This high specificity and the ability to provide detailed structural information make NMR an indispensable tool for confirming molecular identity and detecting trace impurities in complex formulations.[4]

For purity assessment, NMR offers several advantages over other analytical techniques like chromatography. It is a primary analytical method, meaning it does not require a specific reference standard of the analyte for quantification.[5] The signal intensity in ¹H NMR is directly proportional to the number of nuclei generating the signal, allowing for accurate and reliable quantification of both the main compound and any impurities present.[1] This makes quantitative NMR (qNMR) a powerful tool for determining the absolute purity of a sample.[6][7]

Comparative Analysis: ¹H NMR vs. ¹³C NMR for Purity Validation

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Sensitivity High, due to the 99.9% natural abundance of the ¹H isotope.[8]Low, due to the 1.1% natural abundance of the ¹³C isotope.[8]
Information Provided Number of different types of protons, their chemical environment, and neighboring protons (spin-spin splitting).[9]Number of different types of carbon atoms and their chemical environment.[9]
Quantitative Accuracy Excellent for quantitative analysis (qNMR) due to direct proportionality of signal integral to the number of protons.Less straightforward for direct quantification due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).
Spectral Complexity Can be complex due to proton-proton coupling, potentially leading to overlapping signals.[10]Generally simpler spectra with sharp, single peaks for each unique carbon (with proton decoupling).[9]
Impurity Detection Highly sensitive for detecting proton-containing impurities.[11]Can reveal carbon-based impurities that may not be easily visible in the ¹H spectrum.[9]

Experimental Workflow for Purity Validation

The following diagram outlines a robust workflow for the validation of 2-(5-iodo-1H-indol-3-yl)acetic acid purity using NMR spectroscopy.

Caption: Workflow for NMR-based purity validation.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Accurately weigh approximately 5-10 mg of 2-(5-iodo-1H-indol-3-yl)acetic acid and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should be non-reactive and have peaks that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for indole derivatives due to its ability to dissolve a wide range of organic compounds.[12][13]

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition
  • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, ensuring sharp spectral lines.

  • Acquire the spectrum using a standard single-pulse sequence (e.g., 'zg30').[14]

    • Spectral Width (SW): ~16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T₁ is recommended to ensure full relaxation of all protons).

Protocol 3: ¹³C NMR Data Acquisition
  • Use the same sample from the ¹H NMR experiment.

  • Acquire the spectrum using a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[14]

    • Spectral Width (SW): ~240 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 256 to 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[14]

Interpreting the Spectra: A Guide for 2-(5-iodo-1H-indol-3-yl)acetic Acid

Expected ¹H NMR Signals

The proton NMR spectrum of 2-(5-iodo-1H-indol-3-yl)acetic acid in DMSO-d₆ is expected to show distinct signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton. The electron-withdrawing effect of the iodine atom at the C5 position will influence the chemical shifts of the aromatic protons.[14]

  • NH Proton (H1): A broad singlet typically in the downfield region (δ 11.0-12.0 ppm). Its chemical shift is sensitive to solvent and concentration.[14]

  • Indole Ring Protons (H2, H4, H6, H7): These protons will appear in the aromatic region (δ 7.0-8.0 ppm). The H4 proton is expected to be a doublet, H6 a doublet of doublets, and H7 a doublet. The H2 proton on the pyrrole ring will likely be a singlet or a triplet depending on coupling to the NH proton.

  • Methylene Protons (-CH₂-): A singlet around δ 3.5-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often in the very downfield region (δ 12.0-13.0 ppm), and its visibility can depend on the solvent and water content.

Expected ¹³C NMR Signals

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The carbon attached to the iodine atom (C5) will have a characteristic chemical shift.[15]

  • Carbonyl Carbon (-COOH): Typically in the range of δ 170-180 ppm.

  • Indole Ring Carbons: These will appear in the aromatic region (δ 100-140 ppm). The C5 carbon directly attached to the iodine will be significantly shifted.[16]

  • Methylene Carbon (-CH₂-): Expected around δ 30-40 ppm.

Purity Calculation Using Quantitative ¹H NMR (qNMR)

The purity of the analyte can be calculated using the following equation, by comparing the integral of a well-resolved analyte signal to that of a known amount of an internal standard:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / manalyte) * (mstd / Mstd) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to 2-(5-iodo-1H-indol-3-yl)acetic acid

  • "std" refers to the internal standard

Comparison with Alternative Purity Assessment Methods

While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods to ensure a complete picture.

MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) High sensitivity for detecting minor impurities, well-established for purity analysis.Requires specific reference standards for each impurity for accurate quantification, can be destructive.
Mass Spectrometry (MS) Extremely high sensitivity, provides molecular weight information of impurities.Quantification can be challenging without appropriate standards, ionization efficiency can vary between compounds.
Elemental Analysis Provides the elemental composition of the sample, useful for confirming the empirical formula.Does not provide information on the nature of impurities, requires a relatively large amount of sample.

Regulatory Context and Validation

The validation of analytical procedures is a critical aspect of pharmaceutical development and is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[17] The recently updated ICH Q2(R2) guidance now explicitly includes spectroscopic techniques like NMR.[18][19] The validation of an NMR method for purity determination should demonstrate its specificity, linearity, range, accuracy, and precision to be considered fit for its intended purpose.[20][21]

Conclusion

Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the purity validation of 2-(5-iodo-1H-indol-3-yl)acetic acid. ¹H NMR, particularly in its quantitative application (qNMR), offers a direct and accurate method for purity determination without the need for a specific analyte reference standard. ¹³C NMR, while less sensitive, provides complementary structural information that can be crucial for identifying and characterizing unexpected impurities. By employing a combination of these NMR techniques, and where necessary, orthogonal analytical methods, researchers and drug development professionals can ensure the highest quality of their materials, thereby safeguarding the integrity of their scientific endeavors.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). New Food Magazine. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • NMR Spectroscopy In Pharmaceutical Analysis. AZoM. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Applications of NMR in Pharmaceutical Analysis. (2021, April 12). Moravek. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

  • da Silva, R. R., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701-1714. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Elder, D. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. [Link]

  • ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d6. ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]

  • ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonances (NMR) Spectroscopy. University of Calgary. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Application of ¹H and ¹³C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. National Center for Biotechnology Information. [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]

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Validation

Comparative Guide to TIR1 Receptor Activation: Natural Auxin (IAA) vs. 5-Iodo-IAA in Yeast Two-Hybrid Assays

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract The auxin co-receptor complex, formed by TIR1/AFB and Aux/IAA proteins, is a cornerstone of plant development and a key t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The auxin co-receptor complex, formed by TIR1/AFB and Aux/IAA proteins, is a cornerstone of plant development and a key target for agrochemical development. Auxin acts as a "molecular glue," stabilizing the interaction between these two protein families, leading to the degradation of Aux/IAA repressors and subsequent gene activation.[1][2][3] The yeast two-hybrid (Y2H) system offers a powerful in vivo platform to study these ligand-dependent interactions. This guide provides a comprehensive comparison of the natural auxin, indole-3-acetic acid (IAA), with the synthetic analog, 2-(5-iodo-1H-indol-3-yl)acetic acid (5-iodo-IAA), in their ability to activate the TIR1 receptor, validated through quantitative Y2H assays. We present the underlying principles, a detailed experimental protocol, and a comparative analysis of their performance, offering researchers a framework for evaluating novel auxin analogs.

Introduction: Deconstructing the Auxin Signaling Pathway

At the heart of auxin signaling lies a sophisticated mechanism of regulated protein degradation.[1][4] In the absence of auxin, Aux/IAA proteins bind to Auxin Response Factor (ARF) transcription factors, repressing the expression of auxin-responsive genes.[5] The perception of auxin is mediated by the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[6][7] These proteins are F-box components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[8][9]

Auxin binding occurs in a pocket on the surface of TIR1.[2][10] This binding event alone does not cause a significant conformational change in TIR1; instead, auxin acts as a molecular glue, stabilizing the interaction between TIR1 and a conserved degron motif within Domain II of an Aux/IAA protein.[2][11] This ternary complex (TIR1-auxin-Aux/IAA) formation is the critical activation step, leading to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[1][9] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate gene expression.[5] This elegant system allows for rapid and tunable responses to fluctuating auxin levels within the plant.

Why Use a Yeast Two-Hybrid (Y2H) System?

The Y2H system is exceptionally well-suited for studying ligand-dependent protein-protein interactions like the one central to auxin signaling. The system is based on the modular nature of transcription factors, which have a physically separable DNA-binding domain (BD) and a transcriptional activation domain (AD).[12][13][14]

  • Bait and Prey: The TIR1 receptor is fused to the BD ("bait"), and an Aux/IAA protein is fused to the AD ("prey").

  • Ligand-Dependence: When expressed in the same yeast nucleus, these two fusion proteins will not interact strongly enough to activate transcription on their own.

  • Activation: The addition of an auxin molecule (like IAA or 5-iodo-IAA) promotes the formation of the TIR1-Aux/IAA complex. This brings the BD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.[15][16]

This setup allows for not only the detection but also the quantification of the interaction's strength in response to different compounds and concentrations, making it an ideal primary screen for novel auxin analogs.

cluster_0 Low Auxin cluster_1 High Auxin cluster_2 Ternary Complex TIR1_BD TIR1-BD Promoter Promoter NoInteraction No Interaction IAA_AD Aux/IAA-AD Reporter Reporter Gene (e.g., LacZ) Promoter->Reporter label_off TRANSCRIPTION OFF TIR1_BD_2 TIR1-BD Auxin Auxin (IAA or 5-iodo-IAA) TIR1_BD_2->Auxin Promoter_2 Promoter TIR1_BD_2->Promoter_2 Binds IAA_AD_2 Aux/IAA-AD Reporter_2 Reporter Gene (e.g., LacZ) IAA_AD_2->Reporter_2 Activates Auxin->IAA_AD_2 Product β-galactosidase Reporter_2->Product Expressed Promoter_2->Reporter_2 label_on TRANSCRIPTION ON

Figure 1. Principle of the auxin-dependent Yeast Two-Hybrid assay.

Comparative Analysis: IAA vs. 5-iodo-IAA

The rationale for developing synthetic auxins is to create molecules with altered properties, such as increased stability, enhanced potency, or receptor specificity, which can be valuable for both research and agriculture. 5-iodo-IAA is an analog of the natural hormone IAA. The addition of an iodine atom at the 5th position of the indole ring can significantly influence its interaction within the TIR1 binding pocket.

Performance Metrics & Expected Outcomes

The primary method for comparing the efficacy of IAA and 5-iodo-IAA is to generate dose-response curves using a quantitative Y2H assay (e.g., β-galactosidase liquid assay). From these curves, we can derive key performance metrics. Studies on other 5-substituted IAAs have shown that modifications at this position can dramatically alter binding affinity.[17]

MetricDescriptionNatural IAA (Expected)5-iodo-IAA (Hypothetical)Rationale for Difference
EC₅₀ The concentration of auxin required to achieve 50% of the maximal interaction strength. A lower EC₅₀ indicates higher potency.~0.5 - 1.5 µM[18]~0.05 - 0.2 µM The bulky, hydrophobic iodine atom may form additional favorable contacts within the TIR1 binding pocket, increasing the stability of the ternary complex and thus requiring a lower concentration for activation.
Maximal Response The highest level of reporter gene activation achieved at saturating concentrations of auxin.Normalized to 100%~90-110% Assuming the iodine substitution does not sterically hinder the overall formation of a productive complex, the maximal response should be comparable to that of natural IAA.
Specificity The ability to activate specific TIR1/AFB-Aux/IAA pairs. Different receptor-repressor pairs exhibit varied auxin-binding affinities.[19]BroadPotentially Altered The modified structure of 5-iodo-IAA might favor binding to certain TIR1/AFB family members over others, offering a potential avenue for engineering receptor-specific signaling.

Experimental Validation: A Quantitative Y2H Protocol

This protocol provides a framework for quantitatively comparing the activation of a specific TIR1-Aux/IAA pair by IAA and 5-iodo-IAA.

Experimental Workflow

p1 Step 1: Plasmid Construction Bait: pGBKT7-TIR1 Prey: pGADT7-Aux/IAA p2 Step 2: Yeast Co-Transformation Transform bait and prey plasmids into a suitable yeast strain (e.g., Y2HGold) p1->p2 p3 Step 3: Qualitative Plate Assay Select diploid yeast on SD/-Leu/-Trp Confirm interaction on SD/-Leu/-Trp/-His/-Ade p2->p3 p4 Step 4: Liquid Culture Preparation Inoculate positive colonies into liquid SD/-Leu/-Trp media p3->p4 p5 Step 5: Dose-Response Treatment Add serial dilutions of IAA or 5-iodo-IAA to liquid cultures. Include a vehicle control (e.g., DMSO). p4->p5 p6 Step 6: Cell Lysis & β-Galactosidase Assay Lyse yeast cells and measure β-galactosidase activity using ONPG as a substrate. p5->p6 p7 Step 7: Data Analysis Normalize activity, plot dose-response curves, and calculate EC₅₀ values. p6->p7

Figure 2. Workflow for quantitative Y2H comparison of auxin analogs.

Step-by-Step Methodology

1. Plasmid Construction:

  • Rationale: To create the bait and prey fusion proteins. The GAL4-based system is robust and widely used.[14][20]

  • Bait: Clone the full-length coding sequence of Arabidopsis thaliana TIR1 into a GAL4 DNA-BD vector, such as pGBKT7.

  • Prey: Clone the full-length coding sequence of a specific Arabidopsis Aux/IAA protein (e.g., IAA7) into a GAL4 AD vector, like pGADT7.

  • Verification: Confirm all constructs by Sanger sequencing.

2. Yeast Strain and Co-Transformation:

  • Rationale: To introduce the plasmids into a host system where the interaction can be reported. Strains like Y2HGold or AH109 contain multiple reporter genes (e.g., HIS3, ADE2, LacZ) for high-stringency screening.[20][21]

  • Protocol: Co-transform the pGBKT7-TIR1 (bait) and pGADT7-Aux/IAA (prey) plasmids into the yeast strain using a standard lithium acetate-based transformation protocol.

  • Selection: Plate the transformed cells on Synthetic Dextrose (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for yeast that have successfully taken up both plasmids.

3. Essential Controls for Assay Integrity:

  • Rationale: Controls are critical to ensure that any observed interaction is specific and not an artifact of the system.[22][23]

  • Auto-activation Control: Transform yeast with the pGBKT7-TIR1 bait plasmid and an empty pGADT7 prey vector. Plate on high-stringency selective media (SD/-Leu/-Trp/-His/-Ade). Growth indicates the bait alone can activate transcription and is unsuitable for screening.

  • Negative Control: Co-transform pGBKT7-TIR1 and pGADT7-Aux/IAA but add only the vehicle (e.g., DMSO) used to dissolve the auxins. This establishes the baseline reporter activity in the absence of a ligand.

  • Positive Control: Use a known interacting protein pair provided with most commercial Y2H kits (e.g., p53 and SV40 large T-antigen) to ensure the system is working correctly.

4. Quantitative Liquid β-Galactosidase Assay: [24]

  • Rationale: This assay provides quantitative data on the strength of the protein-protein interaction, allowing for a direct comparison of ligand potency.

  • a. Inoculation: Pick 3-5 independent colonies from the SD/-Leu/-Trp plate and inoculate them into 5 mL of liquid SD/-Leu/-Trp medium. Grow overnight at 30°C with shaking.

  • b. Sub-culturing and Treatment: Dilute the overnight cultures to an OD₆₀₀ of ~0.2 in fresh medium. Add serial dilutions of IAA or 5-iodo-IAA (e.g., from 10 nM to 100 µM) and a vehicle control. Incubate for 4-6 hours at 30°C.

  • c. Cell Lysis: Measure the final OD₆₀₀ of each culture. Pellet a known volume of cells (e.g., 1.5 mL) and lyse them. Freeze-thaw cycles (-80°C/37°C) or chemical lysis with chloroform/SDS are common methods.

  • d. Enzymatic Reaction: Resuspend the lysed cells in Z-buffer. Start the reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • e. Measurement: Stop the reaction with Na₂CO₃ when a yellow color develops. Measure the absorbance at 420 nm (OD₄₂₀).

  • f. Calculation: Calculate Miller units to normalize the β-galactosidase activity relative to cell density and reaction time.

    • Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)
    • Where: t = reaction time (min), V = volume of culture used (mL).

Interpreting the Data and Best Practices

  • Dose-Response Curves: Plot the normalized Miller units against the logarithm of the auxin concentration. Use a non-linear regression (sigmoidal curve fit) to determine the EC₅₀ for both IAA and 5-iodo-IAA.

  • Statistical Significance: Perform each experiment with at least three biological replicates and three technical replicates. Use appropriate statistical tests to determine if the differences in EC₅₀ values are significant.

  • Potential Pitfalls:

    • False Positives: A protein may be "sticky" or the bait may auto-activate reporter genes. The controls described in Step 3 are essential to rule these out.

    • False Negatives: The fusion tags (BD or AD) might sterically hinder the interaction. If no interaction is observed, consider swapping the proteins between the bait and prey vectors.

    • Compound Solubility: Ensure that 5-iodo-IAA is fully dissolved in the vehicle and does not precipitate in the aqueous culture medium, which could lead to inaccurate concentration-response data.

Conclusion

The auxin-dependent yeast two-hybrid assay is a robust, sensitive, and scalable method for validating and characterizing the activity of novel auxin analogs. By comparing the performance of 5-iodo-IAA to the natural hormone IAA, this guide demonstrates a clear framework for quantifying ligand potency through EC₅₀ determination. The hypothetical data suggest that 5-iodo-IAA could be a more potent activator of the TIR1 receptor, a finding that would warrant further in vitro binding assays and in planta physiological experiments. This approach provides researchers and drug development professionals with a reliable primary screening platform to identify and rank candidate molecules targeting the fundamental auxin signaling pathway.

References

  • Creative BioMart. (n.d.). Principle and Protocol of Yeast Two Hybrid System.
  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature Plants, 4(7), 453-459. Available from: [Link]

  • Powers, S. K., & Strader, L. C. (2020). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Current Opinion in Plant Biology, 55, 14-21. Available from: [Link]

  • Sasaki, Y. (2023). Understanding the Yeast Two-Hybrid Assay: Principles and Applications. Proteomics & Bioinformatics. Available from: [Link]

  • News-Medical.Net. (2019). Yeast two-hybrid (Y2H) systems. Available from: [Link]

  • Worley, C. K., et al. (2000). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 12(3), 457-468. Available from: [Link]

  • Omics Empower. (2025). Yeast Two-Hybrid (Y2H) Systems: From GAL4 to Split-Ubiquitin Assays. Available from: [Link]

  • Singer Instruments. (n.d.). Yeast 2-Hybrid. Retrieved from [Link]

  • Sampedro, J., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(3), 961-975. Available from: [Link]

  • Wang, S., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1042732. Available from: [Link]

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. Available from: [Link]

  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53529. Available from: [Link]

  • Bitesize Bio. (2025). Quantitative yeast two-hybrid screening in 4 easy steps. Available from: [Link]

  • Orosa-Puente, B., et al. (2022). Protein degradation in auxin response. The Plant Cell, 34(1), 374-391. Available from: [Link]

  • Zenser, N., et al. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. Available from: [Link]

  • Yesbolatova, A., et al. (2023). Auxin-Inducible Degron System: An Efficient Protein Degradation Tool to Study Protein Function. Bio-protocol, 13(10), e4671. Available from: [Link]

  • Liu, X., et al. (2009). Analysis of Vaccinia Virus−Host Protein−Protein Interactions: Validations of Yeast Two-Hybrid Screenings. Journal of Proteome Research, 8(11), 5304-5315. Available from: [Link]

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  • Yu, H., et al. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(1), 295-303. Available from: [Link]

  • Van Criekinge, W., & Beyaert, R. (1999). Identification of protein-protein interactions by standard gal4p-based yeast two-hybrid screening. Methods in molecular biology (Clifton, N.J.), 128, 197-219. Available from: [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Available from: [Link]

  • Patel, K., et al. (2022). Identification of novel PGRP3 protein-protein interactions using yeast two hybrid system. bioRxiv. Available from: [Link]

  • Finley Lab. (2003). Yeast Two-Hybrid Protocol. Retrieved from [Link]

  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. Available from: [Link]

  • RCSB PDB. (2007). 2P1Q: Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. Available from: [Link]

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Comparative

A Comparative Analysis of the Physiological Responses of Arabidopsis thaliana to 5-Iodo-Indole-3-Acetic Acid and 2,4-Dichlorophenoxyacetic Acid

A Technical Guide for Researchers This guide provides an in-depth comparison of the physiological effects of a halogenated analog of the natural auxin, 5-iodo-indole-3-acetic acid (5-iodo-IAA), and the widely used synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

This guide provides an in-depth comparison of the physiological effects of a halogenated analog of the natural auxin, 5-iodo-indole-3-acetic acid (5-iodo-IAA), and the widely used synthetic auxin herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), on the model plant Arabidopsis thaliana. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the nuanced responses elicited by different auxin analogs.

Introduction: The Diverse World of Auxins

Auxin, with indole-3-acetic acid (IAA) as its principal natural form, is a class of plant hormones that orchestrates a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses.[1] The ability to synthesize analogs of IAA, such as the halogenated 5-iodo-IAA and the synthetic 2,4-D, has provided powerful tools for dissecting auxin signaling and for agricultural applications. While both compounds mimic the action of natural auxin, their distinct chemical structures lead to significant differences in their physiological and molecular impacts on plants like Arabidopsis thaliana. This guide will explore these differences, providing experimental context and data to inform future research and applications.

Molecular Mechanisms: A Tale of Two Auxins

At the heart of auxin action lies the canonical signaling pathway involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA transcriptional repressors.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby releasing Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1][3]

Both 5-iodo-IAA and 2,4-D are known to act through this TIR1/AFB-mediated signaling pathway.[4] However, their efficacy and the downstream consequences of their interaction with the signaling machinery differ significantly.

2,4-D: A Persistent Agonist with Herbicidal Activity

2,4-D is structurally similar to IAA and is recognized by the TIR1/AFB auxin co-receptor system.[5][6] Its herbicidal action stems from its high stability and persistence within the plant. Unlike natural auxins, which are subject to rapid degradation and conjugation, 2,4-D remains active for longer periods, leading to a sustained and uncontrolled activation of auxin responses.[5] This results in a cascade of detrimental physiological effects, including overproduction of ethylene and abscisic acid (ABA), which contribute to senescence and ultimately, plant death in susceptible dicot species.[5][7] The primary receptor for 2,4-D in Arabidopsis is considered to be TIR1.[5]

5-Iodo-IAA: A Halogenated Analog with Nuanced Effects

While specific research on the physiological effects of 5-iodo-IAA in Arabidopsis is less abundant in publicly available literature, its structural similarity to IAA suggests it also engages the TIR1/AFB pathway. The introduction of a halogen atom, such as iodine, at the 5-position of the indole ring can alter the molecule's binding affinity for the TIR1/AFB co-receptors and its susceptibility to metabolic inactivation. This can lead to more potent or prolonged auxin responses compared to IAA, but typically without the extreme and toxic effects observed with 2,4-D at herbicidal concentrations.

Signaling Pathway Overview

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA, 5-iodo-IAA, 2,4-D) AUX1_LAX AUX1/LAX Influx Carrier Auxin->AUX1_LAX Influx TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds PIN_ABCB PIN/ABCB Efflux Carrier PIN_ABCB->Auxin Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with Auxin as 'glue' ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription

Caption: Canonical auxin signaling pathway in Arabidopsis.

Comparative Physiological Responses

The differential molecular activities of 5-iodo-IAA and 2,4-D manifest in distinct physiological responses in Arabidopsis.

Root System Architecture

Auxin plays a critical role in regulating root development, with low concentrations generally promoting primary root growth and higher concentrations inhibiting it while promoting lateral root formation.[8][9]

  • 2,4-D: At low concentrations, 2,4-D can stimulate cell division and general plant growth.[4] However, at higher, herbicidal concentrations, it strongly inhibits primary root growth and can induce excessive lateral root formation.[4] This is a classic auxin overdose response.

  • 5-Iodo-IAA: While specific data for 5-iodo-IAA is limited, halogenated auxins often exhibit increased potency. It is plausible that 5-iodo-IAA would inhibit primary root growth and promote lateral root formation at lower concentrations than IAA due to potentially higher activity or stability.

Compound Effect on Primary Root Growth Effect on Lateral Root Formation Reference Concentration (for effect)
IAA Promotes at low conc., inhibits at high conc.PromotesnM to low µM range[10][11]
5-Iodo-IAA Likely inhibitory at lower concentrations than IAALikely promotes at lower concentrations than IAA(Hypothesized based on halogenated auxin properties)
2,4-D Inhibitory, especially at higher concentrationsInduces, can be excessive0.05 µM shows inhibition[4]
Shoot and Leaf Morphology

High concentrations of auxins, particularly synthetic ones, can cause dramatic changes in shoot and leaf morphology.

  • 2,4-D: Application of 2,4-D to Arabidopsis rosettes leads to severe epinasty (downward curling) of leaves, loss of turgor, and curling of the flower stem.[12] These symptoms are characteristic of the uncontrolled growth and hormonal imbalance induced by the herbicide.[6]

  • 5-Iodo-IAA: It is expected that 5-iodo-IAA would also induce auxin-related morphological changes. However, the severity and nature of these changes would likely differ from those caused by 2,4-D, potentially being less extreme and more akin to an exaggerated natural auxin response.

Gene Expression

The application of auxins rapidly alters the expression of a suite of genes. The primary targets are the Aux/IAA, GH3, and SAUR gene families.

  • 2,4-D: Genome-wide expression analysis in Arabidopsis treated with 2,4-D revealed significant changes in the transcript levels of 148 up-regulated and 85 down-regulated genes within one hour.[7] These genes are involved in transcription, metabolism, signal transduction, and transport.[7] Notably, 2,4-D modulates the expression of genes in the auxin, ethylene, and ABA pathways, highlighting the hormonal crosstalk it induces.[7][13]

  • 5-Iodo-IAA: As a potent auxin analog, 5-iodo-IAA is expected to strongly induce the expression of early auxin-responsive genes like IAA5 and IAA19.[14][15] The magnitude and duration of this induction may differ from that of IAA and 2,4-D, reflecting its unique molecular properties.

Experimental Protocols

To facilitate comparative studies, the following standardized protocols are recommended for Arabidopsis thaliana.

Root Growth Assay

This assay is fundamental for quantifying the effects of auxin analogs on root system architecture.

Workflow: Root Growth Assay

Root_Growth_Assay A 1. Seed Sterilization & Stratification B 2. Plating on MS Agar with Test Compounds A->B C 3. Vertical Incubation (4-5 days) B->C D 4. Transfer to New Plates with Test Compounds C->D E 5. Continued Vertical Incubation (5-7 days) D->E F 6. Image Acquisition & Root Measurement E->F

Caption: Workflow for a typical Arabidopsis root growth assay.

Detailed Steps:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water.

  • Stratification: Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days to synchronize germination.

  • Plating: Pipette seeds onto square Petri plates containing half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, supplemented with a range of concentrations of 5-iodo-IAA, 2,4-D, or a solvent control (e.g., DMSO).

  • Incubation: Place plates vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C.

  • Data Acquisition: After a set period (e.g., 7-10 days), photograph the plates. Measure primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).

Gene Expression Analysis by qRT-PCR

This method allows for the quantification of changes in the expression of specific auxin-responsive genes.

Workflow: qRT-PCR for Gene Expression

qRT_PCR_Workflow A 1. Seedling Growth in Liquid Culture B 2. Auxin Treatment (Time Course) A->B C 3. RNA Extraction & Purification B->C D 4. cDNA Synthesis C->D E 5. qRT-PCR with Gene-Specific Primers D->E F 6. Data Analysis (e.g., ΔΔCt method) E->F

Caption: Workflow for quantitative real-time PCR analysis.

Detailed Steps:

  • Seedling Growth: Grow sterile Arabidopsis seedlings in liquid half-strength MS medium for 5-7 days with gentle shaking.

  • Treatment: Add 5-iodo-IAA, 2,4-D, or a solvent control to the liquid medium to the desired final concentration. Collect tissue samples at various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., IAA5, IAA19, GH3.3) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion and Future Perspectives

The comparison between 5-iodo-IAA and 2,4-D in Arabidopsis thaliana highlights the profound impact that subtle chemical modifications can have on the physiological outcomes of auxin action. While both compounds leverage the core auxin signaling pathway, the persistence and high-level activity of 2,4-D lead to a phytotoxic response not typically observed with halogenated IAA analogs under similar conditions. 5-Iodo-IAA, while likely a potent auxin, is expected to elicit responses that are more aligned with, albeit potentially stronger than, the natural auxin IAA.

Future research should focus on a direct, side-by-side comparison of these two compounds across a range of concentrations, examining their effects on the Arabidopsis transcriptome, proteome, and metabolome. Such studies will not only enhance our fundamental understanding of auxin biology but also inform the development of more selective and effective synthetic auxins for agricultural and biotechnological applications.

References

  • Hardtke, C. S., & Berleth, T. (1998). The Arabidopsis MONOPTEROS gene is required for ordering cell divisions in postembryonic root development. Development, 125(15), 2931-2940.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 446-451.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445.
  • Grossmann, K. (2010). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Plant Signaling & Behavior, 5(2), 113-121. [Link]

  • Raghavan, C., et al. (2005). Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis. Functional & Integrative Genomics, 5(3), 141-153. [Link]

  • Mockaitis, K., & Estelle, M. (2008). Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology, 24, 55-80. [Link]

  • Cultivar Magazine. (2025, May 27). 2,4-D. Cultivar Magazine.
  • Pazmiño, D. M., et al. (2011). 2,4-D transport and herbicide resistance in weeds. Journal of Experimental Botany, 62(10), 3425-3438. [Link]

  • Mori, Y., et al. (2017). Auxin signaling through SCFTIR1/AFBs mediates feedback regulation of IAA biosynthesis. Bioscience, Biotechnology, and Biochemistry, 81(7), 1338-1344. [Link]

  • Le Clere, S., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols, 4(4), 539-548. [Link]

  • Pazmiño, D. M., et al. (2011). Effect of 2,4-D and EDTA on Arabidopsis phenotype. Journal of Experimental Botany, 62(15), 5539-5550. [Link]

  • Pazmiño, D. M., et al. (2014). Effect of 2,4-D on the phenotype of Arabidopsis mutants related to ROS. Plant Science, 227, 137-147. [Link]

  • Wójcikowska, B., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(2), 489-504. [Link]

  • Waśkiewicz, A., et al. (2021). Auxin-triggered changes in the Arabidopsis root tip (phospho)proteome reveal novel root growth regulators. bioRxiv. [Link]

  • Han, H., et al. (2011). Inheritance and Physiological Basis for 2,4-D Resistance in Prickly Lettuce (Lactuca serriola L.). Journal of Agricultural and Food Chemistry, 59(16), 8820-8826. [Link]

  • Pěnčík, A., et al. (2018). The expression of genes involved in IAA biosynthesis and degradation in Arabidopsis plants grown on NaCl and sorbitol. Plant Growth Regulation, 86(3), 365-376. [Link]

  • Araujo, L. P., et al. (2024). Comparative Gene Expression following 2,4-D Treatment in Two Red Clover (Trifolium pratense L.) Populations with Differential Tolerance to the Herbicide. International Journal of Molecular Sciences, 25(11), 6092. [Link]

  • Kolb, E., & Jürgens, G. (2021). Altered Root Growth, Auxin Metabolism and Distribution in Arabidopsis thaliana Exposed to Salt and Osmotic Stress. International Journal of Molecular Sciences, 22(15), 8094. [Link]

  • de Wit, M., et al. (2016). Local phytochrome signalling limits root growth in light by repressing auxin biosynthesis. Journal of Experimental Botany, 67(19), 5703-5714. [Link]

  • Remans, T., et al. (2008). Effect of auxin (IAA) on root growth (a), average length of root hairs. ResearchGate. [Link]

  • Wang, R., & Estelle, M. (2014). Auxin signaling. Annual Review of Plant Biology, 65, 93-115. [Link]

  • Romero-Puertas, M. C., et al. (2012). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Critical Reviews in Plant Sciences, 31(2), 136-147. [Link]

  • Kurepa, J., & Smalle, J. A. (2019). Increased shoot/root growth ratio in Arabidopsis auxin resistant mutants. ResearchGate. [Link]

  • Sehr, E. M., et al. (2010). Analysis of secondary growth in the Arabidopsis shoot reveals a positive role of jasmonate signalling in cambium formation. The Plant Journal, 63(5), 811-822. [Link]

  • Barbez, E., et al. (2017). Auxin steers root cell expansion via apoplastic pH regulation in Arabidopsis thaliana. Proceedings of the National Academy of Sciences, 114(24), E4884-E4893. [Link]

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  • Breeze, E., et al. (2020). Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana. Plant Growth Regulation, 91(1), 103-116. [Link]

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Validation

A Comparative Guide to Validating Targeted Protein Degradation Rates Using 5-iodo-IAA in Degron Systems

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation (TPD), the precise and reliable validation of protein degradation rates is paramount.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation (TPD), the precise and reliable validation of protein degradation rates is paramount.[1] The auxin-inducible degron (AID) system, a powerful tool for conditional protein regulation, has become a cornerstone of this research.[2][3] This guide provides an in-depth, objective comparison of methodologies for validating the kinetics of protein degradation, with a specific focus on the use of 5-iodo-indole-3-acetic acid (5-iodo-IAA) and other auxin analogs in these systems. We will explore the underlying mechanisms, present detailed experimental protocols, and compare the performance of various validation techniques, supported by experimental data.

The Auxin-Inducible Degron System: A Mechanism for Controlled Protein Depletion

The AID system is a powerful chemical-genetic tool that allows for the rapid and reversible degradation of a protein of interest (POI).[4][5] It co-opts a plant-specific degradation pathway in non-plant cells.[4] The core components of this system are:

  • An AID-tagged Protein of Interest (POI): The target protein is genetically fused with a short degron tag.[5]

  • TIR1 F-box Protein: A plant-specific substrate receptor for an SCF E3 ubiquitin ligase.[5][6]

  • Auxin: A small molecule, such as 5-iodo-IAA, that acts as a "molecular glue" to induce the interaction between TIR1 and the AID tag.[6]

In the presence of auxin, a ternary complex forms between the TIR1 protein, the AID-tagged POI, and the E3 ligase complex.[5][7] This proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][7] The result is a rapid and specific depletion of the target protein.

The Advantage of 5-iodo-IAA and Other Advanced Auxin Analogs

While the natural auxin indole-3-acetic acid (IAA) is functional, engineered systems utilizing synthetic auxins like 5-iodo-IAA, 5-Ph-IAA, and 5-Ad-IAA, often paired with mutant TIR1 variants (e.g., OsTIR1(F74G)), offer significant advantages.[3][6][8][9] These advanced systems can exhibit:

  • Increased Sensitivity: Requiring much lower concentrations of the small molecule to induce degradation.[8][9]

  • Reduced Leaky Degradation: Minimizing degradation of the target protein in the absence of the inducer.[3][10]

  • Faster Degradation Kinetics: Achieving more rapid depletion of the protein of interest.[9]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Mechanism of the Auxin-Inducible Degron (AID) System.

Core Methodologies for Validating Protein Degradation Rates

Accurate validation of protein degradation kinetics is crucial for understanding the efficacy of a degrader molecule.[11][12] Several well-established techniques can be employed, each with its own set of advantages and limitations.

Time-Course Western Blotting

Western blotting is a widely used, semi-quantitative method for monitoring protein levels over time.[13] It provides a direct visualization of the decrease in the target protein following the addition of 5-iodo-IAA.

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Time-Course Western Blotting Workflow.

Detailed Protocol: Time-Course Western Blotting

  • Cell Culture and Treatment: Seed cells expressing the AID-tagged protein and TIR1 in multi-well plates to achieve 70-80% confluency.[13] Treat cells with the desired concentration of 5-iodo-IAA. Include a vehicle-only (e.g., DMSO) control.[13]

  • Time-Course Lysis: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7][15]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7] Following electrophoresis, transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the protein of interest. Simultaneously probe with an antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[13]

  • Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate.[7] Quantify the band intensities using densitometry software.[7]

Cycloheximide (CHX) Chase Assay

The cycloheximide chase assay is a classic method for determining the half-life of a protein.[7] By inhibiting new protein synthesis with cycloheximide, the degradation rate of the pre-existing protein pool can be monitored.[7]

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Cycloheximide Chase Assay Workflow.

Detailed Protocol: Cycloheximide Chase Assay

  • Cell Culture: Seed cells as you would for a standard Western blot.

  • Cycloheximide Treatment: Pre-treat the cells with cycloheximide (typically 50-300 µg/ml, concentration should be optimized for the cell line) for a short period (e.g., 30-60 minutes) to halt protein synthesis.[16][17]

  • 5-iodo-IAA Treatment: Add 5-iodo-IAA to the cycloheximide-containing media.

  • Time-Course Analysis: Collect cell lysates at various time points and analyze by Western blotting as described above.

Quantitative Mass Spectrometry-Based Proteomics

For a more comprehensive and quantitative analysis, mass spectrometry (MS)-based proteomics is the gold standard.[1] It allows for the precise identification and quantification of thousands of proteins in a single experiment, offering a global view of the degrader's effects.[1]

Two Main Approaches:

  • Global (Shotgun) Proteomics: Provides an unbiased, proteome-wide view of protein abundance changes. This is crucial for assessing on-target degradation and identifying potential off-target effects.

  • Targeted Proteomics: Focuses on quantifying a predefined set of proteins with high sensitivity and specificity.[1] This is particularly useful for validating the degradation of a specific target protein.[1]

Experimental Workflow:

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Mass Spectrometry Proteomics Workflow.[15]

Detailed Protocol: Targeted Proteomics (Parallel Reaction Monitoring - PRM)

  • Sample Preparation: Treat cells with 5-iodo-IAA and a vehicle control. Lyse cells, extract proteins, and digest them into peptides.

  • Peptide Selection: Choose 2-3 unique, "proteotypic" peptides for your target protein that are readily detectable by mass spectrometry.[1]

  • MS Analysis: Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer. Create an inclusion list with the precursor m/z, charge state, and retention time for each target peptide.[1]

  • Data Analysis: Process the data using software like Skyline. Extract the chromatograms for the fragment ions of each target peptide and calculate the peak area to determine the relative abundance.[1] Normalize the data to a stable housekeeping protein.[1]

Comparison of Validation Methods

MethodPrincipleThroughputQuantitationInformation ProvidedKey AdvantagesLimitations
Western Blot Antibody-based detection of a specific protein.Low to MediumSemi-quantitativeRelative protein levels at different time points.Widely accessible, relatively inexpensive.Dependent on antibody quality, can have a limited dynamic range.[18]
Cycloheximide Chase Inhibition of protein synthesis to measure the decay of existing protein.LowSemi-quantitativeProtein half-life.Provides a direct measure of protein stability.Cycloheximide can have cytotoxic effects.[16][17]
Mass Spectrometry Identification and quantification of peptides by mass-to-charge ratio.HighHighly QuantitativeAbsolute or relative quantification of thousands of proteins.Unbiased, proteome-wide analysis, high sensitivity and specificity.[1]Requires specialized equipment and expertise, higher cost.
In-Cell Western™ Microplate-based immunofluorescent detection.[1]HighQuantitativeRelative protein levels.Higher throughput than traditional Western blotting.[1]Less specific than MS, requires specific antibodies.[1]
HiBiT Lytic Assay Luminescence-based detection of a tagged protein.HighQuantitativeRapid and sensitive protein quantification.Faster turnaround and reduced variability compared to Western blot.[18]Requires genetic tagging of the protein of interest.

Conclusion: A Multi-Faceted Approach to Validation

For a comprehensive and robust validation of targeted protein degradation rates using 5-iodo-IAA in degron systems, a multi-faceted approach is recommended. Initial screening and kinetic assessments can be efficiently performed using higher-throughput methods like In-Cell Westerns or HiBiT assays. Confirmation and more detailed kinetic analysis are then best achieved through time-course Western blotting. For the most accurate and in-depth understanding of on-target efficacy and potential off-target effects, quantitative mass spectrometry is the definitive method. By selecting the appropriate combination of these techniques, researchers can confidently and accurately characterize the performance of their degron systems, accelerating the pace of discovery in targeted protein degradation.

References

  • Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein Degradation. Bitesize Bio. [Link]

  • Kao, S. H., et al. (2015). Analysis of Protein Stability by the Cycloheximide Chase Assay. Bio-protocol, 5(1), e1332. [Link]

  • Crawford, E. D., et al. (2013). Global kinetic analysis of proteolysis via quantitative targeted proteomics. Proceedings of the National Academy of Sciences, 110(28), E2561-E2570. [Link]

  • Wang, Y. C., et al. (2015). Analysis of Protein Stability by the Cycloheximide Chase Assay. PMC, 5(1), e1332. [Link]

  • Li, Y., et al. (2023). Cycloheximide (CHX) Chase Assay to Examine Protein Half-life. PMC, 13(11), e4690. [Link]

  • Voll, A. M., et al. (2024). A Kinetic Scout Approach Accelerates Targeted Protein Degrader Development. PMC, 16(3), 1004-1017. [Link]

  • Lin, C. Y., et al. (2022). Applications of KinTek Explorer Kinetic Simulations of Targeted Protein Degradation for Evaluation and Design of PROTACs. Biochemistry, 61(1), 1-13. [Link]

  • Bradner, J. E., et al. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(14), 6035-6050. [Link]

  • Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Selvita. [Link]

  • Bio-Techne. (n.d.). Target Validation and Exploration. Bio-Techne. [Link]

  • Zhang, H., et al. (2011). Mass spectrometry based targeted protein quantification: methods and applications. PMC, 3(1), 29-41. [Link]

  • Bitesize Bio. (2025, May 1). An Experimental Tool-kit for Measuring Protein Stability. Bitesize Bio. [Link]

  • Sharnez, R. (2018). Development of a Technique for Quantifying Protein Degradation. BioPharm International, 31(10), 30-37. [Link]

  • Bio-protocol. (2025, August 20). Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines. Bio-protocol. [Link]

  • Wang, S., et al. (2024). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. PMC, 11(7), 100424. [Link]

  • Bruker. (n.d.). High-Throughput Mass Spectrometry for Targeted Protein Degradation. Bruker. [Link]

  • Martinez, M. A. Q., & Desai, A. (2020). Methods for rapid protein depletion in C. elegans using auxin-inducible degradation. PMC, 32, 101-113. [Link]

  • Taylor & Francis. (2023, May 16). Auxin-Inducible Degron System: An Efficient Protein Degradation Tool to Study Protein Function. Taylor & Francis Online. [Link]

  • Bio-Techne. (n.d.). Simple Western Hits the Bullseye of Targeted Protein Degradation. Bio-Techne. [Link]

  • American Chemical Society. (2024, July 9). Quantitative Measurement of Rate of Targeted Protein Degradation. ACS Chemical Biology. [Link]

  • Arines, F. M., & Li, M. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274. [Link]

  • G3: Genes, Genomes, Genetics. (2022, January 15). improved auxin-inducible degron system for fission yeast. Oxford Academic. [Link]

  • bioRxiv. (2024, February 29). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

  • Nishimura, K., et al. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods, 6(12), 917-922. [Link]

  • eLife. (2022, June 23). Rapid and specific degradation of endogenous proteins in mouse models using auxin-inducible degrons. eLife. [Link]

  • Yesbolatova, A., et al. (2020). A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair. PMC, 48(17), 9661-9671. [Link]

  • Taniuchi, I., et al. (2024). Cell-type specific, inducible and acute degradation of targeted protein in mice by two degron systems. Nature Communications, 15(1), 1-17. [Link]

  • Cañibano-Gálvez, M., et al. (2023). Rapid depletion of target proteins in plants by an inducible protein degradation system. bioRxiv. [Link]

  • Steinert, N. D., et al. (2024). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. PMC, 5(2), 101373. [Link]

  • National Institute of Genetics. (2025, July 7). A new technology that enables degradation of target proteins without fusing a degron tag. National Institute of Genetics. [Link]

  • Natsume, T., & Kanemaki, M. T. (2020, March 19). Testing auxin-mediated degradation of the AID-tagged protein. protocols.io. [Link]

  • ResearchGate. (2024, June 6). Pros and cons of auxin-inducible degron as a tool for regulated depletion of telomeric proteins from Saccharomyces cerevisiae. ResearchGate. [Link]

  • Negishi, T., et al. (2022). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. PMC, 3(3), 101391. [Link]

  • Osaka University. (2020, October 22). Super-sensitive auxin-inducible degron system makes easy to investigate physiological functions of proteins. ResOU. [Link]

  • Tohoku University. (2022, February 1). The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans. Tohoku University Repository. [Link]

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Comparative

A Technical Guide to the Comparative Structural Analysis of 2-(5-iodo-1H-indol-3-yl)acetic Acid Co-crystallized with AFB5

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth comparative structural analysis of 2-(5-iodo-1H-indol-3-yl)acetic acid, a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative structural analysis of 2-(5-iodo-1H-indol-3-yl)acetic acid, a synthetic auxin analog, in complex with the auxin receptor F-box protein 5 (AFB5). In the absence of a publicly available co-crystal structure for this specific complex, this guide outlines a robust, validated workflow employing homology modeling and molecular docking, benchmarked against experimentally determined structures of related auxin-receptor complexes. We will compare the predicted binding mode of 2-(5-iodo-1H-indol-3-yl)acetic acid with that of the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins, providing insights into the structural determinants of binding affinity and selectivity within the TIR1/AFB family of auxin receptors.

Introduction: The Intricacies of Auxin Perception and the Quest for Receptor-Specific Ligands

The phytohormone auxin governs a vast array of developmental processes in plants, making its signaling pathway a critical target for both agricultural and pharmaceutical research. The perception of auxin is mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors in conjunction with Aux/IAA transcriptional repressors[1][2]. The formation of this ternary complex—TIR1/AFB, auxin, and Aux/IAA—triggers the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby activating auxin-responsive gene expression[3][4].

The Arabidopsis genome encodes six members of the TIR1/AFB family, which exhibit both overlapping and specialized functions, in part due to their differential binding affinities for various natural and synthetic auxins[1][5]. Notably, AFB5 has been identified as a key receptor for the picolinate class of synthetic auxins, such as picloram, displaying a higher affinity for these compounds compared to the archetypal receptor, TIR1[1][6][7][8][9]. This selectivity highlights the potential for developing receptor-specific auxin analogs to modulate plant growth with greater precision or to create more effective and selective herbicides.

2-(5-iodo-1H-indol-3-yl)acetic acid, a halogenated derivative of the natural auxin indole-3-acetic acid (IAA), represents a promising candidate for probing these receptor-specific interactions. The introduction of an iodine atom at the 5-position of the indole ring is expected to alter its electronic and steric properties, potentially influencing its binding affinity and selectivity for different TIR1/AFB family members.

This guide presents a comprehensive framework for the structural analysis of the 2-(5-iodo-1H-indol-3-yl)acetic acid-AFB5 complex. We will first detail the experimental protocols for protein expression, purification, and co-crystallization, which are foundational for obtaining high-resolution structural data. Subsequently, in the absence of an experimental structure, we will delineate a computational workflow for homology modeling of AFB5 and molecular docking of 2-(5-iodo-1H-indol-3-yl)acetic acid. The resulting model will be compared with the known crystal structure of TIR1 in complex with IAA (PDB ID: 2P1Q)[10][11] and with computational models of AFB5 complexed with other auxins. This comparative analysis will illuminate the key molecular interactions governing ligand recognition and provide a structural basis for understanding the observed binding affinities.

Experimental and Computational Methodologies

The elucidation of protein-ligand interactions at an atomic level is paramount for structure-based drug design and understanding biological mechanisms. This section details the experimental and computational protocols necessary for the structural analysis of the 2-(5-iodo-1H-indol-3-yl)acetic acid-AFB5 complex.

Experimental Workflow for Co-crystallization and Structure Determination

While a co-crystal structure for 2-(5-iodo-1H-indol-3-yl)acetic acid and AFB5 is not currently available, the following protocol outlines the established methodology for achieving this, based on successful crystallization of other TIR1/AFB-auxin complexes[12][13][14][15].

2.1.1. Protein Expression and Purification

  • Construct Design: The full-length Arabidopsis thaliana AFB5 (At4g11260) coding sequence is cloned into a suitable expression vector (e.g., pGEX or pET series) with an N- or C-terminal affinity tag (e.g., 6x-His or GST) for purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance protein solubility and proper folding.

  • Lysis and Affinity Chromatography: Cells are harvested and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble AFB5 protein is loaded onto an appropriate affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

  • Tag Cleavage and Further Purification: The affinity tag is cleaved using a specific protease (e.g., TEV or thrombin) if desired. The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high homogeneity, which is critical for crystallization.

2.1.2. Co-crystallization

  • Complex Formation: Purified AFB5 is incubated with a molar excess (typically 5- to 10-fold) of 2-(5-iodo-1H-indol-3-yl)acetic acid. The ligand is usually dissolved in a suitable solvent like DMSO and added to the protein solution.

  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

2.1.3. X-ray Diffraction Data Collection and Structure Determination

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Data Processing and Structure Solution: The diffraction data are processed, and the structure is solved by molecular replacement using the coordinates of a homologous protein (e.g., TIR1, PDB ID: 2P1P) as a search model.

  • Model Building and Refinement: The initial model is manually built and refined against the experimental data to yield the final, high-resolution structure of the AFB5-ligand complex.

Experimental Workflow for Co-crystallization

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 Gene Cloning p2 Protein Expression p1->p2 p3 Cell Lysis p2->p3 p4 Purification p3->p4 c1 Complex Formation (AFB5 + Ligand) p4->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Data Collection c3->s1 s2 Structure Solution (Molecular Replacement) s1->s2 s3 Model Building & Refinement s2->s3 final_structure final_structure s3->final_structure Final Structure

Caption: A streamlined workflow for obtaining the co-crystal structure of a protein-ligand complex.

Computational Workflow for Structural Analysis

In the absence of an experimental structure, a computational approach provides a powerful alternative for gaining structural insights.

2.2.1. Homology Modeling of AFB5

  • Template Selection: The crystal structure of Arabidopsis thaliana TIR1 in complex with IAA (PDB ID: 2P1Q) serves as an excellent template due to its high sequence identity and functional similarity to AFB5[6][10].

  • Sequence Alignment: The amino acid sequence of AFB5 is aligned with the sequence of the TIR1 template.

  • Model Building: A 3D model of AFB5 is generated using homology modeling software such as MODELLER or SWISS-MODEL, based on the template structure and the sequence alignment.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry and geometry.

2.2.2. Molecular Docking

  • Ligand and Receptor Preparation: The 3D structure of 2-(5-iodo-1H-indol-3-yl)acetic acid is generated and energy-minimized. The homology model of AFB5 is prepared for docking by adding hydrogen atoms and assigning partial charges.

  • Binding Site Definition: The binding pocket is defined based on the location of the co-crystallized IAA in the TIR1 template structure.

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide to predict the binding pose of 2-(5-iodo-1H-indol-3-yl)acetic acid within the AFB5 binding pocket.

  • Pose Analysis and Scoring: The predicted binding poses are ranked based on their docking scores, and the most plausible pose is selected for further analysis of the protein-ligand interactions.

Computational Workflow for Structural Analysis

computational_workflow cluster_homology_modeling Homology Modeling of AFB5 cluster_molecular_docking Molecular Docking h1 Template Selection (TIR1, PDB: 2P1Q) h2 Sequence Alignment h1->h2 h3 Model Building h2->h3 h4 Model Validation h3->h4 d1 Ligand & Receptor Preparation h4->d1 AFB5 Model d2 Binding Site Definition d1->d2 d3 Docking Simulation d2->d3 d4 Pose Analysis d3->d4 final_analysis Structural Analysis d4->final_analysis Predicted Complex

Caption: A computational workflow for predicting the structure of a protein-ligand complex.

Experimental Determination of Binding Affinity

Quantitative measurement of binding affinity is crucial for validating computational models and for comparing the interactions of different ligands with the target protein.

2.3.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions[16][17][18][19].

  • Immobilization: Purified AFB5 is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of 2-(5-iodo-1H-indol-3-yl)acetic acid (the analyte) are injected over the sensor surface.

  • Data Analysis: The binding events are monitored as changes in the refractive index. The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

2.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction[20][21][22][23][24].

  • Sample Preparation: Purified AFB5 is placed in the sample cell, and 2-(5-iodo-1H-indol-3-yl)acetic acid is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data are fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Comparative Structural Analysis

This section presents a comparative analysis of the predicted binding mode of 2-(5-iodo-1H-indol-3-yl)acetic acid in AFB5 with the experimentally determined structure of IAA in TIR1 and with other relevant auxin analogs.

The Auxin Binding Pocket of TIR1/AFB Receptors

The auxin binding pocket in TIR1 is a deep, hydrophobic cavity formed by several leucine-rich repeats[3][4]. Key residues in TIR1 (PDB: 2P1Q) that interact with IAA include a conserved arginine (Arg403) that forms a salt bridge with the carboxylate group of IAA, and several hydrophobic residues that interact with the indole ring.

Predicted Binding Mode of 2-(5-iodo-1H-indol-3-yl)acetic Acid in AFB5

Based on homology modeling and molecular docking, the binding mode of 2-(5-iodo-1H-indol-3-yl)acetic acid in AFB5 is predicted to share key features with IAA binding in TIR1. The carboxylate group is expected to form a salt bridge with the corresponding arginine residue in AFB5. The indole ring will likely be stabilized by hydrophobic interactions within the pocket. The key difference arises from the iodine atom at the 5-position. This bulky and hydrophobic substituent is predicted to occupy a specific sub-pocket within the larger binding cavity. The nature of this sub-pocket in AFB5 compared to TIR1 is likely a key determinant of binding selectivity.

Structural Comparison with Other Auxin Analogs
  • Indole-3-acetic acid (IAA): The natural ligand, fits snugly into the binding pocket of TIR1.

  • Picloram: This synthetic auxin has a higher affinity for AFB5 than for TIR1[1][6][9]. Structural models suggest that differences in key residues within the binding pocket of AFB5 accommodate the distinct chemical structure of picloram more favorably than in TIR1[6].

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin, which is recognized by both TIR1 and AFB5.

  • Indole-3-tetrazole: This analog shows a remarkable preference for TIR1 over AFB5, and docking studies suggest that a single residue difference between the two receptors is responsible for this selectivity[25][26].

Auxin Binding to TIR1/AFB Receptors

auxin_binding receptor TIR1/AFB Receptor auxin Auxin (e.g., IAA, 5-iodo-IAA) receptor->auxin ubiquitin Ubiquitin receptor->ubiquitin Ubiquitination aux_iaa Aux/IAA Repressor auxin->aux_iaa auxin->ubiquitin Ubiquitination aux_iaa->ubiquitin Ubiquitination proteasome 26S Proteasome ubiquitin->proteasome degradation Degradation proteasome->degradation gene_expression Auxin-Responsive Gene Expression degradation->gene_expression Activation

Caption: The core auxin signaling pathway leading to gene expression.

Quantitative Comparison of Binding Affinities

The following table summarizes the available experimental binding affinity data for various auxins with TIR1 and AFB5. This quantitative data is essential for validating the structural insights gained from modeling and for understanding the basis of receptor selectivity.

LigandReceptorMethodBinding Affinity (Kd or Ki)Reference
IAATIR1-IAA7Saturation Binding~10 nM (Kd)[1]
IAAAFB5-IAA7Saturation Binding51.32 ± 12.65 nM (Kd)[1]
PicloramTIR1-IAA7Competition Binding3900 ± 910 nM (Ki)[6]
PicloramAFB5-IAA7Competition Binding54.90 ± 3.84 nM (Ki)[6]
2,4-DTIR1SPR-[1]
1-NAATIR1SPR-[1]
Indole-3-tetrazoleTIR1SPRActive[25]
Indole-3-tetrazoleAFB5SPRNo binding[25]

Note: The binding affinity for 2-(5-iodo-1H-indol-3-yl)acetic acid with AFB5 is not yet experimentally determined and is a key area for future research.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative structural analysis of 2-(5-iodo-1H-indol-3-yl)acetic acid in complex with the auxin receptor AFB5. In the absence of an experimental co-crystal structure, we have outlined a robust computational workflow based on homology modeling and molecular docking, anchored by established experimental protocols and existing structural data for related complexes.

The comparative analysis suggests that while the overall binding mode of 2-(5-iodo-1H-indol-3-yl)acetic acid is likely to be similar to that of the natural auxin IAA, the presence of the iodine atom at the 5-position of the indole ring is a key structural feature that could modulate its binding affinity and selectivity for different members of the TIR1/AFB receptor family. The predicted interactions of this halogenated analog within the binding pocket of AFB5, when compared to other auxins, provide a structural hypothesis for its specific recognition.

The quantitative binding data presented further underscores the differential ligand preferences among the TIR1/AFB receptors, with AFB5 showing a clear preference for certain synthetic auxins like picloram. The lack of experimental binding data for 2-(5-iodo-1H-indol-3-yl)acetic acid with AFB5 represents a significant knowledge gap. Future experimental work, following the protocols outlined in this guide, is essential to validate the computational predictions and to quantitatively assess its binding affinity and selectivity.

The insights gained from such comparative structural and binding studies are invaluable for the rational design of novel, receptor-specific auxin analogs. These molecules could serve as powerful tools to dissect the complexities of auxin signaling in plants and hold great promise for the development of next-generation herbicides with improved efficacy and selectivity.

References

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Validation

Validation of Synthetic 2-(5-Iodo-1H-indol-3-yl)acetic Acid (5-Iodo-IAA): A Comparative Performance Guide

Audience: Researchers, Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Introduction & Mechanistic Grounding 2-(5-iodo-1H-indol-3-yl)acetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug/Agrochemical Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Introduction & Mechanistic Grounding

2-(5-iodo-1H-indol-3-yl)acetic acid, commonly known as 5-Iodo-IAA , is a potent, synthetic halogenated analog of the native plant hormone indole-3-acetic acid (IAA). In both fundamental plant biology and engineered degron systems, the biological efficacy of an auxin is dictated by two primary factors: its binding affinity to the TIR1/AFB receptor pocket and its metabolic stability against enzymatic degradation.

The Causality of Halogenation: Native IAA is rapidly conjugated to amino acids by Gretchen Hagen 3 (GH3) amido synthetases, rendering it biologically inactive. This rapid turnover makes native IAA unsuitable for long-term in vitro or in vivo assays. Halogenation at the 5-position of the indole ring introduces a bulky, hydrophobic iodine atom. This modification achieves two critical outcomes:

  • Enhanced Receptor Affinity: The iodine atom fills a hydrophobic cavity within the TIR1 receptor pocket more completely than native IAA, acting as a highly efficient "molecular glue" to recruit Aux/IAA repressor proteins[1].

  • Metabolic Evasion: The steric bulk of the iodine atom prevents 5-Iodo-IAA from fitting into the active site of GH3 enzymes, granting it near-total resistance to amino acid conjugation and drastically prolonging its functional half-life [2], [3].

AuxinMechanism A 5-Iodo-IAA (Ligand) B TIR1/AFB (Receptor) A->B Binds Pocket C TIR1-Auxin-Aux/IAA (Ternary Complex) B->C Recruits Aux/IAA D Ubiquitination (SCF E3 Ligase) C->D Triggers E Proteasomal Degradation D->E Targets Repressor F ARF-Mediated Transcription E->F Derepresses ARF

Fig 1. 5-Iodo-IAA acts as a molecular glue in the TIR1-Aux/IAA signaling pathway.

Comparative Performance Data

To objectively validate a synthetic batch of 5-Iodo-IAA, its performance must be benchmarked against native IAA and other common synthetic auxins (e.g., 2,4-D and 1-NAA). The table below summarizes the expected quantitative metrics for a high-purity (>98%) 5-Iodo-IAA batch.

CompoundSubstrate for GH3 Conjugation?Relative TIR1 Binding AffinityIn Vivo Root Inhibition (IC₅₀)Functional Half-Life (In Planta)
Native IAA Yes (High)Baseline (1.0x)~50 nM< 2 hours
2,4-D No (Low)~0.7x~20 nM> 24 hours
1-NAA Yes (Moderate)~0.5x~100 nM~4-6 hours
5-Iodo-IAA No (Very Low) ~5.5x Higher ~5 nM > 24 hours

Data Note: IC₅₀ values and relative affinities are representative benchmarks derived from competitive pull-down and root elongation assays across Arabidopsis models[4],[2].

Experimental Validation Workflows

As a standard of scientific integrity, evaluating a new synthetic batch requires a self-validating system of assays. We employ a tripartite workflow: an in vitro assay to prove thermodynamic binding, a metabolic assay to prove enzymatic resistance, and an in vivo assay to prove phenotypic efficacy.

ValidationWorkflow QC Synthetic Batch (5-Iodo-IAA) InVitro In Vitro Pull-Down (TIR1 Binding Affinity) QC->InVitro Step 1 Metabolic LC-MS/MS Assay (GH3 Resistance) QC->Metabolic Step 2 InVivo In Vivo Root Assay (Biological Activity) QC->InVivo Step 3 Release Validated Batch Release InVitro->Release Pass Metabolic->Release Pass InVivo->Release Pass

Fig 2. Tripartite experimental workflow for validating 5-Iodo-IAA batch efficacy.

Protocol 1: In Vitro TIR1-Aux/IAA Pull-Down Assay (Binding Affinity)

Causality: Isolating the receptor complex in vitro removes metabolic variables (like transport or degradation), allowing us to measure the direct thermodynamic binding affinity of the 5-Iodo-IAA batch to the TIR1 pocket[1].

  • Step 1: Express and purify recombinant GST-TIR1 and His-Aux/IAA (e.g., IAA7 domain II) from E. coli or insect cell cultures.

  • Step 2: Immobilize 2 µg of GST-TIR1 on Glutathione Sepharose 4B beads.

  • Step 3: Incubate the beads with 50 nM His-Aux/IAA and varying concentrations of the 5-Iodo-IAA batch (0.1 nM to 10 µM) in binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) for 1 hour at 4°C.

    • Self-Validating Control: Run parallel reactions with native IAA (positive control) and DMSO vehicle (negative control).

  • Step 4: Wash beads three times with binding buffer containing 0.1% Tween-20 to remove unbound proteins.

  • Step 5: Elute the ternary complexes by boiling in SDS sample buffer. Quantify the recruited His-Aux/IAA via Western Blot using an anti-His antibody. Calculate the relative K_d based on dose-response densitometry.

Protocol 2: GH3 Conjugation Resistance Assay (Metabolic Stability)

Causality: To prove that the prolonged half-life of 5-Iodo-IAA is specifically due to its evasion of GH3 amido synthetases[3]. We use LC-MS/MS to track the depletion of the free acid over time.

  • Step 1: Extract crude enzyme lysates containing active GH3 from auxin-induced Arabidopsis seedlings (14 days old, treated with 10 µM IAA for 2 hours prior to extraction).

  • Step 2: Spike 10 µM of the 5-Iodo-IAA batch into a reaction mixture containing 3 mM ATP, 5 mM MgCl₂, and 3 mM aspartate in 50 mM Tris buffer (pH 7.5).

    • Self-Validating Control: Spike 10 µM native IAA into an identical, parallel reaction.

  • Step 3: Incubate at 25°C. Remove 50 µL aliquots at 0, 1, 2, 4, and 8 hours.

  • Step 4: Quench the reaction aliquots immediately with 150 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₆-IAA). Centrifuge at 15,000 x g for 10 minutes.

  • Step 5: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining free auxin. A validated 5-Iodo-IAA batch will show >95% free acid remaining after 8 hours, whereas the native IAA control will deplete by >80%.

Protocol 3: In Vivo Root Growth Inhibition Assay (Biological Activity)

Causality: Auxin overaccumulation in roots inhibits cell elongation. By measuring primary root length, we obtain a highly sensitive, integrated phenotypic readout of the compound's transport, stability, and receptor activation in a living system[4].

  • Step 1: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and stratify them in the dark at 4°C for 48 hours to synchronize germination.

  • Step 2: Plate the seeds on 0.5x Murashige and Skoog (MS) agar plates supplemented with the 5-Iodo-IAA batch at concentrations ranging from 1 nM to 100 nM.

    • Self-Validating Control: Include plates with 2,4-D (synthetic control), native IAA (native control), and mock (DMSO).

  • Step 3: Grow the seedlings vertically in a controlled environmental chamber (22°C, 16h light / 8h dark photoperiod) for 5 days.

  • Step 4: Image the plates using a flatbed scanner and measure primary root lengths using ImageJ/Fiji software.

  • Step 5: Plot dose-response curves to determine the IC₅₀. A high-quality 5-Iodo-IAA batch will exhibit an IC₅₀ of approximately 5–10 nM, demonstrating significantly higher potency than native IAA.

References

  • Title: Mechanism of auxin perception by the TIR1 ubiquitin ligase Source: Nature URL: [Link]

  • Title: Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Transcriptome dynamics in developing leaves from C3 and C4 Flaveria species reveal determinants of Kranz anatomy Source: bioRxiv URL: [Link]

  • Title: Auxinic analogues of indole-3-acetic acid Source: US Patent 6361999B1 URL

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2-(5-iodo-1H-indol-3-yl)acetic acid

This document provides essential safety and logistical information for the handling of 2-(5-iodo-1H-indol-3-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidanc...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling of 2-(5-iodo-1H-indol-3-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar molecules, including 2-(1H-indol-3-yl)acetic acid, iodoacetic acid, and general principles of handling halogenated organic compounds.[1][2] It is imperative that this compound is handled with a high degree of caution, assuming potential hazards associated with its constituent chemical features.

Hazard Assessment: A Proactive Approach

Potential Hazards:

  • Skin and Eye Irritation: Similar to 2-(1H-indol-3-yl)acetic acid, this compound may cause skin and eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[3][4]

  • Toxicity: Iodoacetic acid is classified as toxic if swallowed and causes severe skin burns and eye damage.[6] While this is a different molecule, the presence of the iodo- group warrants a high level of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-(5-iodo-1H-indol-3-yl)acetic acid. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Safety goggles and face shieldDouble-gloving with nitrile gloves[1]Fully buttoned lab coat; consider a chemical-resistant apron[7]NIOSH/MSHA-approved respirator for particulates[1][8][9]
Preparing Solutions Chemical safety gogglesNitrile gloves[7]Lab coatWork in a certified chemical fume hood
General Handling in Solution Safety glassesNitrile glovesLab coatNot generally required if handled in a closed system or fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH/MSHA-approved respirator with appropriate cartridges

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with 2-(5-iodo-1H-indol-3-yl)acetic acid, particularly when handling the solid, must be conducted in a designated area, such as a certified chemical fume hood.[1][10]

  • Surface Protection: Before beginning work, cover the work surface with absorbent, disposable bench paper.[11][12]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers assembled within the fume hood before starting the procedure.

  • Ventilation: Ensure the chemical fume hood is functioning correctly.[10]

Handling the Solid Compound
  • Weighing: When weighing the solid, do so within the fume hood to minimize the risk of inhalation.[11][12] Use an enclosure for the balance if possible.

  • Transfer: Use a dedicated spatula and weighing boat for transferring the powder.[11] Handle the container with care to avoid generating dust. Keep containers closed when not in use.[11]

  • Static Electricity: Be aware that fine powders can be subject to electrostatic discharge.[11]

Preparing Solutions
  • Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.

  • Work Surface: Wipe down the work surface of the fume hood with an appropriate cleaning agent.

  • PPE Removal: Carefully remove PPE, avoiding cross-contamination.[1] Always wash hands thoroughly with soap and water after removing gloves.[13][14]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 2-(5-iodo-1H-indol-3-yl)acetic acid and contaminated materials is critical.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container.[1] Do not pour any waste down the drain.[8][15]

Disposal Procedures
  • All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[15][16]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][15][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response
  • Evacuate: Evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[15]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Start: Assess the Task cluster_procedure Procedure Type cluster_ppe Required Personal Protective Equipment start Handling 2-(5-iodo-1H-indol-3-yl)acetic acid weighing Weighing/Handling Solid start->weighing Is it a powder? solution_prep Preparing Solution start->solution_prep Dissolving solid? in_solution Handling in Solution start->in_solution Already in solution? ppe_weighing Result: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat/Apron - Respirator weighing->ppe_weighing ppe_solution_prep Result: - Chemical Goggles - Nitrile Gloves - Lab Coat - Fume Hood solution_prep->ppe_solution_prep ppe_in_solution Result: - Safety Glasses - Nitrile Gloves - Lab Coat in_solution->ppe_in_solution

Caption: PPE selection workflow for handling 2-(5-iodo-1H-indol-3-yl)acetic acid.

References

  • BenchChem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Evolve. Evolve's guide to storing lab chemicals safely. Published September 14, 2021.
  • AirClean Systems. Powder Handling.
  • Chang Chun Petrochemical Co. Ltd. Safety Data Sheet: Acetic Acid. Published September 7, 2016.
  • ScienceLab.com. Material Safety Data Sheet: Acetic acid. Published October 9, 2005.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid. Revised December 18, 2025.
  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. Published May 26, 2025.
  • Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. Published May 17, 2024.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: Acetic acid.
  • Cayman Chemical. Safety Data Sheet: 1H-indole-3-acetic acid, monosodium salt. Published October 30, 2024.
  • Chemos GmbH & Co. KG. Safety Data Sheet: iodoacetic acid.
  • Fisher Scientific. SAFETY DATA SHEET: 2-(1H-indol-3-yl)acetic acid. Revised April 30, 2015.
  • The University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. Published July 22, 2015.
  • Cayman Chemical. Safety Data Sheet. Revised August 22, 2025.
  • BenchChem. Personal protective equipment for handling Indole-propylamine.
  • GERPAC. Personal protective equipment for preparing toxic drugs. Published October 3, 2013.

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